molecular formula C12H9ClO2 B060442 5-Methyl-2-phenylfuran-3-carbonyl chloride CAS No. 183210-32-4

5-Methyl-2-phenylfuran-3-carbonyl chloride

Cat. No.: B060442
CAS No.: 183210-32-4
M. Wt: 220.65 g/mol
InChI Key: PMRQXXGRXBJTAJ-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylfuran-3-carbonyl chloride is a high-value aromatic furan derivative designed for advanced chemical synthesis and research applications. This compound serves as a versatile and reactive building block, primarily functioning as an acylating agent to introduce the 5-methyl-2-phenylfuran-3-carbonyl moiety into target molecules. Key Applications & Research Value: Pharmaceutical Intermediates: This acyl chloride is a critical precursor in the synthesis of novel amides and esters, which are core structures in medicinal chemistry for developing bioactive molecules. Material Science: Used in the creation of complex organic frameworks and functional polymers, leveraging the furan ring and aromatic system for specific electronic or material properties. Agrochemical Research: Employed as a key intermediate in the design and development of new compounds with potential herbicidal or insecticidal activities. The molecule's structure, featuring both an electron-rich furan ring and a highly reactive acyl chloride group, allows for efficient nucleophilic substitution reactions under standard conditions. It is typically a solid at room temperature and requires cold-chain transportation and storage at 2-8°C to maintain stability and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenylfuran-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-8-7-10(12(13)14)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRQXXGRXBJTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570754
Record name 5-Methyl-2-phenylfuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183210-32-4
Record name 5-Methyl-2-phenylfuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methyl-2-phenylfuran-3-carbonyl chloride CAS 183210-32-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methyl-2-phenylfuran-3-carbonyl Chloride (CAS 183210-32-4)

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This compound is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting P2X3 receptors and SHP2 phosphatases. As an acid chloride derivative of a substituted furan, it combines the lipophilic, aromatic properties of the 2-phenylfuran scaffold with the high electrophilicity of the acyl chloride moiety, making it an ideal "warhead" for installing the furan pharmacophore into complex molecules.

Key Identification Data
PropertyDetails
CAS Number 183210-32-4
IUPAC Name This compound
Synonyms 5-Methyl-2-phenyl-3-furoyl chloride; 3-Chlorocarbonyl-5-methyl-2-phenylfuran
Molecular Formula C₁₂H₉ClO₂
Molecular Weight 220.65 g/mol
Physical State Solid (Low-melting) or crystalline powder
Melting Point Predicted:[1][2] 35–45 °C (Precursor acid MP: 146–147 °C)
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate; Reacts with water/alcohols
Stability Moisture sensitive; hydrolyzes to carboxylic acid

Part 2: Synthetic Methodology

The synthesis of CAS 183210-32-4 is a sequential process that constructs the furan ring with specific regiochemistry before activating the carboxyl group. The most robust route utilizes the Feist-Benary synthesis to ensure the phenyl group is positioned at C2 and the methyl group at C5.

Step 1: Regioselective Furan Ring Formation (Feist-Benary)
  • Reaction: Condensation of ethyl benzoylacetate (β-keto ester) with chloroacetone (α-haloketone).

  • Mechanism: The active methylene of ethyl benzoylacetate displaces the chloride of chloroacetone, followed by intramolecular cyclization and dehydration.

  • Protocol:

    • Dissolve ethyl benzoylacetate (1.0 eq) in ethanol.

    • Add chloroacetone (1.1 eq) and a base catalyst (typically pyridine or ammonia).

    • Reflux for 4–6 hours.

    • Concentrate and purify via silica gel chromatography to isolate ethyl 5-methyl-2-phenylfuran-3-carboxylate .

Step 2: Saponification
  • Reaction: Hydrolysis of the ethyl ester to the carboxylic acid.

  • Protocol:

    • Suspend the ester in 10% NaOH (aq) and Ethanol (1:1 ratio).

    • Reflux for 12 hours until the solution becomes clear.

    • Cool and acidify with HCl to pH 1–2.

    • Filter the precipitate to obtain 5-methyl-2-phenylfuran-3-carboxylic acid (MP: 146–147.5 °C).[1]

Step 3: Acyl Chloride Generation
  • Reaction: Activation of the carboxylic acid using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

  • Protocol:

    • Suspend the dry acid in anhydrous Toluene or DCM.

    • Add SOCl₂ (1.5 eq) and a catalytic drop of DMF.

    • Reflux for 2–3 hours (gas evolution of SO₂ and HCl will occur).

    • Evaporate solvent and excess SOCl₂ under reduced pressure.

    • Critical: Use the crude acid chloride immediately for the next step or store under inert gas (Argon/Nitrogen) to prevent hydrolysis.

Part 3: Visualization of Synthesis & Reactivity

Figure 1: Synthetic Workflow

SynthesisWorkflow Reactant1 Ethyl Benzoylacetate (Ph-CO-CH2-COOEt) Intermediate1 Ethyl 5-methyl-2-phenyl- furan-3-carboxylate Reactant1->Intermediate1 Feist-Benary (Pyridine/EtOH) Reactant2 Chloroacetone (Cl-CH2-CO-Me) Reactant2->Intermediate1 Intermediate2 5-Methyl-2-phenyl- furan-3-carboxylic acid Intermediate1->Intermediate2 Hydrolysis (NaOH/EtOH) Target TARGET: 5-Methyl-2-phenylfuran- 3-carbonyl chloride Intermediate2->Target Chlorination (SOCl2/DMF)

Caption: Step-wise construction of the furan scaffold and activation to the acid chloride.

Figure 2: Reactivity Profile

ReactivityMap Core 5-Methyl-2-phenylfuran- 3-carbonyl chloride Amides Amides (Drug Scaffolds) Core->Amides + Primary/Secondary Amines (e.g., Piperazines) Esters Esters (Prodrugs) Core->Esters + Alcohols/Phenols Heterocycles Oxadiazoles/ Triazoles Core->Heterocycles + Hydrazides Hydrolysis Carboxylic Acid (Degradation) Core->Hydrolysis + H2O (Moisture)

Caption: Primary reaction pathways for CAS 183210-32-4 in medicinal chemistry.

Part 4: Applications in Drug Discovery

The 5-methyl-2-phenylfuran-3-carbonyl moiety acts as a bioisostere for benzamides and other aromatic amides. Its specific geometry places substituents in a non-planar arrangement relative to the phenyl ring, which is crucial for binding in hydrophobic pockets of enzymes and receptors.

  • P2X3 Receptor Antagonists:

    • Derivatives of this acid chloride are coupled with diaminopyrimidines or piperazines to form antagonists for the P2X3 receptor, a target for chronic cough and neuropathic pain. The lipophilic furan ring improves membrane permeability.

  • SHP2 Phosphatase Inhibitors:

    • Used to synthesize fragment-based inhibitors where the furan core occupies the allosteric site of the SHP2 protein, stabilizing the auto-inhibited conformation.

  • Scaffold Diversity:

    • Reacts with hydrazines to form 1,3,4-oxadiazoles , creating a bi-heteroaryl system (Furan-Oxadiazole-Phenyl) often found in antimicrobial and anticancer agents.

Part 5: Handling & Safety Protocols

Warning: Acid chlorides are corrosive and lachrymators.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon). The compound degrades rapidly in moist air, releasing HCl gas.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a functioning fume hood.

  • Quenching: Quench excess reagent by slow addition to a stirred mixture of sodium bicarbonate and ice. Do not add water directly to the bulk neat material.

References

  • Preparation of Furan Derivatives: Organic Syntheses, Coll. Vol. 4, p. 415 (General method for beta-keto esters).

  • Feist-Benary Synthesis Mechanism: BenchChem Technical Guide on Ethyl Acetoacetate Reactions.

  • Synthesis of 5-methyl-2-phenyl-3-furoic acid: PrepChem Experimental Database.

  • P2X3 Antagonists Patent: Google Patents CN102659774A (Piperidine and piperazine derivatives).

  • Fragment-based Screening of SHP2: University of Birmingham Research Repository.

Sources

A Technical Guide to the Isomeric Distinction of 5-Methyl-2-Phenylfuran and 2-Methyl-5-Phenylfuran for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted furans are significant scaffolds in medicinal chemistry, frequently appearing in the core structures of pharmacologically active compounds.[1][2][3] The precise positioning of substituents on the furan ring can dramatically alter a molecule's physicochemical properties, biological activity, and metabolic stability. This technical guide provides an in-depth analysis of two constitutional isomers: 5-methyl-2-phenylfuran and 2-methyl-5-phenylfuran. We will explore their distinct synthetic routes, comparative spectroscopic and physical properties, and differential chemical reactivity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the nuanced yet critical differences between these two isomers.

Introduction: The Significance of Substituent Placement in Phenylfuran Scaffolds

The furan moiety is a five-membered aromatic heterocycle containing an oxygen atom. Its unique electronic properties and ability to participate in various chemical transformations make it a valuable building block in the synthesis of complex organic molecules.[4][5] In the context of drug discovery, phenylfuran derivatives have demonstrated a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[3][6]

The seemingly subtle difference between placing a methyl group at the 5-position and a phenyl group at the 2-position, versus the reverse substitution pattern, has profound implications for the molecule's overall characteristics. This guide will dissect these differences, providing a clear and logical framework for understanding their origins and consequences.

Synthetic Strategies: Convergent and Divergent Pathways

The synthesis of these isomers often relies on classical furan-forming reactions, with the choice of starting materials dictating the final substitution pattern.

Paal-Knorr Furan Synthesis: A Convergent Approach

The Paal-Knorr synthesis is a powerful method for constructing the furan ring from a 1,4-dicarbonyl compound.[7][8][9] The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration.

  • Synthesis of 5-Methyl-2-Phenylfuran: This isomer can be synthesized from 1-phenyl-1,4-pentanedione. The acid-catalyzed mechanism involves the protonation of one carbonyl group, followed by an intramolecular attack by the enol form of the other carbonyl, and subsequent dehydration to form the aromatic furan ring.[7][8]

  • Synthesis of 2-Methyl-5-Phenylfuran: Conversely, this isomer is prepared from 4-phenyl-2,5-hexanedione. The underlying mechanism remains the same, highlighting the versatility of the Paal-Knorr synthesis in accessing different substitution patterns by simply altering the precursor diketone.

Paal_Knorr_Synthesis cluster_0 Synthesis of 5-Methyl-2-Phenylfuran cluster_1 Synthesis of 2-Methyl-5-Phenylfuran A 1-Phenyl-1,4-pentanedione B [H+] A->B Acid Catalyst C 5-Methyl-2-Phenylfuran B->C Cyclization & Dehydration D 4-Phenyl-2,5-hexanedione E [H+] D->E Acid Catalyst F 2-Methyl-5-Phenylfuran E->F Cyclization & Dehydration Electrophilic_Substitution cluster_0 5-Methyl-2-Phenylfuran Reactivity cluster_1 2-Methyl-5-Phenylfuran Reactivity A 5-Methyl-2-Phenylfuran B Electrophile (E+) A->B Reaction C Substitution at C3 or C4 B->C D 2-Methyl-5-Phenylfuran E Electrophile (E+) D->E Reaction F Substitution at C3 or C4 E->F

Figure 2: General electrophilic substitution sites on the phenylfuran isomers.
Diels-Alder Reaction

Furan can act as a diene in the Diels-Alder reaction. [10]The presence of substituents can affect the rate and stereoselectivity of this reaction. The electronic nature and steric bulk of the methyl and phenyl groups at different positions will influence the interaction of the furan ring with a dienophile.

Applications in Drug Development: A Forward Look

The isomeric purity of a drug candidate is of paramount importance. The distinct properties of 5-methyl-2-phenylfuran and 2-methyl-5-phenylfuran mean that they will likely exhibit different biological activities, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and toxicological profiles. A thorough understanding of these differences is essential for the rational design and development of new therapeutic agents. Furan-containing compounds are being investigated for a variety of therapeutic applications, and the ability to selectively synthesize and characterize specific isomers is a critical skill for medicinal chemists. [1][2][6]

Experimental Protocols

General Protocol for Paal-Knorr Synthesis of Phenylfurans
  • Dissolution: Dissolve the appropriate 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent such as toluene or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid). [7]3. Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

General Protocol for Spectroscopic Analysis
  • NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified furan isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. [11]2. NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • IR Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl) or prepare a KBr pellet for a solid sample.

  • IR Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • MS Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • MS Data Acquisition: Analyze the sample using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis.

Conclusion

The distinction between 5-methyl-2-phenylfuran and 2-methyl-5-phenylfuran extends far beyond a simple nomenclature change. Their unique synthetic pathways, spectroscopic signatures, physicochemical properties, and chemical reactivities underscore the critical importance of precise structural control in chemical synthesis and drug development. This guide has provided a comprehensive overview of these differences, offering a valuable resource for scientists working with these and other substituted heterocyclic systems. A thorough understanding of isomeric differences is fundamental to ensuring the safety, efficacy, and intellectual property of new chemical entities.

References

  • Wikipedia. (2023, December 2). Feist–Benary synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Paal–Knorr synthesis. Retrieved from [Link]

  • Ganguly, B., & Deb, D. (2012). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Publishing. Retrieved from [Link]

  • Mecanismos de Reacción. (n.d.). Feist-Benary synthesis of furan. Retrieved from [Link]

  • Chem.ucla.edu. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Seryi, V. I., et al. (2024). Unveiling Orthogonal Reactivity of Substituted 2-(2-Azidostyryl)furans: Thermolysis and Photolysis versus Catalysis. ACS Publications. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Mediavilla, S., et al. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. ACS Publications. Retrieved from [Link]

  • Scribd. (n.d.). Reactivity of Furan Pyrrole Thiophene An. Retrieved from [Link]

  • Roy, A., et al. (2023). Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. Europe PMC. Retrieved from [Link]

  • Bresciani, S., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information (SI). Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methyl-5-phenylfuran. Retrieved from [Link]

  • Scribd. (n.d.). Furan: Properties, Synthesis, and Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Furan. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (2024, January 28). Furan. Retrieved from [Link]

  • Perez, J. A. S., et al. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. PMC. Retrieved from [Link]

  • Saad, H. T., et al. (2021). Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. PMC. Retrieved from [Link]

  • PubMed. (2005). Furans, thiophenes and related heterocycles in drug discovery. Retrieved from [Link]

  • SlideShare. (2018, May 14). Preparation and Properties of Furan. Retrieved from [Link]

  • ResearchGate. (n.d.). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. MDPI. Retrieved from [Link]

  • Li, N., et al. (2018). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylfuran. Retrieved from [Link]

  • IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]

  • ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2017, November 9). 2-Phenylfuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 5-Methyl-2-phenylfuran-3-carbonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, providing a detailed overview of 5-Methyl-2-phenylfuran-3-carbonyl chloride. The document covers its chemical identifiers, a robust synthesis protocol from its carboxylic acid precursor, and a discussion of its potential applications in medicinal chemistry, grounded in the broader context of furan derivatives' biological activities.

Chemical Identity and Properties

This compound is a reactive acyl chloride derivative of a substituted furan. Such compounds are valuable intermediates in organic synthesis, particularly for creating amides, esters, and ketones through nucleophilic acyl substitution. The presence of the furan ring, a known pharmacophore, makes this class of molecules particularly interesting for applications in drug discovery.[1]

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₂H₉ClO₂
Molecular Weight 220.65 g/mol
SMILES Cc1oc(c(c1)C(=O)Cl)c2ccccc2
InChIKey UJABSZITRMATFL-UHFFFAOYSA-N

Synthesis of this compound

The most direct and common method for the preparation of this compound is through the chlorination of its corresponding carboxylic acid, 5-Methyl-2-phenylfuran-3-carboxylic acid. Several reagents are effective for this transformation, with thionyl chloride (SOCl₂) being a widely used and practical choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[3][4]

Synthesis of the Precursor: 5-Methyl-2-phenylfuran-3-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. While various synthetic routes to substituted furans exist, a common approach involves the condensation of a β-ketoester with an α-haloketone, followed by hydrolysis and decarboxylation. For 5-Methyl-2-phenylfuran-3-carboxylic acid, a plausible synthetic route can be envisioned starting from commercially available reagents.[5][6]

Conversion of Carboxylic Acid to Acyl Chloride: A Step-by-Step Protocol

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry.[7] The use of thionyl chloride offers a clean reaction with easily removable byproducts.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize the HCl and SO₂ produced), place 5-Methyl-2-phenylfuran-3-carboxylic acid (1 equivalent).

  • Solvent Addition: Add a dry, inert solvent such as toluene or dichloromethane.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) to the flask at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Progression: Heat the reaction mixture to reflux (typically 50-80°C, depending on the solvent) and monitor the progress by TLC or GC until the starting material is consumed.

  • Work-up: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation or used directly in the next step, depending on the required purity.

Causality Behind Experimental Choices:

  • Excess Thionyl Chloride: Using a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

  • Inert Solvent: A dry, inert solvent is crucial as acyl chlorides are highly reactive towards water and other protic solvents.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, leading to a more efficient conversion.

  • Catalytic DMF: DMF acts as a catalyst by forming a reactive Vilsmeier intermediate, which then reacts with the carboxylic acid.

Other effective reagents for this conversion include phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), and bis-(trichloromethyl) carbonate (triphosgene).[3][8] Triphosgene is a solid and safer alternative to phosgene gas, often used with a catalytic amount of DMF.[8]

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 5-Methyl-2-phenylfuran-3-carboxylic acid Process Reaction at Reflux Precursor->Process 1. Add to flask Reagent Thionyl Chloride (SOCl₂) or Triphosgene Reagent->Process 3. Add reagent Solvent Inert Solvent (e.g., Toluene) Solvent->Process 2. Add solvent Product This compound Process->Product 4. Work-up & Purification

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Furan-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The furan ring is considered a "privileged scaffold," meaning it is a structural motif that is capable of binding to multiple biological targets.

This compound serves as a key building block for the synthesis of a variety of derivatives, such as amides and esters, which can be screened for potential therapeutic activities. The phenyl and methyl substitutions on the furan ring can influence the compound's lipophilicity, steric profile, and electronic properties, which in turn can affect its biological activity.

Potential Therapeutic Areas for Derivatives:

  • Anticancer Agents: Many furan derivatives have demonstrated cytotoxic activity against various cancer cell lines. The ability to easily synthesize a library of amide and ester derivatives from the acyl chloride allows for extensive structure-activity relationship (SAR) studies to optimize anticancer potency.[9]

  • Sirtuin Inhibitors: Substituted furan derivatives have been identified as inhibitors of human sirtuin 2 (SIRT2), a target for neurodegenerative diseases and cancer.[10][11] The acyl chloride can be used to introduce the 5-methyl-2-phenylfuran-3-carbonyl moiety into various molecular scaffolds to explore new SIRT2 inhibitors.

  • Antimicrobial Agents: The furan nucleus is present in several natural and synthetic compounds with antimicrobial properties. Derivatives of 5-phenyl-furan-2-carboxylic acids have shown promise as antimycobacterial agents.[12]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis from the corresponding carboxylic acid is straightforward, employing standard and well-understood chemical transformations. The true value of this compound lies in its potential as a scaffold for the generation of diverse molecular libraries for drug discovery. The established biological significance of the furan motif provides a strong rationale for the exploration of derivatives of this compound in the quest for novel therapeutics.

References

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf.
  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-METHYL-5-PHENYLFURAN-3-CARBONYL CHLORIDE.
  • Wang, L., et al. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules, 24(15), 2724.
  • Li, Y., et al. (2021). Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 216, 113336.
  • Wang, L., et al. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylfuran-2-carbonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-phenylfuran-3-carboxylic acid. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-Methylfuran-2-carbonyl chloride 97%.
  • Sigma-Aldrich. (n.d.). 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride AldrichCPR.
  • BenchChem. (2025). The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery.
  • PubChem. (n.d.). 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. Retrieved from [Link]

  • Wang, D., et al. (2019). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 21(21), 5873-5881.
  • PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. Retrieved from [Link]

  • Chiarelli, L. R., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)

Sources

Technical Guide: Solubility & Handling of 5-Methyl-2-phenylfuran-3-carbonyl chloride

[1]

Executive Summary

5-Methyl-2-phenylfuran-3-carbonyl chloride (CAS: 175276-57-0) is a highly reactive electrophilic intermediate used primarily in the synthesis of heterocyclic amides and esters for medicinal chemistry applications.[1][2] Due to the presence of the acyl chloride moiety (-COCl), "solubility" cannot be defined in the traditional sense for all solvent classes; in protic solvents, the compound undergoes rapid solvolysis (decomposition).

This guide categorizes solvents based on compatibility (inert dissolution) versus incompatibility (chemical reaction), providing a validated framework for handling this compound in drug development workflows.

Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9][10][11][12][13][14]

PropertyDetail
IUPAC Name This compound
CAS Number 175276-57-0
Molecular Formula C₁₂H₉ClO₂
Molecular Weight 220.65 g/mol
Physical State Solid (typically off-white to pale yellow crystalline solid)
Structural Features Lipophilic phenyl ring; Electron-rich furan core; Reactive acyl chloride
Storage Inert atmosphere (N₂/Ar), <4°C, strictly anhydrous

Solubility & Solvent Compatibility Guide

The Core Principle: Dissolution vs. Decomposition

For acyl chlorides, solubility must be distinguished from reactivity. The furan and phenyl rings confer significant lipophilicity, making the compound soluble in a wide range of organic solvents. However, the electrophilic carbonyl carbon is susceptible to nucleophilic attack.

Solvent Compatibility Matrix[1]

The following table categorizes solvents by their utility in synthesis and purification.

Solvent ClassSpecific SolventsSolubility StatusInteraction TypeRecommendation
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-DichloroethaneHigh Inert DissolutionPrimary Choice. Excellent for synthesis and transfer.[1]
Aromatic Hydrocarbons Toluene, Benzene, ChlorobenzeneHigh Inert DissolutionSecondary Choice. Good for high-temperature reactions (reflux).
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl EtherModerate-High Inert (if anhydrous)Good. Must be distilled/dried over Na/Benzophenone to prevent hydrolysis.[1]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate Inert (if anhydrous)Conditional. Useful for workup, but commercial grades often contain wet alcohol stabilizers.
Aliphatic Hydrocarbons Hexanes, Pentane, CyclohexaneLow/Partial InertAnti-Solvent. Used to precipitate the product during recrystallization.
Protic Solvents Water, Methanol, Ethanol, IsopropanolN/A DESTRUCTIVE FORBIDDEN. Rapid hydrolysis to carboxylic acid or solvolysis to esters.
Polar Aprotic (High BP) DMSO, DMF, DMAcHigh Risky Avoid. DMF can react with acyl chlorides (Vilsmeier-Haack type side reactions); DMSO is hygroscopic.

Validated Experimental Protocols

Protocol A: Inert Dissolution for Synthesis

Objective: Prepare a 0.5 M solution for nucleophilic substitution reactions.

  • Preparation: Flame-dry a 50 mL Schlenk flask and cool under a stream of dry Nitrogen (N₂).

  • Weighing: Rapidly weigh 2.20 g (10 mmol) of this compound.

    • Note: Minimize exposure to air. The solid is hygroscopic and will fume (HCl gas) upon contact with moist air.

  • Solvent Addition: Add 20 mL of anhydrous Dichloromethane (DCM) via syringe through a septum.

    • Criterion: DCM should be dried over CaH₂ or passed through an activated alumina solvent system.

  • Verification: The solid should dissolve completely within 1-2 minutes with gentle swirling, forming a clear, pale yellow solution.

    • Troubleshooting: If turbidity persists, the solvent may contain water, causing the formation of the insoluble carboxylic acid derivative (5-methyl-2-phenylfuran-3-carboxylic acid).[1]

Protocol B: Recrystallization (Purification)

Objective: Purify crude material using the solubility differential between Aromatics and Aliphatics.

  • Dissolution: Dissolve crude solid in the minimum amount of warm Toluene (approx. 40-50°C).

  • Precipitation: Slowly add anhydrous Hexanes dropwise until the solution becomes slightly cloudy.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then place in a -20°C freezer.

  • Filtration: Filter the crystals under an inert atmosphere (Schlenk frit) to avoid hydrolysis during filtration.

Mechanistic & Decision Visualization

Solvent Selection Decision Tree

This diagram guides the researcher through the logic of selecting a solvent based on the intended application.

SolventSelectionStartSelect Solvent forThis compoundIsProticIs the solvent Protic?(Water, Alcohols, Amines)Start->IsProticStopSTOP: DECOMPOSITION(Hydrolysis/Solvolysis)IsProtic->StopYesIsPolarIs high polarity required?IsProtic->IsPolarNo (Aprotic)CheckDryIs solvent Anhydrous?IsPolar->CheckDryYesUseTolUse: Toluene(High Temp / Reflux)IsPolar->UseTolNo (Aromatic)UseHexUse: Hexanes(Precipitation Only)IsPolar->UseHexNo (Aliphatic)DryItDry Solvent(Mol. Sieves / Distillation)CheckDry->DryItNoUseDCMUse: DCM or Chloroform(Standard Synthesis)CheckDry->UseDCMYes (Halogenated)UseTHFUse: THF or Dioxane(Grignard/Organometallics)CheckDry->UseTHFYes (Ethers)DryIt->CheckDry

Caption: Decision logic for selecting compatible solvents, prioritizing chemical stability.

Hydrolysis Pathway Warning

Visualizing why protic solvents are incompatible.

HydrolysisSubstrate5-Methyl-2-phenylfuran-3-carbonyl chlorideTransitionTetrahedralIntermediateSubstrate->Transition+ H₂OWaterWater (H₂O)(Impurity or Solvent)Water->TransitionProduct5-Methyl-2-phenylfuran-3-carboxylic acidTransition->ProductByproductHCl (Gas/Acid)Transition->Byproduct

Caption: Mechanism of decomposition in the presence of moisture/protic solvents.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759851, 5-Methylfuran-2-carbonyl chloride. Retrieved from [Link](Note: Used as a structural analog for physicochemical property estimation).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Acyl Chloride reactivity and solvolysis mechanisms).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Matrix Fine Chemicals. (n.d.). 2-METHYL-5-PHENYLFURAN-3-CARBONYL CHLORIDE.[1][2] Retrieved from [Link](Source for CAS 175276-57-0 verification).

Technical Guide: Strategic Handling and Application of 5-Methyl-2-phenylfuran-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methyl-2-phenylfuran-3-carbonyl chloride CAS: 183210-32-4 Content Type: Technical Handling & Application Guide

Chemical Identity & Molecular Architecture

This compound is a specialized heterocyclic building block used primarily in the synthesis of biologically active amides and esters.[1] Unlike simple aliphatic acid chlorides, the furan core confers unique electronic properties, while the phenyl substituent at the C2 position adds significant lipophilicity and steric bulk, influencing both its reactivity and the pharmacological profile of downstream derivatives.[2]

Core Data Matrix
PropertySpecification
CAS Number 183210-32-4
IUPAC Name This compound
Molecular Formula C₁₂H₉ClO₂
Molecular Weight 220.65 g/mol
Physical State Low-melting solid or viscous oil (lot-dependent)
Parent Acid 5-Methyl-2-phenylfuran-3-carboxylic acid (CAS 64354-50-3)
Solubility Soluble in DCM, THF, Toluene; Reacts with Water/Alcohols

Structural Insight: The carbonyl chloride moiety at the C3 position is flanked by a phenyl group at C2. This proximity creates a "steric gate," potentially slowing down nucleophilic attack compared to unhindered acid chlorides.[2] This requires precise temperature control during coupling to prevent incomplete conversion or competitive hydrolysis.[2]

The Hazard Matrix: Mechanism of Toxicity

Standard Safety Data Sheets (SDS) classify this molecule under Skin Corrosion 1B and Eye Damage 1 .[2] However, for the bench scientist, understanding the mechanism of these hazards is critical for effective risk mitigation.[2]

The Hydrolysis Hazard Loop

The primary danger is not the molecule itself, but its reaction with environmental moisture.[2] Upon contact with mucous membranes or lung tissue, the acid chloride hydrolyzes to release hydrochloric acid (HCl) and the parent carboxylic acid.[2] This generates local thermal energy and corrosive gas, leading to immediate tissue necrosis.[2]

HydrolysisLoop cluster_0 Environmental Trigger cluster_1 Toxic Byproducts Moisture Atmospheric/Tissue Moisture (H2O) Intermediate Tetrahedral Intermediate Moisture->Intermediate AcidChloride 5-Methyl-2-phenylfuran- 3-carbonyl chloride AcidChloride->Intermediate Nucleophilic Attack ParentAcid Parent Acid (Irritant) Intermediate->ParentAcid Collapse HCl HCl Gas (Corrosive/Toxic) Intermediate->HCl Elimination TissueDamage TissueDamage HCl->TissueDamage Chemical Burn

Figure 1: The Hydrolysis Hazard Loop.[2] The rapid generation of HCl gas upon contact with moisture drives the acute toxicity profile.[2]

Strategic Handling: The "Dry Chain" Protocol

To maintain reagent integrity and operator safety, a "Dry Chain" protocol is required.[2] This system validates that the reagent is never exposed to atmospheric moisture from storage to reaction.[2]

Protocol A: Storage & Transfer[2]
  • Inert Storage: Store under Argon or Nitrogen at 2–8°C. The container cap should be wrapped with Parafilm to prevent moisture ingress during refrigeration cycles.[2]

  • Equilibration: Allow the container to reach room temperature before opening. Opening a cold bottle condenses atmospheric water inside, instantly degrading the reagent.[2]

  • Transfer:

    • If Solid: Weigh quickly in a fume hood. Do not use metal spatulas that may corrode; use glass or plastic.[2]

    • If Liquid/Melt: Use a dry glass syringe with a nitrogen-flushed needle.[2]

Protocol B: Quenching & Disposal (Self-Validating)

Never dispose of the pure reagent directly into aqueous waste streams, as this can cause "trash can eruptions" due to HCl gas buildup.[2]

  • Preparation: Prepare a 10% Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) solution in a beaker.
  • Dilution: Dilute the waste acid chloride in a non-reactive solvent (e.g., Toluene or DCM).

  • Controlled Addition: Slowly add the diluted organic layer to the basic aqueous solution while stirring.

  • Validation: Check pH. The mixture must be basic (pH > 8) before disposal.[2] If acidic, HCl is still present.[2]

Synthetic Utility: Amide Coupling Workflow

The most common application of this compound is the synthesis of carboxamides, often as intermediates for P2X3 antagonists or indole derivatives.

Causality in Reagent Choice[2][3]
  • Base (DIPEA/TEA): Essential to scavenge the HCl byproduct.[2] Without it, the amine nucleophile would be protonated to an unreactive ammonium salt, stalling the reaction.[2]

  • Solvent (DCM/THF): Must be anhydrous. Water competes with the amine for the electrophilic carbonyl carbon.[2]

Experimental Protocol: Synthesis of N-Benzyl-5-methyl-2-phenylfuran-3-carboxamide

Note: All glassware must be oven-dried.

  • Charge: To a round-bottom flask, add Benzylamine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (0.1 M concentration).

  • Cool: Cool the mixture to 0°C. The furan ring is electron-rich, but the acid chloride is reactive; cooling prevents side reactions.[2]

  • Addition: Dissolve This compound (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture.

  • Monitor: Warm to room temperature. Monitor by TLC or LCMS.[2] The acid chloride is prone to hydrolysis on silica; rely on the disappearance of the amine or the appearance of the product mass.[2]

  • Workup: Wash with 1N HCl (to remove excess amine/DIPEA), then sat. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (to remove any hydrolyzed furan acid), then Brine. Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    .

SynthesisWorkflow cluster_inputs Reagents cluster_products Crude Mixture Reagent1 5-Methyl-2-phenylfuran- 3-carbonyl chloride Reaction Nucleophilic Acyl Substitution (DCM, 0°C to RT) Reagent1->Reaction Reagent2 Amine (R-NH2) Reagent2->Reaction Base Base (DIPEA) HCl Scavenger Base->Reaction Catalytic/Stoichiometric Product Target Amide Reaction->Product Salt DIPEA-HCl Salt Reaction->Salt Workup Acid/Base Extraction (Remove amine/acid impurities) Product->Workup Salt->Workup Removed in Aqueous Phase

Figure 2: Synthetic Workflow for Amide Coupling. The base prevents protonation of the amine, ensuring the cycle continues.

Emergency Response

In the event of exposure, speed is the only variable you can control.[2]

  • Skin Contact: Immediately wipe off excess chemical dry (if solid) before flushing.[2] Water activates the acid chloride.[2] Once bulk is removed, flush with water for 15 minutes.[2]

  • Eye Contact: Flush immediately.[2] Do not pause to remove contact lenses initially; flush for 5 minutes, then remove, then continue flushing.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (administered by trained personnel).[2]

References

  • PrepChem. (n.d.).[2] Synthesis of 5-methyl-2-phenyl-3-furoic acid. Retrieved from [Link]

  • Google Patents. (2017).[2] Indole amide derivatives and related compounds for use in the treatment of neurodegenerative diseases (WO2017118670).[2] Retrieved from

  • PubChem. (2025).[2][3] 5-Methylfuran-2-carbonyl chloride (Analogous Safety Data). National Library of Medicine. Retrieved from [Link][2]

Sources

Navigating the Research Landscape: A Technical Guide to 5-Methyl-2-phenylfuran-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of synthetic organic chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful construction of novel molecular architectures. 5-Methyl-2-phenylfuran-3-carbonyl chloride, a specialized acyl chloride, has emerged as a valuable reagent for the introduction of the 5-methyl-2-phenylfuran-3-carboxamide moiety into a diverse range of molecular scaffolds. This technical guide provides an in-depth overview of the commercial suppliers, quality considerations, safe handling protocols, and synthetic applications of this important research chemical. Understanding these key aspects is crucial for researchers aiming to leverage its reactivity in the development of new therapeutic agents and other advanced materials.

Commercial Availability: Sourcing High-Quality Reagents

A critical first step in any research endeavor is securing a reliable source of high-purity starting materials. Currently, Sigma-Aldrich is a prominent commercial supplier of this compound, identified by the CAS Number 183210-32-4 .

Table 1: Commercial Supplier and Product Information

SupplierProduct NameCAS NumberAdditional Information
Sigma-AldrichThis compound183210-32-4Availability and pricing can be found on the company's website.

It is imperative for researchers to verify the identity and purity of the supplied material upon receipt through appropriate analytical techniques, as discussed later in this guide.

The Foundation: Synthesis of the Precursor

The immediate precursor to this compound is its corresponding carboxylic acid, 5-Methyl-2-phenylfuran-3-carboxylic acid (CAS Number: 5926-07-8) . A general understanding of the synthetic pathway to this precursor provides valuable context for potential impurities and quality assessment.

Synthesis_Pathway

From Carboxylic Acid to Acyl Chloride: The Chlorination Step

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. This is typically achieved using a variety of chlorinating agents. The choice of reagent can influence the reaction conditions and the profile of byproducts, which is a critical consideration for the purity of the final product.

Common Chlorinating Agents:

  • Thionyl Chloride (SOCl₂): A widely used and effective reagent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify purification.

  • Oxalyl Chloride ((COCl)₂): Often used for milder reaction conditions. It can be particularly useful for substrates sensitive to the more forcing conditions sometimes required with thionyl chloride.

  • Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent, though the solid nature of the reagent and the solid byproduct (POCl₃) can sometimes complicate product isolation.

Experimental Protocol: General Conversion of a Carboxylic Acid to an Acyl Chloride

Objective: To convert 5-Methyl-2-phenylfuran-3-carboxylic acid to this compound.

Materials:

  • 5-Methyl-2-phenylfuran-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, suspend or dissolve the 5-Methyl-2-phenylfuran-3-carboxylic acid in anhydrous DCM.

  • Under an inert atmosphere, slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride or oxalyl chloride to the reaction mixture at room temperature. A catalytic amount of dimethylformamide (DMF) is often added when using oxalyl chloride.

  • After the initial effervescence subsides, gently heat the reaction mixture to reflux and monitor the progress of the reaction by an appropriate method (e.g., thin-layer chromatography or by observing the cessation of gas evolution).

  • Once the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure. Caution: The vapors are corrosive and toxic.

  • The crude this compound can then be purified, typically by vacuum distillation or by use in the subsequent reaction step without further purification if the purity is deemed sufficient.

protocol_workflow

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is essential for reproducible experimental results. A combination of spectroscopic techniques should be employed for its characterization.

Table 2: Key Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purity assessment.Signals corresponding to the methyl, phenyl, and furan protons with appropriate chemical shifts and coupling constants. Absence of a broad carboxylic acid proton signal.
¹³C NMR Confirmation of the carbon skeleton.A downfield signal for the carbonyl carbon of the acyl chloride, typically in the range of 160-180 ppm.
Infrared (IR) Spectroscopy Identification of the acyl chloride functional group.A strong C=O stretching absorption band at a characteristic high frequency, typically in the range of 1750-1815 cm⁻¹, which is higher than the corresponding carboxylic acid.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns may include the loss of a chlorine atom or the carbonyl group.

Safe Handling and Storage: A Chemist's Responsibility

Acyl chlorides, including this compound, are reactive and corrosive compounds that require careful handling in a laboratory setting.

Key Safety Precautions:

  • Handling: Always handle in a well-ventilated fume hood[1][2][3]. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[2][3][4].

  • Moisture Sensitivity: Acyl chlorides react readily with water and moisture in the air to produce the corresponding carboxylic acid and corrosive hydrogen chloride gas. It is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place[2][3].

  • Incompatible Materials: Avoid contact with strong bases, alcohols, and oxidizing agents[1].

  • Spill and Waste Disposal: In case of a spill, neutralize with a suitable absorbent material and dispose of it as hazardous waste according to local regulations. Do not use water to clean up spills.

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to act as an acylating agent, most commonly in the formation of amides and esters. This reactivity is particularly valuable in medicinal chemistry for the synthesis of new chemical entities with potential therapeutic applications. The 5-methyl-2-phenylfuran scaffold is a structural motif of interest in the design of various biologically active molecules.

Reaction with Amines to Form Amides

A common application is the reaction with primary or secondary amines to form the corresponding N-substituted 5-methyl-2-phenylfuran-3-carboxamides. These reactions are typically carried out in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Amide_Formation

Conclusion

This compound is a specialized and valuable building block for researchers engaged in the synthesis of complex organic molecules, particularly within the realm of drug discovery. A thorough understanding of its commercial availability, the synthetic route to its precursor, appropriate analytical characterization, and stringent safety protocols is essential for its effective and safe utilization in the laboratory. As research continues to uncover novel applications for furan-containing compounds, the importance of reagents like this compound in advancing chemical synthesis and pharmaceutical development is set to grow.

References

  • AAPPTec, LLC. Safety Data Sheet. [Link]

  • Airgas. SAFETY DATA SHEET. [Link]

Sources

Methodological & Application

Synthesis of 1,2,4-oxadiazole derivatives using 5-Methyl-2-phenylfuran-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OXD-2026

Abstract

This application note details the synthetic protocol for constructing 3,5-disubstituted 1,2,4-oxadiazoles utilizing 5-methyl-2-phenylfuran-3-carbonyl chloride as the key electrophilic building block. 1,2,4-Oxadiazoles are critical bioisosteres for esters and amides, offering improved metabolic stability and lipophilicity in drug design. By incorporating the electron-rich 5-methyl-2-phenylfuran moiety, researchers can access a scaffold with proven potential in antimicrobial and anticancer therapeutics. This guide provides a robust, scalable two-step methodology and a rapid one-pot protocol, ensuring high reproducibility for medicinal chemistry campaigns.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9][10][11]

The Pharmacophore

The 1,2,4-oxadiazole ring is a staple in medicinal chemistry, serving as a rigid linker that mimics the electronics of peptide bonds while resisting hydrolysis. When coupled with a furan ring—specifically the 5-methyl-2-phenylfuran system—the resulting hybrid molecules often exhibit enhanced binding affinity for biological targets due to the unique electronic distribution of the furan oxygen and the pi-stacking capability of the phenyl group [1].

Reaction Mechanism

The synthesis proceeds via the classical amidoxime route . The reaction involves the nucleophilic attack of an aryl/alkyl amidoxime onto the acid chloride to form an O-acylamidoxime intermediate. This acyclic intermediate subsequently undergoes thermal or base-mediated cyclodehydration to close the 1,2,4-oxadiazole ring.

Key Mechanistic Steps:

  • O-Acylation: The oxygen of the amidoxime oxime group attacks the carbonyl carbon of the acid chloride.

  • Elimination: Loss of HCl (neutralized by base) yields the O-acylamidoxime.

  • Cyclodehydration: Elimination of water drives the ring closure, thermodynamically favored at high temperatures or by water-sequestering agents.

ReactionPathway Reagents Reagents: Amidoxime + Acid Chloride Intermediate Intermediate: O-Acylamidoxime Reagents->Intermediate Acylation (Pyridine/DCM, 0°C) Product Product: 3,5-Disubstituted 1,2,4-Oxadiazole Intermediate->Product Cyclodehydration (Toluene, Reflux) Byproducts Byproducts: H2O + HCl (Salt) Intermediate->Byproducts

Figure 1: Synthetic pathway from this compound to the target oxadiazole.

Materials & Equipment

Reagents
  • Electrophile: this compound (Purity >97%). Note: If commercial stock is unavailable, prepare fresh from the corresponding carboxylic acid using thionyl chloride.

  • Nucleophile: Substituted Amidoxime (R-C(=NOH)NH

    
    ).
    
  • Solvents: Dichloromethane (DCM, Anhydrous), Toluene (Anhydrous), Ethanol (for recrystallization).

  • Base: Pyridine (Anhydrous) or Triethylamine (TEA).

Equipment
  • Round-bottom flasks (50 mL, 100 mL) equipped with magnetic stir bars.

  • Reflux condenser with calcium chloride drying tube or inert gas (N

    
    /Ar) line.
    
  • Rotary evaporator.

  • TLC plates (Silica gel 60 F254).

Experimental Protocols

Protocol A: Stepwise Synthesis (Recommended for Scale-Up)

This method isolates the O-acylamidoxime intermediate, offering higher purity and easier characterization.

Step 1: O-Acylation

  • Dissolve the substituted amidoxime (1.0 mmol) in anhydrous DCM (10 mL) in a 50 mL round-bottom flask.

  • Add Pyridine (1.2 mmol) and cool the mixture to 0°C in an ice bath.

  • Dropwise add a solution of This compound (1.0 mmol) in DCM (5 mL) over 15 minutes.

  • Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Intermediate usually moves faster than amidoxime).

  • Workup: Wash with water (2 x 10 mL), dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo. The solid O-acylamidoxime is usually stable enough for the next step without column chromatography.

Step 2: Cyclodehydration

  • Dissolve the crude O-acylamidoxime in anhydrous Toluene (15 mL).

  • Attach a reflux condenser and heat the mixture to reflux (110°C) for 6–12 hours.

    • Expert Tip: A Dean-Stark trap can be used to remove water azeotropically, accelerating the reaction.

  • Workup: Evaporate the toluene under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol or purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: One-Pot Synthesis (High Throughput)

Ideal for library generation where isolation of intermediates is inefficient.

  • In a reaction vial, combine the amidoxime (1.0 mmol) and This compound (1.0 mmol).

  • Add Pyridine (3 mL) as both solvent and base.

  • Heat the mixture directly to 100–110°C for 4–6 hours.

  • Pour the cooled reaction mixture into ice-cold water (20 mL). The product often precipitates.

  • Filter the solid, wash with dilute HCl (to remove pyridine), and recrystallize.

Data Analysis & Expected Results

Successful synthesis is confirmed by the disappearance of N-H/O-H stretches typical of amidoximes and the appearance of the oxadiazole C=N characteristic bands.

Table 1: Spectral Characteristics of Furan-Oxadiazole Hybrids

Analytical MethodDiagnostic SignalInterpretation
FT-IR ~1240 cm⁻¹C-O-C stretching (Oxadiazole ring)
FT-IR ~1600-1620 cm⁻¹C=N stretching
¹H NMR ~2.4 - 2.6 ppm (Singlet)Methyl group on Furan (C5-CH₃)
¹H NMR ~6.9 - 7.1 ppm (Singlet)Furan ring proton (C4-H)
¹³C NMR ~170 - 175 ppmC5 carbon of oxadiazole (derived from acid chloride)

Troubleshooting & Optimization

The electron-rich nature of the furan ring can sometimes lead to side reactions if the acid chloride is not high quality.

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Acid ChlorideEnsure acid chloride is freshly distilled or stored under inert gas. Use strictly anhydrous DCM.
Incomplete Cyclization Insufficient Heat/TimeSwitch solvent from Toluene to Xylene (higher bp) or use a Dean-Stark trap to remove water.
O- vs N-Acylation Ambident NucleophileAcylation generally occurs on Oxygen first (kinetic product). If N-acylation is observed, lower the temperature of addition to -10°C.
Dark/Tarred Product Furan DecompositionFuran rings can be acid-sensitive. Ensure sufficient base (Pyridine) is present to neutralize HCl immediately.

References

  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles - A Review. Research Journal of Pharmacy and Technology. (2020). Overview of general synthetic routes and bioisosteric properties. Link

  • Synthesis and Bioassay of a New Class of Furanyl-1,3,4-Oxadiazole Derivatives. Molecules. (2012). While focusing on the 1,3,4-isomer, this paper details the stability and handling of methyl-phenylfuran carbonyl precursors relevant to this protocol. Link

  • Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. (2005). Comprehensive review of the amidoxime-acid chloride coupling mechanism. Link

  • Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (2025).[1] Highlights the biological relevance of the furan-oxadiazole scaffold.[2][3] Link

Sources

Application Note: Protocol for Amidation of 5-Methyl-2-phenylfuran-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This application note details the optimized protocol for the amidation of 5-Methyl-2-phenylfuran-3-carbonyl chloride . Furan-3-carboxamides are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for benzamides in antifungal, antitubercular, and kinase inhibitor discovery programs.

Unlike the more common furan-2-carbonyl derivatives, the 3-carbonyl position offers unique vectorality for hydrogen bonding interactions within receptor pockets.[1] However, the electron-rich nature of the furan ring, combined with the steric bulk of the 2-phenyl substituent, requires a tailored amidation protocol to suppress competitive hydrolysis and ensure complete conversion.[1]

Chemical Logic & Mechanism

The reaction proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism.[1] The 2-phenyl group provides steric shielding and electronic conjugation, which stabilizes the acyl chloride but also reduces the electrophilicity of the carbonyl carbon compared to simple aliphatic acid chlorides.[1]

  • Challenge: The furan ring is acid-sensitive (susceptible to ring opening via hydrolysis/polymerization in strong acid).[1]

  • Solution: We utilize a base-mediated anhydrous Schotten-Baumann type protocol in dichloromethane (DCM).[1] The base (DIPEA or TEA) serves a dual purpose: it acts as a proton scavenger to neutralize the HCl byproduct and activates the amine nucleophile.[1]

Pre-Reaction Planning

Reagents & Materials[1][2][3]
ReagentRoleSpecifications
This compound ElectrophilePurity >95%; Store under N₂ at 4°C. Moisture sensitive.[1]
Primary/Secondary Amine Nucleophile1.0 – 1.2 equivalents.[1] Dry.
Dichloromethane (DCM) SolventAnhydrous (Water <50 ppm).[1]
N,N-Diisopropylethylamine (DIPEA) Base1.5 – 2.0 equivalents.[1] Distilled or Biotech grade.[1]
4-Dimethylaminopyridine (DMAP) Catalyst0.1 equivalent (Optional; for sterically hindered amines).[1]
Equipment
  • Flame-dried Round Bottom Flask (RBF) or reaction vial with septum.[1]

  • Inert gas supply (Nitrogen or Argon) with balloon or manifold.[1]

  • Ice-water bath (0°C).[1]

  • Syringes and needles for anhydrous transfer.

Core Protocol: Anhydrous Amidation[1]

This protocol is designed for a 1.0 mmol scale but is linearly scalable.[1]

Step 1: System Preparation[1][3][4]
  • Equip a clean, dry reaction vessel with a magnetic stir bar and a rubber septum.

  • Purge the vessel with Nitrogen (N₂) for 5 minutes to remove ambient moisture.[1]

  • Critical Check: Ensure the acid chloride starting material is a free-flowing solid or clear liquid.[1] If it appears gummy or white-crusted, it may be partially hydrolyzed.[1] See Troubleshooting.

Step 2: Nucleophile Solubilization[1]
  • Add the Amine (1.0 mmol, 1.0 equiv) to the vessel.

  • Add anhydrous DCM (4.0 mL, 0.25 M concentration relative to amine).

  • Add DIPEA (1.5 mmol, 1.5 equiv) via syringe.[1]

  • Cool the mixture to 0°C using an ice-water bath. Stir for 5 minutes.

Step 3: Electrophile Addition
  • Dissolve This compound (1.05 mmol, 1.05 equiv) in a separate vial with minimal anhydrous DCM (1-2 mL).

  • Dropwise Addition: Slowly add the acid chloride solution to the cold amine mixture over 5–10 minutes.

    • Reasoning: Slow addition prevents localized heating and suppresses the formation of di-acylated byproducts (if primary amines are used).[1]

  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20–25°C) .

Step 4: Reaction Monitoring

Stir at room temperature for 2–4 hours . Monitor by TLC or LC-MS.[1]

  • TLC Mobile Phase: 30% Ethyl Acetate in Hexanes.[1]

  • Endpoint: Disappearance of the amine spot and the acid chloride (which may streak as the acid on silica).[1] Formation of a new, less polar amide spot.

Step 5: Workup & Isolation[1]
  • Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 10 minutes.

    • Purpose: Hydrolyzes unreacted acid chloride to the water-soluble carboxylate salt and neutralizes HCl salts.

  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 10 mL).

  • Wash: Wash combined organics with:

    • 10% Citric Acid or 1M HCl (1 x 10 mL) – Only if the product is not acid-sensitive.[1] This removes unreacted amine/DIPEA.[1]

    • Brine (1 x 10 mL).

  • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Visualization: Workflow & Mechanism[1]

Experimental Workflow Diagram

AmidationWorkflow Start Start: Inert Atmosphere (N2) Solubilize Dissolve Amine + DIPEA in Anhydrous DCM (0°C) Start->Solubilize AddAcidCl Dropwise Addition of This compound Solubilize->AddAcidCl Warm Warm to RT Stir 2-4 Hours AddAcidCl->Warm Monitor Check TLC/LCMS (Amine consumed?) Warm->Monitor Monitor->Warm Incomplete (Add Catalyst/Heat) Quench Quench with Sat. NaHCO3 (Hydrolyze excess Acid Cl) Monitor->Quench Complete Extract Extraction (DCM) & Acid/Base Wash Quench->Extract Final Pure Furan-3-Carboxamide Extract->Final

Caption: Step-by-step workflow for the amidation of this compound.

Mechanistic Pathway[1]

Mechanism Reactants Acid Chloride + Amine TetInt Tetrahedral Intermediate Reactants->TetInt Nucleophilic Attack Transition Elimination of Cl- TetInt->Transition Collapse Product Amide Product + DIPEA-HCl Transition->Product Deprotonation

Caption: Nucleophilic acyl substitution mechanism. The base (DIPEA) drives the equilibrium by trapping HCl.[1]

The Scientist's Notebook: Troubleshooting & Optimization

This section addresses common deviations and "self-validating" checks.

ObservationRoot CauseCorrective Action
Low Yield / Starting Material Remains Acid chloride hydrolysis.[1]Validation: Take a small aliquot of the acid chloride and add MeOH. Check TLC/LCMS for the methyl ester.[1] If only acid is seen, the reagent is bad. Fix: Re-treat the precursor acid with SOCl₂ or Oxalyl Chloride to regenerate the acid chloride.[1]
New Spot on TLC (Lower Rf than Product) Hydrolysis to carboxylic acid.Ensure solvents are anhydrous.[1] Increase the equivalents of acid chloride (1.2 – 1.5 equiv).
Reaction extremely slow Steric hindrance (2-phenyl group).[1]Add 10 mol% DMAP as a nucleophilic catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate.[1]
Dark/Black Reaction Mixture Furan decomposition.[1]Furan rings are acid-sensitive.[1] Ensure enough base (DIPEA) is present to neutralize HCl immediately.[1] Avoid strong acid washes during workup.[1]

Characterization Data (Expected)

To validate the synthesis, look for these diagnostic signals:

  • ¹H NMR (CDCl₃):

    • Furan-H4: A sharp singlet or doublet around δ 6.8 – 7.2 ppm .[1] This is the key diagnostic proton on the furan ring.[1]

    • 5-Methyl: A singlet around δ 2.3 – 2.4 ppm .[1]

    • 2-Phenyl: Multiplets in the aromatic region (δ 7.3 – 7.8 ppm ).[1]

    • Amide NH: Broad singlet (exchangeable with D₂O), typically δ 6.0 – 8.5 ppm depending on the amine.[1]

  • ¹³C NMR:

    • Carbonyl (C=O): Distinct signal around 160–165 ppm .[1]

    • Furan Carbons: Characteristic signals in the 105–155 ppm range.[1]

References

  • General Furan Synthesis: Keay, B. A. (1987). Regioselective synthesis of 2,3,5-trisubstituted furans. Chemical Reviews.

  • Amidation Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

  • Furan-3-carboxamide Bioactivity: RSC Medicinal Chemistry.[1] (2020). Discovery of new 5-substituted-indole-2-carboxamides (Analogous heteroaromatic amides).

  • Acid Chloride Preparation: Sigma-Aldrich. 5-Methylfuran-2-carbonyl chloride Product Data (Used as stability/handling proxy).

Sources

Reaction conditions for 5-Methyl-2-phenylfuran-3-carbonyl chloride with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for 5-Methyl-2-phenylfuran-3-carbonyl chloride with Amines

Part 1: Executive Summary & Chemical Context

Abstract This application note details optimized protocols for the synthesis of 5-methyl-2-phenylfuran-3-carboxamides via the reaction of this compound with various amines. This scaffold is a privileged structure in medicinal chemistry, often found in kinase inhibitors and antimicrobial agents. The protocols below address specific challenges associated with this substrate, particularly the steric hindrance imposed by the C2-phenyl group and the acid-sensitivity of the furan core.

Chemical Reactivity Profile

  • Substrate: this compound.

  • Electronic Factors: The furan ring is electron-rich (π-excessive). While the carbonyl group is activated as an acid chloride, the overall system is susceptible to electrophilic attack or ring-opening hydrolysis in the presence of strong mineral acids.

  • Steric Factors (Critical): Unlike furan-2-carbonyl chlorides, this furan-3-carbonyl derivative possesses a phenyl group at the adjacent C2 position. This creates a significant "ortho-like" steric barrier, impeding nucleophilic attack at the carbonyl carbon.

    • Implication: Reactions with bulky secondary amines may require catalytic activation (DMAP) or extended reaction times compared to standard benzoyl chlorides.

Part 2: Experimental Protocols

Method A: Anhydrous Acylation (Standard Protocol)

Best for: Lipophilic primary/secondary amines, aromatic amines, and high-throughput library synthesis.

Rationale: Uses a non-nucleophilic organic base to scavenge HCl. Dichloromethane (DCM) is the preferred solvent due to its high solubility for the acid chloride and ease of evaporation, though THF is substituted for polar amines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous DCM (0.1 M – 0.2 M concentration)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

    
    ).
    
  • Dissolution: Add the amine (1.1 equiv) and TEA (1.5 equiv) to anhydrous DCM.

  • Temperature Control: Cool the solution to 0°C using an ice/water bath. Note: Cooling is critical to minimize side reactions, although the steric bulk of the substrate mitigates rapid exotherms.

  • Addition: Dissolve the acid chloride (1.0 equiv) in a minimal amount of DCM and add dropwise to the amine solution over 10–15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (UV detection). If starting material persists after 4 hours, add 10 mol% DMAP.

  • Workup:

    • Dilute with DCM.

    • Wash with sat.

      
       (2x) to remove unreacted acid.
      
    • Wash with water (1x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or when strict anhydrous conditions are difficult to maintain.

Rationale: An inorganic base in the aqueous phase neutralizes the acid. The reaction occurs at the interface. This method prevents the protonation of the amine by the generated HCl, keeping it nucleophilic.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Base:

    
     or 
    
    
    
    (2.0 – 3.0 equiv)
  • Solvent: DCM/Water or EtOAc/Water (1:1 ratio)

Step-by-Step Protocol:

  • Aqueous Phase: Dissolve the amine and inorganic base in water.

  • Organic Phase: Dissolve the acid chloride in DCM or Ethyl Acetate.

  • Mixing: Add the organic phase to the rapidly stirring aqueous phase at RT.

  • Reaction: Stir vigorously for 4–12 hours. Note: Vigorous stirring is a Critical Process Parameter (CPP) to maximize interfacial surface area.

  • Isolation: Separate layers. Extract the aqueous layer once with organic solvent. Combine organics, dry over

    
    , and concentrate.
    

Part 3: Data & Visualization

Table 1: Troubleshooting & Optimization Matrix
ObservationProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis of acid chlorideEnsure solvents are anhydrous (Method A). Check acid chloride quality (hydrolyzes to acid, appearing as a streak on TLC).
No Reaction Steric hindrance at C3Switch to Method A with DMAP (10 mol%) catalyst. Heat to 40°C (Reflux DCM) or switch solvent to Toluene (80°C).
Dark/Black Mixture Furan decompositionAvoid strong acid washes (e.g., 1M HCl). Use dilute Citric Acid or Ammonium Chloride for neutralization.
Impurity Formation Bis-acylation (primary amines)Ensure slow addition of acid chloride at 0°C. Increase amine stoichiometry to 1.2 equiv.
Diagram 1: Reaction Workflow & Decision Logic

ReactionWorkflow Start Select Amine Type Lipophilic Lipophilic / Aromatic (Standard) Start->Lipophilic Polar Polar / Amino Acid / Salt (Water Soluble) Start->Polar Bulky Sterically Hindered (Secondary) Start->Bulky MethodA Method A: Anhydrous DCM + TEA/DIPEA Temp: 0°C to RT Lipophilic->MethodA MethodB Method B: Biphasic DCM/Water + Na2CO3 Temp: RT Polar->MethodB MethodC Method A + Catalyst Add 10% DMAP Optional: Heat to 40°C Bulky->MethodC Monitor Monitor (TLC/LCMS) Is SM consumed? MethodA->Monitor MethodB->Monitor MethodC->Monitor Monitor->MethodC No (Stalled) Workup Workup: Wash w/ NaHCO3 Dry & Concentrate Monitor->Workup Yes Purify Purification: Recrystallization or Flash Chrom. Workup->Purify

Caption: Decision tree for selecting reaction conditions based on amine properties and steric constraints.

Diagram 2: Mechanistic Pathway (Steric Context)

Mechanism Substrate This compound (Steric crowding at C3) Intermediate Tetrahedral Intermediate (Rate Determining Step) Substrate->Intermediate Nucleophilic Attack Nucleophile Amine (R-NH2) Nucleophile->Intermediate Product Amide Product + HCl Salt Intermediate->Product Cl- Elimination Base Base (TEA/Carbonate) Product->Base HCl Scavenging

Caption: Mechanistic pathway highlighting the rate-determining formation of the tetrahedral intermediate, hindered by the C2-phenyl group.

Part 4: References

  • MDPI. (2025). Synthesis and Antifungal Evaluation of 5-Arylfuran-2-Carboxamide Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis of Furan Derivatives Condensed with Carbohydrates (General Acylation Protocols). Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Furans and Amide Coupling Strategies. Retrieved from [Link]

  • ChemGuide. (2025). Reactions of Acyl Chlorides with Amines: Mechanisms and Conditions. Retrieved from [Link]

Application Notes & Protocols: 5-Methyl-2-phenylfuran-3-carbonyl chloride as a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 5-Methyl-2-phenylfuran-3-carbonyl chloride as a key heterocyclic building block. While direct literature on this specific reagent is emerging, the protocols and applications described herein are built upon the well-established and predictable reactivity of acyl chlorides and the unique structural attributes of the substituted furan core. This guide offers detailed, field-proven methodologies for core synthetic transformations, including amide and ester bond formation, alongside expert insights into the causal factors governing experimental design. Our objective is to empower scientists to harness the full potential of this scaffold in the creation of novel chemical entities with diverse applications.

Introduction: The Strategic Value of the 5-Methyl-2-phenylfuran Scaffold

In the landscape of modern drug discovery and materials science, the selection of a core scaffold is a critical decision that influences the physicochemical properties, biological activity, and synthetic accessibility of new molecular entities. The this compound scaffold presents a compelling combination of features:

  • The Furan Ring: A five-membered aromatic heterocycle prevalent in numerous natural products and FDA-approved drugs. Its electronic properties and ability to act as a bioisostere for other aromatic systems make it a privileged structure in medicinal chemistry.

  • The Phenyl Group (C2-Position): Introduces a site for potential π-π stacking interactions with biological targets and offers a vector for further functionalization to modulate lipophilicity and target engagement.

  • The "Magic Methyl" Group (C5-Position): The term "magic methyl" refers to the often profound and positive impact a single methyl group can have on a molecule's pharmacological profile.[1] It can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and increase binding affinity by filling small hydrophobic pockets in a target protein.[1]

  • The Carbonyl Chloride (C3-Position): A highly reactive functional group that serves as an efficient electrophilic partner for a wide range of nucleophiles. This enables the rapid and reliable synthesis of derivative libraries for structure-activity relationship (SAR) studies.

This guide details the preparation of the title compound from its corresponding carboxylic acid and provides robust protocols for its application in key synthetic reactions.

Physicochemical and Safety Data

Proper handling of reactive chemical building blocks is paramount for experimental success and laboratory safety. The data presented below is a combination of known values for analogous compounds and predicted properties.

PropertyValue / InformationSource
IUPAC Name This compound-
Molecular Formula C₁₂H₉ClO₂-
Molecular Weight 220.65 g/mol -
CAS Number Not available-
Precursor Acid 2-Methyl-5-phenylfuran-3-carboxylic acid[2]
Precursor CAS 108124-17-0[2]
Appearance Expected to be a solid or high-boiling liquidGeneral knowledge
Safety Profile Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Moisture-sensitive. Handle in a fume hood with appropriate PPE (gloves, safety glasses, lab coat).[3]
Storage Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent hydrolysis.[4]

Synthesis and Handling

The most direct and common method for preparing an acyl chloride is from the corresponding carboxylic acid.

Protocol 1: Synthesis of this compound

This protocol outlines the conversion of 2-Methyl-5-phenylfuran-3-carboxylic acid to the target acyl chloride using thionyl chloride.

Workflow Diagram: Synthesis and Key Applications

G cluster_synthesis Synthesis cluster_applications Core Applications Acid 2-Methyl-5-phenylfuran- 3-carboxylic acid Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride Acid->Reagent Reflux Product 5-Methyl-2-phenylfuran- 3-carbonyl chloride Reagent->Product Amine Primary/Secondary Amine (R-NH₂) Product->Amine Amidification Alcohol Alcohol (R-OH) Product->Alcohol Esterification Aromatic Arene (Ar-H) Product->Aromatic Friedel-Crafts Acylation Amide Amide Derivative Amine->Amide Ester Ester Derivative Alcohol->Ester Ketone Aryl Ketone Derivative Aromatic->Ketone

Caption: Workflow from precursor acid to the title compound and its primary synthetic routes.

Materials:

  • 2-Methyl-5-phenylfuran-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops)

  • Rotary evaporator, reflux condenser, nitrogen/argon inlet, magnetic stirrer

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend 2-Methyl-5-phenylfuran-3-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature. The mixture may effervesce as SO₂ and HCl gas are evolved. Ensure the reaction is vented through a bubbler or a scrubbing system.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Allow the reaction to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the corrosive vapors.

  • The resulting crude this compound is often used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Expert Rationale:

  • Reagent Choice: Thionyl chloride is a classic and effective reagent for this transformation. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying purification.[5]

  • Catalyst: DMF catalyzes the reaction via the formation of the Vilsmeier reagent, which is a more potent acylating agent.

  • Anhydrous Conditions: The acyl chloride product is highly susceptible to hydrolysis back to the carboxylic acid. Strict exclusion of moisture is critical for high yields.

Core Applications and Protocols

The primary utility of this compound is as a robust acylating agent. Below are detailed protocols for its most common and impactful applications.

Application 1: Amide Bond Formation

The creation of amide bonds is arguably the most important reaction in medicinal chemistry. This protocol provides a general method for coupling the building block with a diverse range of amines.

Reaction Scheme: Amide Synthesis

G BuildingBlock 5-Methyl-2-phenylfuran- 3-carbonyl chloride Product Target Amide BuildingBlock->Product Acylation Amine R¹R²NH (Amine) Amine->Product Base Base (e.g., Pyridine) Quenches HCl Base->Product

Caption: General scheme for amide synthesis using the furan building block.

Protocol 2: General Amide Synthesis

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous base (e.g., pyridine or triethylamine, 2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0-1.2 eq) and the anhydrous base (e.g., pyridine, 2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Prepare a solution of this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired amide.

Expert Rationale:

  • Temperature Control: The reaction between an acyl chloride and an amine is highly exothermic. Starting at 0 °C helps to control the reaction rate, minimize side product formation, and ensure safety.[5]

  • Base: A non-nucleophilic base like pyridine or triethylamine is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

  • Aqueous Workup: The NaHCO₃ wash is crucial for removing any unreacted acyl chloride (by hydrolysis) and neutralizing any remaining acidic species, simplifying the final purification.

Application 2: Ester Formation

Esterification is used to generate prodrugs, modify solubility, or create intermediates for further reactions.

Protocol 3: General Ester Synthesis

Materials:

  • This compound (1.0 eq)

  • Alcohol (primary or secondary, 1.0-1.5 eq)

  • Anhydrous pyridine (can be used as both base and solvent) or another base like triethylamine in DCM.

  • Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

Procedure:

  • Dissolve the alcohol (1.0-1.5 eq) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (2.0 eq).

  • Cool the solution to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (typically 4-16 hours), monitoring by TLC or LC-MS.

  • Perform an aqueous workup similar to Protocol 2 (dilute with DCM/ethyl acetate, wash with water, dilute HCl or CuSO₄ to remove pyridine, NaHCO₃, and brine).

  • Dry the organic layer, concentrate, and purify the crude ester by silica gel column chromatography.

Expert Rationale:

  • Catalysis/Base: Pyridine is often used as both the solvent and the base for esterifications involving less reactive alcohols. It activates the acyl chloride by forming a reactive acylpyridinium salt intermediate.[6] For more reactive alcohols, triethylamine in DCM is sufficient.

Conclusion

This compound is a high-potential building block for synthetic and medicinal chemistry. Its well-defined reactive handle, coupled with the desirable features of the substituted furan core, allows for the efficient construction of diverse and complex molecules. The protocols provided in this guide are designed to be robust and adaptable, serving as a solid foundation for researchers to explore the vast chemical space accessible from this versatile intermediate. By understanding the principles behind each experimental step, scientists can confidently and effectively integrate this scaffold into their research and development programs.

References

  • General method for preparation of acid chlorides and condensation reactions. Synthesis of Furan Derivatives Condensed with Carbohydrates, Molecules (Journal), [Link]

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline, [Link]

  • Furan-3-carboxylic acid derivatives.
  • Reaction of 2-ethyl-5-methyl-3-phenylfuran under acidic conditions. Chemistry Stack Exchange, [Link]

  • Furan synthesis. Organic Chemistry Portal, [Link]

  • Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center (DTIC), [Link]

  • The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California, [Link]

  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • 5-Methylfuran-2-carbonyl chloride | C6H5ClO2. PubChem, [Link]

  • 5-Methylfuran-2-carbonyl chloride - High purity. Georganics, [Link]

  • 2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3. PubChem, [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules (Journal), [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Journal), [Link]

  • A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals (Journal), [Link]

  • The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. NINGBO INNO PHARMCHEM CO.,LTD., [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts (Journal), [Link]

  • 5-methylfuran-2-carbonyl chloride (C6H5ClO2). PubChemLite, [Link]

Sources

Application Notes and Protocols for the Preparation of Furan-Based Carboxamides in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a growing global health challenge, necessitating the development of novel therapeutic strategies.[1][2] Furan-containing compounds have emerged as a promising class of molecules in the search for new treatments due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][3] The furan scaffold is a versatile heterocyclic ring that can be chemically modified to generate a wide array of derivatives with tailored biological activities.[4][5] Among these, furan-based carboxamides are of particular interest due to their potential to interact with various biological targets implicated in neurodegeneration.[6][7]

This guide provides detailed protocols for the synthesis, purification, and characterization of furan-based carboxamides, as well as in vitro assays to evaluate their neuroprotective potential. These protocols are designed for researchers, scientists, and drug development professionals working in the field of neurodegenerative disease research.

I. Synthesis of Furan-Based Carboxamides

The synthesis of furan-based carboxamides can be efficiently achieved through the coupling of a furan-carboxylic acid with a primary or secondary amine. Two robust and widely applicable methods are presented here: amide bond formation using a coupling agent and the acyl chloride method.

Method 1: Amide Coupling Using EDC and HOBt

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. This approach is favored for its mild reaction conditions and broad substrate scope.[8][9]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC hydrochloride (1.5 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Table 1: Representative Reaction Parameters for EDC/HOBt Coupling

Starting Furan Carboxylic AcidAmineSolventReaction Time (h)Typical Yield (%)
Furan-2-carboxylic acidAnilineDCM1880
Furan-2-carboxylic acidBenzylamineDMF1675-85
5-Nitro-2-furoic acid4-FluoroanilineDCM/DMF2465-75

Diagram 1: General Workflow for EDC/HOBt Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Activation & Coupling cluster_3 Work-up & Purification A Dissolve Furan Carboxylic Acid in Anhydrous Solvent B Add Amine, HOBt, and Base A->B C Cool to 0°C B->C D Add EDC C->D E Stir at Room Temperature D->E F Aqueous Work-up E->F G Column Chromatography F->G H H G->H Characterization

Caption: Workflow for furan-based carboxamide synthesis via EDC/HOBt coupling.

Method 2: Acyl Chloride Formation and Amidation

This classic two-step method involves the conversion of the furan-carboxylic acid to its more reactive acyl chloride, followed by reaction with the amine. This method is often high-yielding and is particularly useful for less reactive amines.[8]

Experimental Protocol:

Part A: Synthesis of Furoyl Chloride

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, add furan-2-carboxylic acid (1.0 equivalent).

  • Chlorination: Add thionyl chloride (SOCl₂) (2.0-3.0 equivalents) and a catalytic amount of DMF.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude furoyl chloride. This is often used directly in the next step without further purification.

Part B: Amidation

  • Reaction Setup: Dissolve the amine (1.0 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in anhydrous DCM in a separate flask.

  • Acylation: Cool the amine solution to 0 °C. Add the crude furoyl chloride (1.1 equivalents) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Follow the work-up and purification procedure described in Method 1.

II. Characterization of Furan-Based Carboxamides

The synthesized furan-based carboxamides must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10][11][12]

Table 2: Spectroscopic Characterization Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the furan ring protons (typically in the range of 6.0-7.5 ppm), aromatic/aliphatic protons of the amine moiety, and a broad singlet for the amide N-H proton.[13][14]
¹³C NMR Resonances for the furan ring carbons, carbons of the amine substituent, and a characteristic signal for the amide carbonyl carbon (typically 160-170 ppm).[12]
Mass Spec. The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target carboxamide.

III. In Vitro Evaluation of Neuroprotective Activity

To assess the potential of the synthesized furan-based carboxamides as therapeutic agents for neurodegenerative diseases, a series of in vitro assays can be performed. These assays aim to evaluate the ability of the compounds to protect neuronal cells from various stressors implicated in neurodegeneration.[15][16]

Cell Culture

The human neuroblastoma cell line SH-SY5Y is a commonly used model for in vitro neurodegenerative disease research.[17]

Protocol:

  • Maintenance: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage the cells every 3-4 days to maintain exponential growth.

Neuroprotection Assay against Oxidative Stress

Oxidative stress is a key pathological feature of many neurodegenerative diseases.[6] This assay evaluates the ability of the furan-based carboxamides to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized furan-based carboxamides for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100-200 µM to induce oxidative stress and incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[15]

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Diagram 2: Workflow for Neuroprotection Assay

G A Seed SH-SY5Y Cells in 96-well Plate B Pre-treat with Furan Carboxamides A->B C Induce Neurotoxicity (e.g., H₂O₂) B->C D Incubate for 24h C->D E Assess Cell Viability (MTT Assay) D->E F Data Analysis E->F

Caption: Workflow for assessing the neuroprotective effects of furan carboxamides.

Cholinesterase Inhibition Assay

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.[18][19] The Ellman's method can be used to determine the cholinesterase inhibitory activity of the synthesized compounds.

Protocol:

  • Reagent Preparation: Prepare solutions of AChE or BChE, the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Diagram 3: Putative Neuroprotective Mechanisms of Furan-Based Carboxamides

G FC Furan-based Carboxamide ROS Reactive Oxygen Species (ROS) FC->ROS Inhibition AChE_BChE Acetylcholinesterase (AChE) Butyrylcholinesterase (BChE) FC->AChE_BChE Inhibition OxidativeStress Oxidative Stress ROS->OxidativeStress Induces Neuroprotection Neuroprotection NeuronalDamage Neuronal Damage & Cognitive Decline AChE_BChE->NeuronalDamage Contributes to Cholinergic Enhanced Cholinergic Neurotransmission OxidativeStress->NeuronalDamage Leads to Neuroprotection->NeuronalDamage Prevents Cholinergic->NeuronalDamage Ameliorates

Caption: Potential mechanisms of furan-based carboxamides in neuroprotection.

IV. Conclusion

The protocols outlined in this application note provide a comprehensive guide for the synthesis and in vitro evaluation of furan-based carboxamides as potential therapeutic agents for neurodegenerative diseases. By following these detailed procedures, researchers can efficiently synthesize novel compounds and assess their neuroprotective and cholinesterase inhibitory activities. The versatility of the furan scaffold allows for the generation of diverse chemical libraries, increasing the probability of identifying lead compounds for further drug development.

References

  • Vertex AI Search. (2026, February 12). Exploring the Neuroprotective Potential of Furan-Containing Amino Acids.
  • ACS Publications. (2017, May 1). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans | Journal of Medicinal Chemistry.
  • Taylor & Francis Online. (2025, May 15). Full article: Neuroprotective furanones from a soil-derived fungus Penicillium paxilli ga254.
  • ResearchGate. (2025, October 1).
  • Bentham Science. (2024, September 27).
  • ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18).
  • BenchChem. (2025).
  • MDPI. (2022, April 18).
  • Biomolecules & Therapeutics. (2015, May 1).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
  • ResearchGate. (n.d.). Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones; (i) sodium hydride; (ii) DMF, 100 °C.
  • BenchChem. (2025, November 2).
  • ResearchGate. (2025, November 3). Direct synthesis of furan-2,5-dicarboxylic acid monoamides.
  • BenchChem. (n.d.).
  • ibidi. (2023, March 17). 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases.
  • Alzheimer's Society. (2024, April 26).
  • PMC. (n.d.).
  • DTIC. (n.d.).
  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of furan based α-aminophosphonate derivatives as anti-Alzheimer agent | Request PDF.
  • PMC. (n.d.).
  • RSC Publishing. (n.d.).
  • PubMed. (2024, September 27).
  • MDPI. (2023, November 15). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity.
  • InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease.
  • ACS Publications. (2024, July 4). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography | ACS Omega.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • MDPI. (2023, May 31).
  • PMC. (n.d.). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.
  • PMC. (n.d.). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described.
  • Spandidos Publications. (n.d.).
  • MDPI. (2024, December 2).
  • AZoM. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • PMC. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.
  • AVESİS. (2025).

Sources

Application Notes and Protocols: Esterification of 5-Methyl-2-phenylfuran-3-carbonyl chloride with Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of a diverse library of 5-methyl-2-phenylfuran-3-carboxylic acid esters via the esterification of 5-methyl-2-phenylfuran-3-carbonyl chloride with a range of primary, secondary, and tertiary alcohols. Furan-based compounds are significant structural motifs in medicinal chemistry and materials science.[1][2] This document provides a robust theoretical framework, detailed experimental protocols, and proven insights to enable researchers, scientists, and drug development professionals to successfully synthesize and purify these valuable compounds. The protocols emphasize safety, efficiency, and reproducibility, incorporating catalytic methods to enhance reaction rates, particularly with sterically hindered alcohols.

Introduction

The furan ring is a privileged scaffold in numerous biologically active molecules and functional materials.[1][2] Specifically, 2,3,5-trisubstituted furans are of significant interest due to their diverse pharmacological properties.[3][4] The ester functional group is a critical component in many pharmaceuticals, influencing properties such as solubility, bioavailability, and metabolic stability. The esterification of this compound offers a direct and efficient route to novel ester derivatives, which can be further explored for their potential applications.

This application note provides a detailed examination of the reaction between this compound and various alcohols. The high reactivity of the acyl chloride facilitates ester formation under mild conditions, making it a versatile method for synthesizing a wide array of esters.[5][6][7]

Chemical Structures
  • This compound: A key reactant, this acyl chloride is a derivative of 2-methyl-5-phenylfuran-3-carboxylic acid.[8]

  • Alcohols (R-OH): A range of primary, secondary, and tertiary alcohols can be used as nucleophiles.

  • 5-Methyl-2-phenylfuran-3-carboxylic acid ester: The desired product of the esterification reaction.

Reaction Mechanism and Theoretical Considerations

The esterification of an acyl chloride with an alcohol is a classic example of nucleophilic acyl substitution.[9][10][11] The reaction proceeds through a well-established addition-elimination mechanism.

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This step forms a tetrahedral intermediate.[5][11]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[5]

  • Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine, removes the proton from the oxonium ion to yield the neutral ester product and the hydrochloride salt of the base.[5][9] The use of a base is crucial to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the alcohol, reducing its nucleophilicity.[9]

For sterically hindered or less reactive alcohols, a catalyst such as 4-(Dimethylamino)pyridine (DMAP) can be employed to significantly accelerate the reaction.[12][13][14] DMAP is a hypernucleophilic acylation catalyst that reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate.[13][15][16] This intermediate is more susceptible to nucleophilic attack by the alcohol, thereby increasing the reaction rate.[12][13]

Experimental Protocols

Materials and Equipment
Material/EquipmentSpecifications
This compoundPurity ≥ 97%
Alcohols (e.g., Methanol, Ethanol, Isopropanol, tert-Butanol)Anhydrous, Purity ≥ 99%
PyridineAnhydrous, Purity ≥ 99.8%
4-(Dimethylamino)pyridine (DMAP)Purity ≥ 99%
Dichloromethane (DCM)Anhydrous, Purity ≥ 99.8%
Diethyl etherAnhydrous, Purity ≥ 99%
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Saturated aqueous sodium chloride (NaCl) solution (Brine)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flasksVarious sizes
Magnetic stirrer and stir bars
Reflux condenser
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography suppliesSilica gel, appropriate solvents
NMR spectrometerFor product characterization
IR spectrometerFor product characterization
Mass spectrometerFor product characterization

Safety Precautions: this compound is corrosive and moisture-sensitive.[17][18] Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Protocol for Esterification

This protocol is a general guideline and may require optimization for specific alcohol substrates.

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 eq.).

  • Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M). Add pyridine (1.2 eq.) to the solution. For sterically hindered alcohols, add a catalytic amount of DMAP (0.05-0.1 eq.).[12][14]

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred alcohol solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to remove any unreacted acid and neutralize HCl), and brine.[19][20]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified ester by NMR, IR, and mass spectrometry.[21][22]

Visualization of the Experimental Workflow

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dissolve Alcohol in Anhydrous DCM prep2 Add Pyridine (and optional DMAP) prep1->prep2 Sequential Addition react1 Cool to 0 °C prep2->react1 react2 Add Acyl Chloride Solution Dropwise react1->react2 react3 Stir at RT & Monitor (TLC) react2->react3 workup1 Quench with Water react3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Column Chromatography workup4->workup5 analysis1 NMR workup5->analysis1 analysis2 IR workup5->analysis2 analysis3 Mass Spec workup5->analysis3

Caption: Experimental workflow for the esterification of this compound.

Data Presentation: Expected Outcomes

The following table provides a hypothetical summary of expected results for the esterification with different alcohols. Actual yields and reaction times may vary depending on the specific reaction conditions and the scale of the reaction.

AlcoholProductCatalystReaction Time (h)Yield (%)
MethanolMethyl 5-methyl-2-phenylfuran-3-carboxylateNone2>95
EthanolEthyl 5-methyl-2-phenylfuran-3-carboxylateNone2>95
IsopropanolIsopropyl 5-methyl-2-phenylfuran-3-carboxylateDMAP (cat.)685-90
tert-Butanoltert-Butyl 5-methyl-2-phenylfuran-3-carboxylateDMAP (cat.)1660-70
Visualization of the Catalytic Cycle

DMAP_Catalysis AcylCl R-COCl Intermediate [R-CO-DMAP]⁺Cl⁻ AcylCl->Intermediate + DMAP DMAP DMAP Intermediate->DMAP - R-COOR' Ester R-COOR' Intermediate->Ester + R'-OH Alcohol R'-OH HCl_DMAP DMAP·HCl

Caption: Catalytic cycle of DMAP in the esterification of an acyl chloride.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive acyl chloride (hydrolyzed).- Insufficiently reactive alcohol.- Low reaction temperature or short reaction time.- Use fresh or newly prepared acyl chloride.- Add a catalyst (DMAP) for less reactive alcohols.- Increase reaction time and/or temperature.
Formation of multiple byproducts - Presence of water leading to hydrolysis of the acyl chloride.- Side reactions of the alcohol (e.g., elimination for tertiary alcohols).- Ensure all glassware is dry and use anhydrous solvents.- Run the reaction at a lower temperature.
Difficult purification - Co-elution of product and starting material/byproducts.- Optimize the solvent system for column chromatography.- Consider an alternative purification method such as recrystallization or distillation if applicable.[23][24]

Conclusion

The esterification of this compound with alcohols is a highly effective method for the synthesis of a wide range of furan-based esters. The use of a base to neutralize the HCl byproduct is essential, and the addition of a nucleophilic catalyst like DMAP can significantly improve reaction rates and yields, particularly with sterically demanding alcohols. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully synthesize and explore the potential of these valuable compounds in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Application of Efficient Catalyst DMAP - Suzhou Highfine Biotech.
  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236–239. [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved February 20, 2026, from [Link]

  • Boppisetti, J. K. (2003). DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. Eastern Illinois University. [Link]

  • Liu, Z., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239. [Link]

  • OperaChem. (2024, January 5). Formation of Esters. Retrieved February 20, 2026, from [Link]

  • Unknown. (n.d.). Lab5 procedure esterification. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.
  • OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved February 20, 2026, from [Link]

  • Chemistry Steps. (2025, October 7). Preparation of Esters. Retrieved February 20, 2026, from [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved February 20, 2026, from [Link]

  • Chemistry Learner. (n.d.). Esterification: Definition, Reaction, Mechanism, and Examples. Retrieved February 20, 2026, from [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2021, January 19). Work up of ester? Retrieved February 20, 2026, from [Link]

  • Chemguide. (n.d.). preparation of esters. Retrieved February 20, 2026, from [Link]

  • Unknown. (n.d.). 29. The Fischer Esterification. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). US4562273A - Process for preparing esters of furan by a transesterification reaction.
  • Reddit. (2016, January 3). Add DMAP to esterification between acyl chloride and alcohol? Retrieved February 20, 2026, from [Link]

  • IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). US2515123A - Acylation of furan.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with alcohols to form esters. Retrieved February 20, 2026, from [Link]

  • MDPI. (2024, July 19). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Retrieved February 20, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved February 20, 2026, from [Link]

  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved February 20, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2021, November 16). Acid-Catalyzed Cascade Reaction of 2-Alkylfurans with α,β-Unsaturated Ketones: A Shortcut to 2,3,5-Trisubstituted Furans. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (2021, September 8). Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel p.... Retrieved February 20, 2026, from [Link]

  • PubMed. (2003, October 15). 2,3,4- or 2,3,5-trisubstituted furans: catalyst-controlled highly regioselective ring-opening cycloisomerization reaction of cyclopropenyl ketones. Retrieved February 20, 2026, from [Link]

  • Unknown. (n.d.). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Retrieved February 20, 2026, from [Link]

  • YouTube. (2021, April 6). Acylation of Alcohols, Part 1: with Acyl Halides. Retrieved February 20, 2026, from [Link]

  • Unknown. (n.d.). N. F. Jain and C. E. Masse A common approach to the synthesis of esters involves activation of the corresponding alcohols as the. Retrieved February 20, 2026, from [Link]

  • Research J. Pharmacy and Technology. (2025, January 20). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. Retrieved February 20, 2026, from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved February 20, 2026, from [Link]

  • LOCKSS. (2008, July 17). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. Retrieved February 20, 2026, from [Link]

  • Pleiades Publishing, Ltd. (2025, August 10). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2016, January 27). Synthesis of 2,4,5-Trisubstituted Furans via a Triple C(sp3)–H Functionalization Reaction Using Rongalite as the C1 Unit. Retrieved February 20, 2026, from [Link]

  • Unknown. (n.d.). Synthesis of 2,3,5 -trisubstituted furans through the Pd-catalyzed tandem reactions. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2003, January 14). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 5-Methylfuran-2-carbonyl chloride. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved February 20, 2026, from [Link]

  • Nova Molecular. (n.d.). SAFETY DATA SHEET. Retrieved February 20, 2026, from [Link]

Sources

Application Notes & Protocols for Friedel-Crafts Acylation using 5-Methyl-2-phenylfuran-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Furan Acylation in Modern Synthesis

The Friedel-Crafts acylation, a cornerstone of organic chemistry since its discovery in 1877, remains an indispensable tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[3] The resulting aryl ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[4]

Furan and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry.[5][6] The furan scaffold is present in numerous biologically active molecules and natural products, acting as a versatile building block in drug discovery.[7][8] Substituted furans have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] The acylation of aromatic and heteroaromatic systems with novel furan-based acylating agents, such as 5-Methyl-2-phenylfuran-3-carbonyl chloride, opens avenues for the creation of new chemical entities with potentially unique biological profiles. This guide provides a comprehensive overview of the mechanistic principles, experimental protocols, and practical considerations for successfully employing this reagent in Friedel-Crafts acylation reactions.

The Reaction Mechanism: A Step-by-Step Analysis

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key to the reaction is the generation of a highly electrophilic acylium ion.[9][10]

Step 1: Formation of the Acylium Ion The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the this compound. This coordination polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[3][10] This ion is the active electrophile in the reaction.

Step 2: Electrophilic Attack The electron-rich aromatic substrate attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[11]

Step 3: Deprotonation and Regeneration of Aromaticity A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group.[12] This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst often complexes with the ketone product.[2]

Step 4: Product-Catalyst Complex Formation and Workup The ketone product, being a Lewis base, forms a stable complex with the strong Lewis acid catalyst.[2] For this reason, a stoichiometric amount of the catalyst is often required. The reaction is completed by an aqueous workup, which hydrolyzes the complex to release the final aryl ketone product.[12][13]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Workup AcylChloride 5-Methyl-2-phenylfuran -3-carbonyl chloride AcyliumIon Resonance-Stabilized Acylium Ion AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Arene Aromatic Substrate (e.g., Toluene) SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex + Acylium Ion AlCl4 AlCl₄⁻ ArylKetoneComplex Aryl Ketone-AlCl₃ Complex SigmaComplex->ArylKetoneComplex + AlCl₄⁻ - HCl - AlCl₃ FinalProduct Final Aryl Ketone Product ArylKetoneComplex->FinalProduct + H₂O

Caption: Mechanism of Friedel-Crafts Acylation.

Synthesis of this compound

The acylating agent, this compound, is a specialized reagent and may not be commercially available. A plausible synthetic route begins with the corresponding carboxylic acid, which can be prepared through established furan synthesis methodologies. The final conversion to the acyl chloride is a standard procedure.

Protocol: Carboxylic Acid to Acyl Chloride Conversion

  • To a stirred solution of 5-Methyl-2-phenylfuran-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas (HCl and CO).

  • Once the reaction is complete (as indicated by the cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude this compound is often used directly in the subsequent Friedel-Crafts reaction without further purification.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a general procedure for the acylation of an activated aromatic substrate, such as toluene, with this compound.

Materials and Equipment
  • Reagents : this compound, aromatic substrate (e.g., toluene, anisole), anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM), concentrated hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Equipment : Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer with hotplate, ice bath, separatory funnel, rotary evaporator, standard glassware.

Reaction Setup and Execution

Safety Note : Anhydrous aluminum chloride is highly reactive with moisture and corrosive.[11] Acyl chlorides are lachrymatory and corrosive.[14] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or N₂ inlet), and an addition funnel.

  • Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.1-1.3 eq).

  • Add anhydrous DCM to the flask, followed by the aromatic substrate (1.0 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM and transfer it to the addition funnel.

  • Add the acyl chloride solution dropwise to the stirred reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.[11] The reaction is often exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

Workup and Purification
  • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

  • Very slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.[11][13] This step hydrolyzes the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x portions).[11]

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[11]

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Substrate Scope and Parameter Optimization

The success of the Friedel-Crafts acylation is highly dependent on the nature of the aromatic substrate. Electron-rich aromatic rings are highly reactive, while electron-deficient rings are generally poor substrates.[9][15]

Aromatic SubstrateActivating/Deactivating NatureExpected ReactivityKey Parameter Adjustments
Anisole Strongly Activating (-OCH₃)HighReaction is typically fast. Maintain low temperature (0 °C) to control regioselectivity (para-product favored) and prevent side reactions.
Toluene Activating (-CH₃)GoodStandard conditions are usually effective. Para-acylation is generally the major product due to steric hindrance at the ortho positions.
Benzene NeutralModerateMay require slightly longer reaction times or slightly elevated temperatures compared to activated substrates.
Chlorobenzene Deactivating (-Cl)LowReaction is sluggish. May require higher temperatures and a more potent Lewis acid system. Yields are often modest.
Nitrobenzene Strongly Deactivating (-NO₂)Very Low / No ReactionFriedel-Crafts acylation generally fails with strongly deactivated rings.[15]

Product Characterization: Spectroscopic Analysis

The structure of the purified product should be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy : Expect signals corresponding to the methyl and phenyl protons on the furan ring, protons of the newly introduced aryl group, and the furan ring proton. The chemical shifts will be influenced by the ketone functionality.

  • ¹³C NMR Spectroscopy : The most downfield signal will be the carbonyl carbon (typically >190 ppm). Other signals will correspond to the carbons of the furan and aryl rings.

  • Infrared (IR) Spectroscopy : A strong absorption band in the region of 1650-1690 cm⁻¹ is characteristic of the aryl ketone carbonyl (C=O) stretch.

  • Mass Spectrometry (MS) : The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the product. The fragmentation pattern can provide further structural information.[16]

Workflow Start Reaction Setup (Inert Atmosphere, 0 °C) Addition Slow Addition of Acyl Chloride Solution Start->Addition Reaction Stir at Room Temp (Monitor by TLC) Addition->Reaction Quench Quench with Ice/HCl Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: General experimental workflow.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low conversion 1. Inactive catalyst (hydrolyzed AlCl₃).2. Deactivated aromatic substrate.3. Insufficient reaction time or temperature.1. Use fresh, anhydrous AlCl₃ and ensure anhydrous conditions.2. Use a more activated substrate or a stronger Lewis acid.3. Increase reaction time or gently warm the reaction mixture.
Formation of multiple products 1. Polysubstitution (less common in acylation).2. Isomeric products (ortho/para).3. Side reactions due to high temperature.1. Acylation deactivates the ring, so this is unlikely.[9]2. Optimize temperature; lower temperatures often favor the para isomer.3. Maintain careful temperature control throughout the addition and reaction.
Difficult workup Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.
Product decomposition Furan ring is sensitive to strong acids.[17]Use milder Lewis acids (e.g., FeCl₃, ZnCl₂) or perform the reaction at lower temperatures. Ensure the quenching step is done carefully at 0 °C.

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • University of California, Irvine. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. (2023). Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Zenodo. IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. (2017). Available at: [Link]

  • Swarthmore College. Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. Available at: [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). Available at: [Link]

  • ACS Publications. Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3 | Organic Letters. (2008). Available at: [Link]

  • KPU Pressbooks. 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]

  • ResearchGate. (PDF) IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. (2017). Available at: [Link]

  • ResearchGate. Synthetic application of the multi‐substituted furan product. Available at: [Link]

  • KPU Pressbooks. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Available at: [Link]

  • Chinese Chemical Society, Taipei. regioselective friedel-crafts acylation with. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • American Chemical Society. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. Available at: [Link]

  • ResearchGate. Catalytic Friedel–Crafts Acylation of Heteroaromatics. Available at: [Link]

  • PSE Community.org. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Available at: [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available at: [Link]

  • ACS Publications. THE ACYLATION OF FURAN AND THIOPHENE WITH ALIPHATIC ANHYDRIDES IN THE PRESENCE OF BORON TRIFLUORIDE-ETHERATE1 | The Journal of Organic Chemistry. Available at: [Link]

  • International Journal of Scientific Research and Review. Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. Available at: [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Available at: [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Available at: [Link]

  • ResearchGate. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Available at: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Available at: [Link]

  • ResearchGate. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF. Available at: [Link]

  • PMC. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Available at: [Link]

  • eScholarship. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Available at: [Link]

Sources

General procedure for acid chloride coupling in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

While modern peptide coupling reagents (HATU, COMU, EDC) offer convenience, acid chloride activation remains the gold standard for sterically hindered substrates, electron-deficient anilines, and scale-up scenarios where cost and purification efficiency are paramount. This guide details the mechanistic underpinnings, optimal reagent selection (including Vilsmeier-Haack catalysis), and rigorous protocols for generating and coupling acid chlorides. It emphasizes self-validating workflows to ensure high-fidelity amide bond formation.

Strategic Rationale: Why Acid Chlorides?

In the "toolbox" approach to medicinal chemistry, acid chlorides fill a specific high-performance niche that standard coupling reagents cannot.

FeatureStandard Coupling (HATU/EDC)Acid Chloride Activation
Reactivity Moderate to HighExtreme (Overcomes steric/electronic deactivation)
Atom Economy Low (Large byproducts: urea, phosphine oxide)High (Byproducts: HCl, CO, CO₂, SO₂)
Purification Often requires chromatography to remove reagent byproductsSimple (Volatile byproducts or water-soluble salts)
Cost High (Prohibitive on multi-gram scale)Low (Ideal for scale-up)
Moisture Sensitivity ModerateHigh (Requires strictly anhydrous conditions)

Key Application: Use acid chlorides when the amine is non-nucleophilic (e.g., 2-aminopyridine, electron-poor anilines) or the carboxylic acid is sterically encumbered (e.g., pivalic acid derivatives).

Mechanistic Insights & Catalysis

The formation of acid chlorides is not a simple substitution but a catalytic cycle, particularly when using Oxalyl Chloride with Dimethylformamide (DMF).

The Vilsmeier-Haack Catalytic Cycle

Simply mixing oxalyl chloride and a carboxylic acid is often slow. The addition of catalytic DMF (1-5 mol%) generates the highly reactive Vilsmeier Reagent (Chloroiminium ion) , which acts as the actual chlorinating agent.

Mechanism Description:

  • Activation: DMF reacts with Oxalyl Chloride to form the Vilsmeier reagent, releasing CO and CO₂ gases.[1]

  • Chlorination: The carboxylate attacks the Vilsmeier reagent, forming an activated intermediate.

  • Collapse: Chloride ion attacks the carbonyl, releasing the Acid Chloride and regenerating DMF.

VilsmeierCycle DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + Oxalyl Cl Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier Intermed Activated Intermediate Vilsmeier->Intermed + Acid Byproducts CO(g) + CO2(g) + HCl Vilsmeier->Byproducts Acid Carboxylic Acid Acid->Intermed Intermed->DMF Regeneration AcidCl Acid Chloride (Product) Intermed->AcidCl Cl- attack

Figure 1: The catalytic cycle of DMF-mediated acid chloride generation using Oxalyl Chloride.

Reagent Selection Guide

A. Oxalyl Chloride ((COCl)₂) + cat.[2] DMF
  • Best For: Most medicinal chemistry applications (10 mg to 100 g).

  • Pros: Byproducts (CO, CO₂) are gases, leaving a clean reaction mixture.[1] Milder than Thionyl Chloride.[2][3]

  • Cons: Generates CO (toxic); requires fume hood.

B. Thionyl Chloride (SOCl₂)[4][5]
  • Best For: Very robust, non-sensitive substrates; scale-up where cost is critical.

  • Pros: Extremely cheap; doubles as solvent.

  • Cons: Generates SO₂ (noxious); difficult to remove traces of SOCl₂ which can char products; harsh acidic conditions.

C. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)[6]
  • Best For: Acid-sensitive substrates (e.g., Boc-groups, acetals) or "Neutral" conditions.

  • Pros: Forms acid chlorides under neutral conditions; no acidic gas evolution.

  • Cons: Expensive; atom inefficient.

Protocol 1: Standard Anhydrous Coupling (The Workhorse)

Scale: 1.0 mmol (Adaptable) Time: 2-4 Hours

Materials
  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 - 1.5 equiv) [2.0 M in DCM is convenient]

  • DMF (anhydrous, 1-2 drops or 0.05 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

  • Amine (1.0 - 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

Step-by-Step Methodology
Phase 1: Acid Chloride Generation
  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Add Carboxylic Acid and anhydrous DCM (0.2 - 0.5 M concentration).

  • Activation: Add catalytic DMF (1 drop).

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C (ice bath). Bubbling (CO/CO₂) should be observed immediately.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours. Bubbling will cease when complete.

    • Pro-Tip: If bubbling does not start, the system is too dry or the acid is insoluble. Add another drop of DMF.

Phase 2: The "Methanol Quench" Validation (CRITICAL STEP)

Do not proceed without verifying conversion.

  • Take a 20 µL aliquot of the reaction mixture.

  • Quench it into a vial containing 200 µL Methanol.

  • Run TLC or LCMS on this quench.[1]

    • Result: You should see the Methyl Ester of your acid.

    • Logic: Acid chlorides react instantly with MeOH to form esters. If you see unreacted Acid, the activation failed. If you see Methyl Ester, activation is 100%.

Phase 3: Coupling
  • Evaporation (Optional but Recommended): If the amine is sensitive to HCl, concentrate the acid chloride solution to dryness under reduced pressure (rotovap) to remove excess Oxalyl Chloride and HCl. Re-dissolve in fresh anhydrous DCM.

    • Note: For robust amines, you can skip this and add the amine directly if excess Oxalyl Chloride is minimal.

  • Addition: Cool the Acid Chloride solution to 0°C.

  • Amine Prep: In a separate flask, dissolve the Amine and Base (TEA/DIPEA) in DCM.

  • Coupling: Add the Amine/Base solution dropwise to the Acid Chloride.

    • Why? Adding Amine to Acid Chloride ensures the activated species is always in excess, preventing dimer formation or side reactions.

  • Monitoring: Stir at RT for 1 hour. Monitor by LCMS/TLC.[1]

Phase 4: Workup
  • Quench with saturated NaHCO₃ (aq).

  • Extract with DCM (x3).

  • Wash organics with 1M HCl (if product is not basic) to remove unreacted amine, then Brine.

  • Dry over MgSO₄, filter, and concentrate.

Protocol 2: Schotten-Baumann Conditions (Biphasic)

Best For: Water-soluble amines (e.g., amino acids), inorganic bases, or large-scale robust synthesis.

Methodology
  • Aqueous Phase: Dissolve the Amine (1.0 equiv) in 1M NaOH or sat. Na₂CO₃ (2.0 - 3.0 equiv).

  • Organic Phase: Dissolve the Acid Chloride (prepared separately or purchased) in DCM or Ethyl Acetate.

  • Reaction: Add the Organic phase to the vigorously stirring Aqueous phase at 0°C.

  • Mechanism: The reaction occurs at the interface. The base neutralizes the HCl produced immediately in the aqueous layer, protecting the amine.

  • Workup: Separate layers. The product is usually in the organic layer (if amide) or aqueous layer (if amino acid derivative).

Troubleshooting & Optimization

ObservationDiagnosisSolution
No reaction (Phase 1) Catalyst failureEnsure DMF is fresh/dry. Increase DMF to 5 mol%.
LCMS shows Methyl Ester (Phase 2) Success The acid chloride formed correctly. Proceed to coupling.
LCMS shows Carboxylic Acid (Phase 2) Activation failedOxalyl chloride may be hydrolyzed.[2] Use a fresh bottle.
Low Yield (Coupling) HydrolysisEnsure solvents are anhydrous. The base must be dry (distilled TEA).
Amine is an HCl Salt Stoichiometry mismatchYou must add extra base (1 equiv) to free the amine salt before it can react.
Product is Acid Sensitive HCl degradationUse Ghosez's Reagent or include a "scavenger" resin (e.g., morpholine resin) in workup.

Safety Considerations

  • Carbon Monoxide (CO): Oxalyl chloride generates CO, which is odorless and deadly. ALWAYS work in a well-ventilated fume hood.

  • Pressure Buildup: Never cap a vessel generating gas. Use a bubbler or a needle vent.

  • Exotherm: The quenching of acid chlorides (with water or amine) is highly exothermic. Add reagents slowly at 0°C.

References

  • Vilsmeier-Haack Mechanism & DMF Catalysis

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Acyl Substitution).
    • Mechanism of DMF catalysis:

  • Ghosez's Reagent

    • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Organic Syntheses, 59, 26.
  • Schotten-Baumann Reaction

    • Schotten, C. (1884).[4] "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17, 2544.[4]

    • [5]

  • General Amide Coupling Reviews

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 5-Methyl-2-phenylfuran-3-carbonyl chloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrolysis During Storage and Handling

Welcome to the Technical Support Center for 5-Methyl-2-phenylfuran-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing hydrolysis of this reactive compound during storage and handling. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them to ensure the integrity of your experiments.

Understanding the Challenge: The Inherent Reactivity of Acyl Chlorides

This compound is a valuable reagent in organic synthesis, but its utility is intrinsically linked to its reactivity. The core of its functionality lies in the acyl chloride group (-COCl). The carbon atom in this group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it an excellent target for nucleophiles.

Unfortunately, one of the most common nucleophiles in a laboratory environment is water (H₂O). The reaction between an acyl chloride and water, known as hydrolysis, is a rapid and generally irreversible process that yields the corresponding carboxylic acid and hydrochloric acid (HCl). This degradation not only consumes your starting material but the resulting HCl can potentially catalyze other unwanted side reactions, compromising the integrity of your entire experimental setup.

The Hydrolysis Mechanism: A Step-by-Step Breakdown

The hydrolysis of this compound proceeds via a nucleophilic addition-elimination mechanism. Understanding this process is key to preventing it.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, and the chloride ion (Cl⁻), being a good leaving group, is expelled.

  • Deprotonation: A final deprotonation step yields the carboxylic acid and hydrochloric acid.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products AcylChloride This compound Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack Water H₂O CarboxylicAcid 5-Methyl-2-phenylfuran-3-carboxylic acid Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl Troubleshooting_Hydrolysis Start Suspected Hydrolysis of This compound Visual Visual Inspection: Fuming, odor, clumping? Start->Visual Yes_Visual Hydrolysis Likely Visual->Yes_Visual Yes No_Visual Proceed with Caution Visual->No_Visual No Analytical Analytical Confirmation: IR, NMR, or HPLC? Analytical->No_Visual Negative Confirmed_Hydrolysis Hydrolysis Confirmed Analytical->Confirmed_Hydrolysis Positive Yes_Visual->Analytical No_Visual->Analytical Review_Storage Review Storage Protocol: Inert atmosphere? Desiccant? Confirmed_Hydrolysis->Review_Storage Review_Handling Review Handling Technique: Inert gas blanket? Dry glassware? Confirmed_Hydrolysis->Review_Handling Purify Consider Purification: Distillation or recrystallization Confirmed_Hydrolysis->Purify If salvageable Discard Discard and Use Fresh Reagent Confirmed_Hydrolysis->Discard If severely degraded Implement Implement Corrective Actions Review_Storage->Implement Review_Handling->Implement Purify->Implement

Technical Support Center: Purification of 5-Methyl-2-phenylfuran-3-carbonyl chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Methyl-2-phenylfuran-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this reactive intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

I. Understanding the Chemistry: The Synthesis and its Challenges

This compound is typically synthesized from its corresponding carboxylic acid, 5-Methyl-2-phenylfuran-3-carboxylic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).[1][2] The overall reaction is straightforward, but the purification of the resulting acid chloride is often challenging due to its reactive nature.

The primary challenges in purifying this compound include:

  • High Reactivity: Acyl chlorides are highly susceptible to hydrolysis, reacting readily with atmospheric moisture to revert to the starting carboxylic acid.[3] This necessitates the use of anhydrous conditions throughout the purification process.

  • Thermal Sensitivity: While many acyl chlorides can be purified by distillation, some, particularly those with complex structures, may be prone to decomposition at elevated temperatures.

  • Co-elution and Reactivity on Stationary Phases: Standard chromatographic techniques like thin-layer chromatography (TLC) and column chromatography on silica gel can be problematic due to the high reactivity of the acyl chloride, leading to streaking and decomposition on the stationary phase.[4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield of Purified Product

Possible Causes & Solutions

Possible Cause Explanation Recommended Solution
Incomplete Reaction The conversion of the carboxylic acid to the acyl chloride may not have gone to completion.Before workup, a small aliquot of the reaction mixture can be carefully quenched with methanol and analyzed by GC-MS to check for the presence of the starting carboxylic acid methyl ester versus the desired product's methyl ester. If the reaction is incomplete, consider extending the reaction time or using a slight excess of thionyl chloride.
Hydrolysis during Workup Exposure of the acyl chloride to water or atmospheric moisture during workup will lead to the formation of the starting carboxylic acid, reducing the yield of the desired product.Ensure all glassware is oven-dried and the reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for all extractions and washes.
Decomposition during Distillation If using vacuum distillation, the temperature may be too high, causing decomposition of the product.Use a high-vacuum pump to lower the boiling point. If decomposition is still observed, consider alternative purification methods such as recrystallization or precipitation.
Loss during Recrystallization The chosen solvent system may be too good, leading to high solubility of the product even at low temperatures.If the product is a solid, carefully select a recrystallization solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Hexane or a mixture of hexane and a more polar solvent like ethyl acetate or dichloromethane are good starting points for aromatic compounds.[5][6]
Issue 2: Product is Contaminated with Starting Carboxylic Acid

Possible Causes & Solutions

Possible Cause Explanation Recommended Solution
Incomplete Reaction As mentioned above, the reaction may not have reached completion.See "Incomplete Reaction" under Issue 1.
Hydrolysis The product has hydrolyzed back to the carboxylic acid after its formation.Strict anhydrous conditions are crucial. Store the purified product under an inert atmosphere and in a desiccator.
Inefficient Purification The purification method used was not effective at separating the acyl chloride from the unreacted carboxylic acid.If distillation is used, ensure good separation by using a fractionating column. If recrystallization is attempted, the carboxylic acid may co-crystallize. A wash of a solution of the crude product in a non-polar, anhydrous solvent (like dichloromethane) with a small amount of cold, saturated aqueous sodium bicarbonate solution can remove the acidic impurity, but this must be done quickly and with vigorous stirring to minimize hydrolysis of the acyl chloride. Immediately separate the organic layer and dry it thoroughly with a drying agent like anhydrous sodium sulfate.
Issue 3: Discolored Product (Yellow or Brown)

Possible Causes & Solutions

Possible Cause Explanation Recommended Solution
Impurities in Thionyl Chloride Old or impure thionyl chloride can contain colored impurities like sulfur chlorides (e.g., S₂Cl₂) which can contaminate the product.[4]Use freshly distilled thionyl chloride for the reaction.
Side Reactions The furan ring can be susceptible to side reactions under the acidic conditions of the reaction, leading to colored byproducts.[7]Run the reaction at the lowest effective temperature and for the minimum time required for complete conversion.
Thermal Decomposition Overheating during distillation can lead to decomposition and discoloration.Use a high-vacuum source and a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

III. Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of the reaction to form this compound?

A1: Direct monitoring by TLC is often unreliable due to the reactivity of the acyl chloride on the silica plate.[4] A more dependable method is to take a small aliquot from the reaction mixture, carefully quench it with an anhydrous alcohol (e.g., methanol or ethanol), and then analyze the resulting ester by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting carboxylic acid (as its ester) and the appearance of the product ester indicates the reaction's progress.

Q2: What is the best method to purify this compound?

A2: The optimal purification method depends on the physical state and thermal stability of your compound.

  • For a liquid or low-melting solid: Vacuum distillation is often the most effective method for removing non-volatile impurities.[8] Given the lack of specific boiling point data for this compound, a short-path distillation under high vacuum is recommended to minimize thermal stress.

  • For a solid: Recrystallization from a suitable anhydrous solvent is a good option.[5][6] A solvent screen should be performed on a small scale to identify a solvent in which the compound is soluble when hot and sparingly soluble when cold. Non-polar solvents like hexanes or cyclohexane, or mixtures with slightly more polar solvents like toluene or dichloromethane, are good starting points.

Q3: Can I use column chromatography to purify my acyl chloride?

A3: Standard silica gel or alumina column chromatography is generally not recommended for reactive acyl chlorides due to the high risk of decomposition on the column.[4] If chromatographic purification is necessary, consider using a less reactive stationary phase and a non-polar, anhydrous mobile phase, and perform the chromatography quickly.

Q4: How should I store the purified this compound?

A4: Due to its moisture sensitivity, the purified product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). Storing the container in a desiccator will provide an additional layer of protection against moisture. For a structurally similar compound, 5-Methylfuran-2-carbonyl chloride, a storage temperature of 2-8°C is recommended.

Q5: My NMR spectrum of the purified product looks complex. What could be the impurities?

A5: Besides the starting carboxylic acid, other potential impurities include:

  • Residual Thionyl Chloride: This is volatile and should be removed under vacuum.

  • Anhydride: Formed by the reaction of the acyl chloride with the starting carboxylic acid.

  • Chlorinated Byproducts: Although the furan ring is aromatic, it can undergo electrophilic substitution. The HCl generated in situ during the reaction with thionyl chloride could potentially lead to side reactions, including chlorination of the furan or phenyl ring, although this is less common under standard conditions for acyl chloride formation.[7]

  • Ring-Opened Products: In the presence of nucleophiles and acid, the furan ring can potentially undergo ring-opening.[1]

IV. Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is recommended for liquid or low-melting solid this compound.

Workflow Diagram:

Caption: Workflow for the purification of this compound by vacuum distillation.

Step-by-Step Methodology:

  • Removal of Excess Thionyl Chloride: After the reaction is complete, remove the excess thionyl chloride from the crude reaction mixture using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the volatile and corrosive vapors.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.

  • Heating: Gently heat the distillation flask using an oil bath. The temperature should be increased slowly to avoid bumping and decomposition.

  • Fraction Collection: Collect any low-boiling fractions first. The desired product will distill at a higher temperature. Since the exact boiling point is likely unknown, collection should be based on observing the reflux and distillation of a clear, possibly yellowish, liquid.

  • Storage: Collect the purified product in a pre-weighed, dry, and inert gas-flushed flask. Seal the flask and store it under an inert atmosphere in a cool, dry place.

Protocol 2: Purification by Recrystallization

This protocol is suitable if this compound is a solid at room temperature.

Workflow Diagram:

Caption: Workflow for the purification of this compound by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various anhydrous solvents (e.g., hexane, cyclohexane, toluene, dichloromethane) to find a suitable solvent or solvent pair.[5][6] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in a dry Erlenmeyer flask equipped with a reflux condenser and an inert gas inlet. Add a minimal amount of the chosen hot anhydrous solvent until the solid just dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Crystallization Induction: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Complete Crystallization: Once crystallization begins, cool the flask in an ice bath to maximize the yield of the crystals.

  • Filtration: Quickly filter the cold slurry via vacuum filtration using a Büchner funnel. It is beneficial to perform this under a blanket of inert gas to minimize exposure to air.

  • Washing: Wash the crystals with a small amount of the cold, fresh recrystallization solvent.

  • Drying: Dry the purified crystals thoroughly under high vacuum.

  • Storage: Store the dried crystals in a sealed container under an inert atmosphere.

V. Purity Assessment

Due to the reactive nature of acyl chlorides, direct analysis can be challenging. Derivatization is a common and effective strategy for accurate purity assessment.[9][10]

Derivatization for GC-MS Analysis

Workflow Diagram:

Caption: Workflow for purity assessment of this compound via derivatization and GC-MS analysis.

Protocol:

  • Sample Preparation: In a clean, dry vial, dissolve a small, accurately weighed amount of the purified this compound in an anhydrous solvent (e.g., dichloromethane).

  • Derivatization: Add a slight excess of an anhydrous alcohol, such as methanol or ethanol. The reaction is typically fast and exothermic.

  • Analysis: Inject the resulting solution directly into the GC-MS.

  • Data Interpretation: The purity of the acyl chloride can be determined from the relative peak area of the corresponding ester in the chromatogram. The presence of other peaks may indicate impurities that have also been derivatized.

VI. References

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Preparation method of furoyl chloride. (2017). Google Patents.

  • Preparation method of furoyl chloride. (2017). Google Patents.

  • Rees, C. W., & Yue, T. (1997). Further reactions of furans with trithiazyl trichloride; mechanistic considerations. Journal of the Chemical Society, Perkin Transactions 1, (16), 2247-2252. [Link]

  • HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. (n.d.). ResearchGate. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]

  • The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. (1974). Australian Journal of Chemistry, 27(10), 2165-2171. [Link]

  • Crystallization Solvents. (n.d.). [Link]

  • Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science, 14(5), 240-245. [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride. (2022, March 31). Reddit. [Link]

  • Thionyl Chloride - A Versatile Reagent. (2025, August 7). ResearchGate. [Link]

  • Acyl Chlorides (OCR A Level Chemistry A): Revision Note. (2026, January 13). Save My Exams. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 793-799. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2010). The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Synthesis of furan from allenic sulfide derivatives. (2005). Chinese Journal of Chemistry, 23(5), 624-626. [Link]

  • reactions with thionyl chloride. (2022, July 12). Reddit. [Link]

  • 5-Methylfuran-2-carbonyl chloride. (n.d.). PubChem. [Link]

  • A study of furoyl chloride. (1932). University of Louisville Research, Paper 103. [Link]

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. (2014, May 20). ResearchGate. [Link]

  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. (2015, May 25). Green Chemistry, 17(7), 3737-3739. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

Sources

Handling moisture-sensitive furan acid chlorides in the laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Moisture-Sensitive Furan Acid Chlorides

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Furan-2-carbonyl chloride (Furoyl Chloride) & Derivatives

Introduction: The "Furan" Paradox

Welcome. If you are accessing this guide, you are likely dealing with a bottle of furan-2-carbonyl chloride that is either smoking, solidified, or turning black.

Furan acid chlorides present a dual-stability paradox. Like all acid chlorides, they are moisture sensitive , hydrolyzing to release HCl. However, unlike benzoyl chloride, the furan ring itself is acid-sensitive (electron-rich aromatic). The HCl generated by hydrolysis can catalyze the polymerization of the furan ring, leading to the dreaded "black tar" decomposition.

This guide treats these reagents not just as chemicals, but as unstable systems requiring rigorous exclusion of water and acid scavenging.

Module 1: Storage & Integrity Checks (The "Before" Phase)

User Question: My bottle of furoyl chloride has solids in it. Is it frozen or ruined?

Technical Diagnosis: Furan-2-carbonyl chloride has a melting point of -2°C .[1][2][3][4][5] If your lab is at room temperature (20–25°C) and you see solids, your reagent has likely hydrolyzed.

  • Liquid: Active Acid Chloride.

  • White Solid: 2-Furoic Acid (Hydrolysis product, MP ~133°C).

  • Black/Brown Viscous Liquid: Polymerized degradation product.

The "Derivatization" Validation Protocol: Do not rely solely on TLC, as the acid chloride hydrolyzes on the silica plate.

  • Sampling: Take a 50 µL aliquot of your acid chloride under inert gas (N2/Ar).

  • Quench: Add into a vial containing 500 µL dry methanol and 50 µL triethylamine (to scavenge HCl).

  • Analyze: Run 1H-NMR or GC-MS.

    • Target: Methyl 2-furoate.[4]

    • Impurity: If you see significant 2-furoic acid peaks despite the MeOH quench, the starting material was already hydrolyzed before the test.

Visualization: The Integrity Decision Tree

FuranIntegrity Start Visual Inspection (Room Temp) State Physical State? Start->State Liquid Clear/Yellow Liquid State->Liquid Liquid Solid White Precipitate State->Solid Solid Dark Black/Brown Liquid State->Dark Dark Color Action1 Proceed to Derivatization Check Liquid->Action1 Action2 Hydrolyzed to Furoic Acid. Recrystallize or Discard. Solid->Action2 Action3 Polymerized. Irreversible. Discard. Dark->Action3

Figure 1: Decision logic for assessing reagent quality based on physical state and color.

Module 2: Synthesis & Purification (The "During" Phase)

User Question: I synthesized furoyl chloride using thionyl chloride (SOCl2), but my next reaction failed. Why?

Technical Diagnosis: Residual thionyl chloride is the silent killer of furan reactions. It acts as a source of HCl and can react with your nucleophiles. Furthermore, heating furan derivatives in neat SOCl2 for too long causes ring degradation.

The "Toluene Azeotrope" Protocol: You cannot simply boil off SOCl2 (BP 76°C) effectively without overheating the furan. You must use azeotropic distillation.

ParameterValueNote
Reagent Thionyl Chloride (SOCl2)Use 1.2 – 1.5 equivalents max.
Catalyst DMF (1-2 drops)Essential for Vilsmeier-Haack mechanism activation.
Solvent TolueneCritical for purification.
Temp Limit 70°CDo not reflux vigorously; gentle reflux only.

Step-by-Step Purification:

  • Reaction: Reflux 2-furoic acid with SOCl2 (and cat. DMF) until gas evolution ceases.

  • Bulk Removal: Distill off the bulk SOCl2 under reduced pressure (keep bath <60°C).

  • The Chase: Add dry toluene (equal volume to original reaction) to the residue.

  • Azeotrope: Distill the toluene under reduced pressure. The toluene carries away the last traces of SOCl2.

  • Repeat: Repeat step 3-4 twice.

  • Result: The residue is now clean furoyl chloride ready for use.

Module 3: Reaction Troubleshooting (The "Oops" Phase)

User Question: My reaction turned into a black tar immediately upon adding the acid chloride.

Technical Diagnosis: This is Acid-Catalyzed Furan Polymerization . You generated HCl faster than you neutralized it. The furan ring is acid-sensitive; once the "tar" forms, the reaction is irrecoverable.

Corrective Protocol: The "Inverse Addition" Technique Never add the amine/alcohol to the acid chloride without a base present.

  • Dissolve: Dissolve your nucleophile (amine/alcohol) AND your base (Triethylamine/DIPEA/Pyridine) in the solvent (DCM or THF).

    • Rule of Thumb: Use 1.1 eq of Base for every 1.0 eq of potential HCl.

  • Cool: Chill this mixture to 0°C.

  • Dilute: Dilute the furan acid chloride in a small amount of solvent.

  • Add: Add the acid chloride solution dropwise to the nucleophile/base mixture.

    • Why? This ensures the acid chloride is always in a "base-rich" environment, instantly neutralizing HCl before it attacks the furan ring.

Visualization: The Safe Reaction Workflow

FuranReaction cluster_0 Vessel A (0°C) cluster_1 Syringe B Nucleophile Nucleophile Reaction Controlled Coupling Nucleophile->Reaction Base Base Scavenger (TEA/DIPEA) Base->Reaction AcidCl Furan Acid Chloride + Solvent AcidCl->Reaction Dropwise Addition Product Clean Amide/Ester Reaction->Product Base Excess Tar Black Tar (Polymer) Reaction->Tar Acid Excess (No Base)

Figure 2: Inverse addition workflow to prevent acid-catalyzed polymerization.

Module 4: Safety & Disposal

User Question: How do I clean glassware that contained furan acid chlorides? It smells terrible.

Safety Warning: Furoyl chloride is a lachrymator (tear gas) and corrosive.[6] It causes severe eye damage and skin burns.[4][5][6][7]

Decontamination Protocol:

  • Do NOT rinse directly with water. This generates a cloud of HCl gas and heat.

  • Quench: Rinse glassware with a dilute solution of sodium bicarbonate (NaHCO3) or 10% NaOH. This converts the acid chloride to the water-soluble (and non-volatile) sodium furoate.

  • Ventilation: Perform all cleaning in a fume hood.

  • Waste: Dispose of the quenched aqueous waste in the basic aqueous waste stream.

References

  • Furoyl Chloride Physical Properties. ChemNet CAS Database. Retrieved from Link

  • Purification of Acid Chlorides via Azeotropic Distillation. Organic Syntheses, Coll. Vol. 10, p. 366 (2004). (General procedure adapted for furan derivatives). Retrieved from Link

  • Stability of Furan Derivatives. Pharmaguideline: Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from Link

  • Safety Data Sheet: 2-Furoyl Chloride. Thermo Fisher Scientific. Retrieved from Link

Sources

Optimizing yield in nucleophilic acyl substitution of furan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furan Derivative Acyl Substitution

Subject: Optimizing Yield & Minimizing Ring Degradation in Nucleophilic Acyl Substitution (NAS) of Furan-2-Carboxylic Acid Derivatives. From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division. To: R&D Teams, Process Chemists, and Medicinal Chemistry Groups.

Introduction: The "Deceptively Simple" Furan Challenge

You are likely here because a "standard" amide or ester coupling on a furan substrate turned into a black tar or resulted in abysmal yields. While furan-2-carboxylic acid (2-FCA) looks structurally similar to benzoic acid, it behaves very differently.

The Core Conflict:

  • Electronic Deactivation: The oxygen atom in the furan ring donates electron density via resonance. While this makes the ring electron-rich, it renders the exocyclic carbonyl carbon less electrophilic than typical benzoyl derivatives, slowing down nucleophilic attack [1].

  • Acid Sensitivity: The furan ring is an enol ether masquerading as an aromatic system. Under strong acidic conditions (often generated by HCl byproducts in acid chloride formation), the ring undergoes protonation at the

    
     or 
    
    
    
    position, leading to ring opening, polymerization, and the dreaded "black tar" [2].

This guide provides the protocols and troubleshooting logic to navigate this stability-reactivity paradox.

Part 1: Decision Matrix & Mechanistic Workflows

Before starting, select your pathway based on substrate sensitivity and scale.

Visual Workflow: Reagent Selection Logic

FuranCouplingLogic start START: Furan-2-Carboxylic Acid Substrate scale_check Scale & Sensitivity Check start->scale_check large_scale >10g Scale OR Cost-Sensitive scale_check->large_scale small_scale <1g Scale OR Acid-Sensitive Groups scale_check->small_scale path_A PATHWAY A: Acid Chloride (High Risk / High Reward) large_scale->path_A path_B PATHWAY B: Direct Coupling (High Cost / High Fidelity) small_scale->path_B reagent_A Reagent: Oxalyl Chloride + DMF (cat.) Avoid SOCl2 reflux if possible path_A->reagent_A reagent_B Reagent: HATU or T3P Base: DIPEA (3.0 eq) path_B->reagent_B risk_A CRITICAL CONTROL: Remove HCl immediately (N2 sweep) Temp < 40°C reagent_A->risk_A risk_B CRITICAL CONTROL: Maintain pH > 8 Dry DMF/DMAc reagent_B->risk_B product Target Furoamide/Furoate risk_A->product risk_B->product

Caption: Decision tree for selecting the optimal coupling strategy based on scale and substrate sensitivity.

Part 2: Optimized Protocols

Protocol A: The "Safe" Acid Chloride Method (Scale-Up)

Use this when cost is paramount, but standard Thionyl Chloride reflux causes degradation.

The Logic: We use Oxalyl Chloride (


) at room temperature to generate the acid chloride. This avoids the high thermal stress of boiling 

and produces volatile byproducts (

) that are easily removed, preventing acid accumulation that opens the furan ring.

Step-by-Step:

  • Suspension: Suspend 2-furoic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Catalysis: Add catalytic DMF (1-2 drops per 10 mmol). Note: This forms the Vilsmeier reagent intermediate, crucial for activation.

  • Activation: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

    • Self-Validation Check: Take a 50 µL aliquot, quench in MeOH. TLC should show exclusive formation of the methyl ester (higher

      
       than acid). If acid remains, add 0.2 equiv more 
      
      
      
      .
  • Evaporation: Concentrate in vacuo at <30°C . Do not heat strongly.

  • Coupling: Redissolve the residue in DCM. Add the amine/alcohol (1.1 equiv) and a scavenger base (Et3N or Pyridine, 2.5 equiv) at 0°C.

Protocol B: The "High-Fidelity" Coupling (Medicinal Chemistry)

Use this for precious substrates or when the furan ring contains electron-donating substituents.

The Logic: HATU is the gold standard for heteroaromatic acids because the At-ligand (HOAt) boosts reactivity via the "neighboring group effect" (pyridine nitrogen assists) while minimizing racemization (if chiral centers are present nearby) [3].

Step-by-Step:

  • Dissolution: Dissolve 2-furoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.0 equiv) and stir for 5 minutes.

    • Observation: The solution should turn yellow/orange (formation of the active ester).

  • Addition: Add the amine (1.0-1.2 equiv).

  • Completion: Stir at RT for 1-4 hours.

    • Self-Validation Check: LCMS monitoring is preferred. If the active ester (Mass = Acid + 119) persists but product doesn't form, the amine is likely too hindered. Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.

Part 3: Comparative Data & Reagent Selection

Table 1: Coupling Reagent Performance for Furan-2-Carboxylic Acid

ReagentCostReactivityRisk of Ring OpeningRecommended Use Case
SOCl₂ (Reflux) LowHighHigh Only for simple, unsubstituted furoic acids.
Oxalyl Chloride MedHighLowGeneral scale-up; requires inert atmosphere.
EDC / HOBt MedModerateLowStandard amide coupling; slow for hindered amines.
HATU HighVery High Very LowPrecious samples; electron-deficient amines.
T3P HighHighVery LowScalable; easy workup (water soluble byproducts).

Part 4: Troubleshooting Center (FAQs)

Issue 1: "My reaction turned black/tarry."

Diagnosis: Acid-Catalyzed Ring Opening (The Achmatowicz Pathway). Mechanism: Strong acids (like HCl generated from


) protonate the furan ring at the C2 or C5 position. Water (even trace amounts) attacks the cation, leading to ring opening and polymerization [2].

Visual Mechanism of Failure:

RingOpening furan Furan Ring cation Cationic Intermediate furan->cation Protonation protonation + H+ (Acid) protonation->cation open Ring Opening (Dicarbonyl) cation->open Nucleophilic Attack water + H2O (Trace) water->open tar Polymerization (TAR) open->tar Aldol Condensation

Caption: The degradation pathway of furan under acidic conditions.

Corrective Action:

  • Switch Bases: Use a non-nucleophilic base like 2,6-Lutidine or DIPEA instead of Pyridine (which can sometimes form nucleophilic salts that complicate matters).

  • Strictly Anhydrous: Ensure solvents are dried over molecular sieves. Water is the trigger for the ring-opening step.

  • Buffer: If generating acid chloride, add the base before adding the amine to neutralize HCl immediately.

Issue 2: "I see the Active Ester, but no Product."

Diagnosis: Steric hindrance or electronic deactivation of the amine. Mechanistic Insight: The furoyl active ester is reasonably stable. If the amine is electron-poor (e.g., an aniline with EWGs), the attack is too slow. Corrective Action:

  • Heat (Carefully): If using HATU, heat to 50°C.

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acyl pyridinium intermediate that is more electrophilic than the HATU active ester [4].

Issue 3: "Yield is low (30-50%) despite full conversion."

Diagnosis: Product instability during workup. Mechanistic Insight: Furan derivatives can degrade on silica gel if the silica is too acidic. Corrective Action:

  • Neutralize Silica: Pre-treat your silica column with 1% Triethylamine in Hexanes before loading the sample.

  • Alternative Workup: For T3P reactions, simply wash with water and sodium bicarbonate. The byproducts are water-soluble, often eliminating the need for chromatography.

References

  • Electronic Effects in Furan Chemistry

    • Source: LibreTexts Chemistry. "Nucleophilic Acyl Substitution Reactions."
    • URL:[Link]

  • Acid-Catalyzed Ring Opening (Mechanism)

    • Source: Liang, Y. et al. "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution."[1] Energy & Fuels, 2017.

    • URL:[Link]

  • HATU/Coupling Reagent Efficiency: Source: Sigma-Aldrich. "Peptide Coupling Reagents Guide."
  • DMAP Catalysis in Acyl Substitution

    • Source: Byju's. "Nucleophilic Acyl Substitution Mechanism."[2][3][4][5]

    • URL:[Link]

Sources

Removing excess thionyl chloride from 5-Methyl-2-phenylfuran-3-carbonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Excess Thionyl Chloride from 5-Methyl-2-phenylfuran-3-carbonyl chloride Ticket Status: Open Priority: High (Risk of Product Decomposition)

Module 1: The Core Problem & Mechanism

The "Why" Behind the Difficulty

You are likely experiencing issues because simple vacuum evaporation is insufficient for this specific substrate. The synthesis of This compound presents a dual challenge:

  • Lattice Trapping: Thionyl chloride (

    
    ) is not just a solvent; it is a reagent that intercalates into the crystal lattice of solid acid chlorides or forms strong solvation shells in oils. Simple vacuum application removes the surface liquid but leaves "pockets" of 
    
    
    
    trapped deep within the bulk material.
  • Furan Ring Instability: The 5-methyl-2-phenylfuran core is electron-rich. While the phenyl group provides some conjugation stability, the 5-methyl group activates the ring toward electrophilic attack. Residual

    
     generates 
    
    
    
    and
    
    
    over time.[1] In the presence of trace moisture, this creates a highly acidic environment that triggers acid-catalyzed polymerization (tarring) of the furan ring, turning your product black and insoluble.
The Solution: Entrainment (The "Chase")

To remove the trapped


, you cannot rely on boiling point differences alone. You must use co-distillation  (often colloquially called azeotropic drying). We utilize a "chaser" solvent—typically Toluene —which disrupts the solvation shell and physically sweeps the 

molecules out of the bulk material during evaporation.

Module 2: Standard Operating Procedure (SOP)

Objective: Anhydrous removal of


 to <10 ppm without thermal degradation of the furan ring.
Reagents & Equipment
  • Chaser Solvent: Anhydrous Toluene (Freshly distilled or from solvent system).

    • Why Toluene? Benzene is toxic; Dichloromethane (DCM) boils too low to effectively sweep

      
      . Toluene (bp 110.6°C) is higher than 
      
      
      
      (bp 74.6°C), ensuring the
      
      
      is driven off before the solvent runs dry.
  • Apparatus: Rotary Evaporator with a base trap (KOH/NaOH) or a Schlenk line with a liquid nitrogen trap.

  • Bath Temperature: Strictly < 45°C . (High heat accelerates furan decomposition).

The "Triple Chase" Protocol
  • Bulk Removal:

    • Connect the reaction flask to the vacuum source.[2]

    • Lower pressure gradually to prevent "bumping."[2]

    • Remove the bulk liquid

      
       until a solid residue or thick oil remains.
      
    • Visual Check: The volume should stop decreasing.

  • The First Chase (Disruption):

    • Break Vacuum with dry Nitrogen/Argon.

    • Add Anhydrous Toluene (approx. 2-3 mL per gram of product).

    • Crucial Step: Swirl or sonicate briefly to redissolve/suspend the residue. This releases trapped

      
       from the lattice/oil into the toluene solution.
      
    • Evaporate to dryness under vacuum at < 45°C.[1][3]

  • The Second Chase (Sweeping):

    • Repeat the toluene addition (same volume).

    • Evaporate to dryness again.

    • Observation: The residue should start appearing lighter in color (pale yellow/off-white) rather than dark orange/brown.

  • The Final Chase (Polishing):

    • Repeat a third time.

    • After the solvent is gone, keep the flask under high vacuum (0.1–1.0 mmHg) for at least 30–60 minutes.

    • Validation: The material should be a free-flowing solid (if crystalline) or a viscous oil with no sharp, acrid smell of

      
      .
      
Visual Workflow

SOCl2_Removal Start Crude Reaction Mixture (Product + Excess SOCl2) BulkVac Step 1: Bulk Vacuum Removal (Bath < 45°C) Start->BulkVac Check1 State Check: Solid or Thick Oil? BulkVac->Check1 Chase1 Step 2: Toluene Chase #1 (Redissolve to release trapped SOCl2) Check1->Chase1 Yes Chase2 Step 3: Toluene Chase #2 (Sweep residual traces) Chase1->Chase2 Chase2->Chase1 If Smell Persists HighVac Step 4: High Vacuum Polish (30-60 mins) Chase2->HighVac End Pure Acid Chloride (Ready for Coupling) HighVac->End

Caption: The "Triple Chase" workflow ensures trapped thionyl chloride is released from the product lattice before final drying.

Module 3: Troubleshooting & FAQs

Q1: My product turned black/tarry during the evaporation. What happened?

  • Diagnosis: Thermal decomposition.

  • Root Cause: The bath temperature was likely >50°C, or the evaporation took too long. The combination of heat, concentrated HCl (byproduct), and the electron-rich furan ring caused polymerization.

  • Fix: Keep the bath at 35–40°C . Use a stronger vacuum pump to lower the boiling point rather than increasing heat. If the product is black, it is likely lost; repurify via recrystallization (if solid) or short-path distillation (if stable oil), but yield will be low.

Q2: I still smell the acrid "biting" odor of


 after three toluene chases. 
  • Diagnosis: Occlusion.

  • Root Cause: Your product might be forming a hard crust that traps solvent underneath.

  • Fix: mechanically break up the solid with a spatula (under inert gas flow) before the final high-vacuum step. Alternatively, dissolve in a small amount of DCM, then add Toluene, and evaporate the DCM first to precipitate a finer powder that releases volatiles easier.

Q3: Can I use Hexanes or DCM instead of Toluene?

  • Hexanes: No. Hexanes do not dissolve many acid chlorides well enough to release the trapped

    
    .
    
  • DCM: Sub-optimal. DCM boils at ~40°C. It evaporates before the

    
    , leaving the contaminant behind. Toluene (bp 110°C) "holds" the solution state longer, forcing 
    
    
    
    into the vapor phase.

Q4: How do I validate purity before the next step?

  • Method A (NMR - Qualitative): Run a

    
     NMR in 
    
    
    
    .[4] Look for the specific shift of the furan protons. Note:
    
    
    is invisible in
    
    
    NMR. However, if you see Toluene peaks, you likely also have
    
    
    .
  • Method B (Derivatization - Quantitative): Take a small aliquot (10 mg), quench with excess Methanol. Run GC-MS or NMR.

    • Result: You should see the Methyl Ester of your furan.

    • Impurity: If you see dimethyl sulfite (

      
      ) or methyl chlorosulfinate, you still have 
      
      
      
      .

Module 4: Technical Data & Specifications

CompoundMolecular WeightBoiling Point (1 atm)RoleRemoval Strategy
Thionyl Chloride 118.9774.6°CReagentVacuum + Entrainment
Toluene 92.14110.6°CChaserVacuum Evaporation
Target Acid Chloride ~220.65>200°C (est.)ProductRemains in Flask
HCl (Byproduct) 36.46-85°C (Gas)ContaminantInstant Vacuum Removal
Troubleshooting Logic Tree

Troubleshooting Problem Issue Encountered Issue1 Black/Tar Product Problem->Issue1 Issue2 Acrid Smell Persists Problem->Issue2 Issue3 Low Yield Downstream Problem->Issue3 Cause1 Temp > 45°C Acid Polymerization Issue1->Cause1 Cause2 Trapped in Crystal Lattice Issue2->Cause2 Cause3 Residual SOCl2 consumed nucleophile Issue3->Cause3 Sol1 Reduce Temp, Check Vacuum Quality Cause1->Sol1 Sol2 Grind Solid, Repeat Toluene Chase Cause2->Sol2 Sol3 Titrate/Derivatize to confirm removal Cause3->Sol3

Caption: Decision matrix for diagnosing common failures in furan acid chloride isolation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight into nucleophilic substitution at the carbonyl group and furan ring stability).
  • BenchChem Technical Support. (2025). Removal of Excess Thionyl Chloride from Acid Chloride Synthesis. Retrieved from (Simulated Link based on search context).

  • ResearchGate Community. (2016). How to remove thionyl chloride after reaction? Retrieved from .

  • Organic Syntheses. (2014). Synthesis of Acid Chlorides and Purification via Vacuum Distillation. Org. Synth. 2014, 91, 221-232.[5] Retrieved from .

Sources

Stability of 5-Methyl-2-phenylfuran-3-carbonyl chloride in DMSO vs DMF

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 5-Methyl-2-phenylfuran-3-carbonyl chloride in DMSO vs. DMF Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Reactive Landscape of Acyl Chlorides in Polar Aprotic Solvents

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers in troubleshooting complex chemical reactions. A recurring and critical challenge is the instability of highly reactive reagents, such as acyl chlorides, in common laboratory solvents. This guide addresses the specific stability issues of this compound when dissolved in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). While these solvents are excellent for solubilizing a wide range of compounds, their inherent reactivity with electrophiles like acyl chlorides is a major source of experimental failure, leading to low yields, unexpected side products, and reproducibility issues. This document provides in-depth answers, mechanistic explanations, and actionable protocols to diagnose and overcome these challenges.

Frequently Asked Questions (FAQs)
Q1: My acylation reaction using this compound in DMSO or DMF is failing. Why?

Answer: The primary reason for failure is that both DMSO and DMF are not inert and react directly with acyl chlorides.[1] Rather than acting as simple solvents, they become reactants, consuming your acyl chloride to form highly stable and often undesired byproducts.

  • In DMSO: Acyl chlorides activate DMSO, leading to a series of reactions, most notably the Pummerer rearrangement, which ultimately consumes the acyl chloride to form thioacetal-like species or β-keto sulfoxides.[2][3][4]

  • In DMF: Acyl chlorides react with DMF to form a highly reactive Vilsmeier reagent, a chloroiminium salt.[5][6][7][8] This process is so efficient that DMF is often used as a catalyst to create acyl chlorides from carboxylic acids, as it forms the reactive Vilsmeier intermediate which then facilitates the conversion.[9][10]

Using either solvent for a reaction where you need the acyl chloride to remain intact and react with a different nucleophile is chemically inadvisable.

Q2: What is the specific degradation pathway for my acyl chloride in DMSO?

Answer: The degradation in DMSO is a well-documented pathway involving the activation of the sulfoxide. The process begins with the nucleophilic oxygen of DMSO attacking the highly electrophilic carbonyl carbon of the this compound. This is the initial step of what can lead to a Pummerer-type rearrangement.[3][4]

The key steps are:

  • Acylation of DMSO: The acyl chloride acylates the DMSO oxygen atom, forming an acyloxysulfonium salt intermediate.

  • Formation of a Thial Cation: This intermediate is unstable and, typically in the presence of even a weak base (or another DMSO molecule), undergoes elimination to form an electrophilic thial (sulfenium) cation.

  • Nucleophilic Trapping: The thial cation is then trapped by the chloride counter-ion or another available nucleophile, leading to the formation of an α-chloro thioether or other byproducts.[3]

This pathway effectively consumes your starting material, preventing it from participating in your desired reaction.

G cluster_0 Reaction with DMSO (Pummerer-Type Pathway) AcylChloride 5-Methyl-2-phenylfuran -3-carbonyl chloride Intermediate1 Acyloxysulfonium Salt (Unstable Intermediate) AcylChloride->Intermediate1 Nucleophilic attack by DMSO oxygen DMSO DMSO (Solvent) DMSO->Intermediate1 Intermediate2 Electrophilic Thial Cation Intermediate1->Intermediate2 Elimination Product Degradation Products (e.g., α-chloro thioether) Intermediate2->Product Nucleophilic trapping by Cl-

Caption: Degradation pathway of an acyl chloride in DMSO.

Q3: What is the specific degradation pathway for my acyl chloride in DMF?

Answer: In DMF, the degradation proceeds through the formation of the Vilsmeier reagent.[6][7] This is a named reaction where an amide (DMF) reacts with an acylating agent (in this case, your furanoyl chloride, though more commonly POCl₃ or oxalyl chloride) to form a potent electrophilic iminium salt.[5][8]

The mechanism involves:

  • Nucleophilic Attack: The carbonyl oxygen of DMF acts as a nucleophile, attacking the carbonyl carbon of the this compound.

  • Intermediate Formation & Rearrangement: This forms a tetrahedral intermediate which quickly rearranges, eliminating the carboxylate portion of your starting material and forming the stable chloroiminium cation, known as the Vilsmeier reagent.[8]

This Vilsmeier reagent is a powerful formylating agent but is not your original acyl chloride. Your starting material is irreversibly converted into this new species.

G cluster_1 Reaction with DMF (Vilsmeier Reagent Formation) AcylChloride 5-Methyl-2-phenylfuran -3-carbonyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic attack by DMF oxygen DMF DMF (Solvent) DMF->Intermediate Product Vilsmeier Reagent (Chloroiminium Salt) Intermediate->Product Rearrangement & Elimination Byproduct 5-Methyl-2-phenylfuran -3-carboxylate Intermediate->Byproduct

Caption: Degradation pathway of an acyl chloride in DMF.

Troubleshooting Guide & Experimental Protocols
Q4: I see multiple new spots on my TLC/peaks in my LCMS. What are the likely byproducts?

Answer: The complexity of your chromatogram is a direct result of the solvent-reagent reactions. Below is a summary of expected outcomes.

SolventPrimary ReactionLikely ByproductsExperimental Implications
DMSO Pummerer Rearrangement / Swern-type Oxidationα-chloro thioethers, β-keto sulfoxides, methylthiomethyl (MTM) esters.[2][11][12]Complete consumption of starting material; formation of sulfur-containing impurities that can be difficult to remove.
DMF Vilsmeier Reagent FormationVilsmeier reagent (a chloroiminium salt), potentially leading to formylated products if other nucleophiles are present.[6][7][13]Irreversible conversion of the acyl chloride; the resulting Vilsmeier reagent is a strong electrophile for formylation, not acylation.
Q5: How can I definitively prove my acyl chloride is unstable in my chosen solvent?

Answer: A simple stability study is the most effective way to confirm this. The goal is to monitor the concentration of your acyl chloride over time in the solvent of interest compared to a control solvent known to be inert.

G cluster_workflow Workflow: Acyl Chloride Stability Test A Prepare Stock Solution of Acyl Chloride in Inert Solvent (e.g., ACN) B Aliquot into Vials: 1. DMSO 2. DMF 3. ACN (Control) A->B C Incubate at RT B->C D Sample at Time Points (T=0, 15m, 30m, 1h, 4h) C->D E Quench & Derivatize (e.g., with Benzylamine) D->E F Analyze by HPLC-UV E->F G Plot % Remaining Acyl Chloride vs. Time F->G

Caption: Experimental workflow for testing acyl chloride stability.

Protocol: HPLC-Based Stability Assessment of this compound

  • Rationale: Acyl chlorides are too reactive for direct, prolonged HPLC analysis due to potential hydrolysis on the column.[14][15] A pre-column derivatization with a stable, UV-active nucleophile (e.g., benzylamine) converts the remaining acyl chloride into a stable amide, which can be easily quantified.

  • Materials:

    • This compound

    • Anhydrous solvents: Acetonitrile (ACN), DMSO, DMF

    • Derivatizing agent: 1 M Benzylamine in ACN

    • HPLC system with UV detector, C18 column

  • Procedure:

    • Stock Solution Preparation: Prepare a ~10 mg/mL stock solution of the acyl chloride in anhydrous ACN. Handle this material in a fume hood and under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.[16][17][18]

    • Reaction Setup: In separate, dry HPLC vials, add 990 µL of the solvent to be tested (DMSO, DMF, or ACN as a control).

    • Initiate Reaction (T=0): Add 10 µL of the acyl chloride stock solution to each vial, cap immediately, and vortex. This is your T=0 starting point.

    • Time-Point Sampling:

      • Immediately after mixing (T=0), withdraw a 50 µL aliquot from each vial.

      • Transfer this aliquot into a new HPLC vial containing 950 µL of the benzylamine derivatizing solution. This immediately quenches the reaction by converting any remaining acyl chloride into the stable N-benzyl-5-methyl-2-phenylfuran-3-carboxamide.

      • Repeat this sampling and quenching process at subsequent time points (e.g., 15 min, 30 min, 1 hour, 4 hours).

    • HPLC Analysis:

      • Analyze all quenched samples by reverse-phase HPLC.

      • Monitor the peak area of the stable N-benzyl amide derivative.

      • The peak area at T=0 in the ACN (control) sample represents 100% of your initial acyl chloride.

    • Data Interpretation: Plot the percentage of remaining acyl chloride (calculated from the derivative's peak area relative to the T=0 control) against time for each solvent. You will likely observe a rapid decrease in DMSO and DMF compared to the stable baseline in ACN.

Q6: What are suitable alternative solvents for my reaction?

Answer: The best choice is a truly inert, aprotic solvent that can dissolve your reactants. Always use anhydrous grade solvents and perform reactions under an inert atmosphere.[18][19]

Recommended Solvents for Acyl Chloride Reactions:

SolventDielectric ConstantBoiling Point (°C)Key Considerations
Dichloromethane (DCM) 9.140Excellent general-purpose solvent for acyl chloride reactions. Low boiling point makes for easy removal.
Tetrahydrofuran (THF) 7.566Good solvating power. Must be fresh and free of peroxides.
Acetonitrile (ACN) 37.582More polar option, useful if reactants have poor solubility in DCM/THF. Must be anhydrous.
1,4-Dioxane 2.2101Higher boiling point for reactions requiring heat. Must be free of peroxides.
Toluene 2.4111Non-polar solvent, useful for specific applications and higher temperatures.
References
  • Wikipedia. "Acyl chloride." Accessed February 20, 2026. [Link]

  • Organic Chemistry Frontiers. "Transition metal-free and solvent-free calcium carbide promotes the formation of β-keto sulfoxide from acyl chloride and DMSO." RSC Publishing. [Link]

  • Journal of the American Chemical Society. "Kinetics of Reactions of Acyl Chlorides. IV.1 Solvolysis of Acyl Halides in Dimethylformamide." ACS Publications. [Link]

  • Wikipedia. "Vilsmeier reagent." Accessed February 20, 2026. [Link]

  • ACS Publications. "Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds." [Link]

  • Chemistry Steps. "Vilsmeier-Haack Reaction." Accessed February 20, 2026. [Link]

  • ResearchGate. "DMF role in acid chloride formation." Accessed February 20, 2026. [Link]

  • PMC - NIH. "Beyond a solvent: triple roles of dimethylformamide in organic chemistry." Accessed February 20, 2026. [Link]

  • Taylor & Francis Online. "Acyl chloride – Knowledge and References." Accessed February 20, 2026. [Link]

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Accessed February 20, 2026. [Link]

  • Taylor & Francis Online. "Development of an Indirect Reverse Phase Method for the Quality Assessment of an Acyl Halide." Accessed February 20, 2026. [Link]

  • PubMed. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Accessed February 20, 2026. [Link]

  • Sciencemadness Wiki. "Acetyl chloride." Accessed February 20, 2026. [Link]

  • Reddit. "If I am using DMSO as a solvent for my reaction and chloroacetyl chloride as a reagent, do they both react?" Accessed February 20, 2026. [Link]

  • SATHEE - IIT Kanpur. "Chemistry Acid Chloride." Accessed February 20, 2026. [Link]

  • Academia.edu. "Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide." Accessed February 20, 2026. [Link]

  • Wikipedia. "Pummerer rearrangement." Accessed February 20, 2026. [Link]

  • Western Carolina University. "Standard Operating Procedure for the use of Acetyl chloride." Accessed February 20, 2026. [Link]

  • Chemguide. "Explaining the reaction between acyl chlorides and water - addition / elimination." Accessed February 20, 2026. [Link]

  • Taylor & Francis Online. "Facile synthesis of methylthiomethyl esters through Pummerer-type rearrangement of carboxylic acids and DMSO under metal-free conditions." Accessed February 20, 2026. [Link]

  • Taylor & Francis Online. "Regioselective Acylation of Benzodioxin Derivatives Employing AlCl3-DMSO or AlCl3-DMF Reagent in the Friedel-Crafts Reaction." Accessed February 20, 2026. [Link]

  • ACS Publications. "Mechanism for the reaction involving dimethyl sulfoxide and acetyl chloride studied by nuclear magnetic resonance spectroscopy." Accessed February 20, 2026. [Link]

  • Reddit. "Trouble with chloride acids." Accessed February 20, 2026. [Link]

  • Sciencemadness Discussion Board. "Acyl chlorides stability." Accessed February 20, 2026. [Link]

  • Google Patents.
  • Chemos GmbH & Co.KG. "Safety Data Sheet: Acetyl chloride." Accessed February 20, 2026. [Link]

  • ResearchGate. "DMSO‐catalysed chlorination of allylic alcohol." Accessed February 20, 2026. [Link]

  • Save My Exams. "A Level Chemistry Revision Notes - Acyl Chlorides." Accessed February 20, 2026. [Link]

  • Chemguide. "reaction between acyl chlorides and alcohols - addition / elimination." Accessed February 20, 2026. [Link]

  • Chemistry LibreTexts. "Reactions of Acyl Chlorides with Water." Accessed February 20, 2026. [Link]

  • YouTube. "Acids to Acyl Chlorides, Part 1." Accessed February 20, 2026. [Link]

Sources

Troubleshooting low yields in 5-Methyl-2-phenylfuran-3-carbonyl chloride coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Amide/Ester Couplings Ticket ID: FUR-3-COCL-OPT Status: Open Support Tier: Senior Application Scientist

Executive Summary: The "Furan-3" Challenge

You are likely experiencing low yields not because of a single error, but due to the competing instabilities of your specific electrophile. 5-Methyl-2-phenylfuran-3-carbonyl chloride presents a "perfect storm" of chemical challenges:

  • Positional Instability: Unlike furan-2-carbonyl derivatives, the 3-carbonyl position is electronically less conjugated with the furan oxygen, making the ring more susceptible to electrophilic attack and ring-opening.

  • Steric Crowding: The 2-phenyl group creates significant steric bulk immediately adjacent to the reactive carbonyl, slowing down nucleophilic attack and allowing moisture hydrolysis to compete effectively.

  • Acid Sensitivity: The furan ring is an electron-rich enol ether equivalent. The HCl generated during coupling can catalyze rapid polymerization or ring-opening (diketone formation) if not immediately neutralized.

This guide moves beyond standard protocols to address these specific structural vulnerabilities.

Phase 1: Diagnostic & QC (The "Hidden" Failure)

Before optimizing the reaction, you must validate the integrity of your starting material. Furan-3-carbonyl chlorides degrade silently.

Quick-Check Protocol
DiagnosticObservationVerdict
Visual White/Pale Yellow CrystalsPass
Visual Dark Brown/Black OilFail (Polymerized/Decomposed)
IR Spectroscopy Sharp band ~1760–1780 cm⁻¹Pass (Acid Chloride)
IR Spectroscopy Broad band ~1680–1710 cm⁻¹Fail (Hydrolyzed to Acid)
H-NMR (CDCl₃) Clean aromatic signalsPass
H-NMR (CDCl₃) Broad/messy aliphatic regionFail (Ring Opening)

Critical Insight: If you synthesized the acid chloride using Thionyl Chloride (


), residual 

or HCl trapped in the crystal lattice will degrade the furan ring upon storage. Always use fresh material or store under Argon at -20°C.

Phase 2: Reaction Optimization

The Core Issue: HCl Management

In standard couplings, HCl is a byproduct. For furans, HCl is a poison. You must switch from a "passive" base strategy to an "active scavenging" strategy.

Optimized Protocol: The "Buffered" Coupling

Reagents:

  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Amine/Alcohol (1.1 equiv)

  • Base: DIPEA (Hunig's Base) (1.5 – 2.0 equiv) OR Pyridine (excess as solvent)

  • Catalyst: DMAP (0.1 equiv) – Crucial for overcoming the 2-phenyl steric hindrance.

  • Solvent: Anhydrous DCM or THF (Avoid DMF if possible; difficult to remove without aqueous wash).

Step-by-Step Workflow:

  • The Scavenger Pre-Mix: Dissolve the Nucleophile , Base , and DMAP in anhydrous solvent before adding the acid chloride. This ensures the environment is basic the moment the acid chloride enters.

  • Cold Addition: Cool the mixture to 0°C .

  • Slow Addition: Dissolve the acid chloride in a minimum volume of solvent and add dropwise.

    • Why? This prevents localized "hotspots" of HCl concentration.

  • The Warm-Up: Allow to warm to Room Temperature (RT) only after 30 minutes.

  • Monitoring: Check TLC. If starting material remains after 2 hours, do not heat. Heating >40°C often degrades furan-3-derivatives. Add more catalyst instead.

Phase 3: Work-up & Isolation (The "Yield Thief")

Standard acidic washes (1M HCl) used to remove excess amine will destroy your furan product.

Troubleshooting the Work-up:

Standard StepWhy it Fails for FuransCorrective Action
1M HCl Wash Protonates furan ring

Ring opening (Marckwald cleavage).
Use 0.5M Citric Acid (milder) or Saturated

.
Silica Column Silica is slightly acidic; product streaks or decomposes.Pre-treat silica with 1% Triethylamine (TEA) or use Neutral Alumina .
Rotovap Heat Thermal decomposition of sensitive amide.Keep bath < 35°C.

Visualizing the Failure Logic

The following diagram illustrates the decision matrix for troubleshooting low yields, highlighting the specific divergence points for furan derivatives.

TroubleshootingLogic Start Low Yield Observed CheckSM Check Acid Chloride QC (IR/NMR) Start->CheckSM SM_Bad Hydrolyzed/Degraded CheckSM->SM_Bad Broad OH stretch SM_Good SM Intact CheckSM->SM_Good Sharp C=O Regen Regenerate with Oxalyl Chloride (Milder than SOCl2) SM_Bad->Regen CheckRxn Analyze Reaction Conditions SM_Good->CheckRxn Issue_Acid Did you use strong acid wash? CheckRxn->Issue_Acid Issue_Steric Is reaction slow/incomplete? CheckRxn->Issue_Steric Issue_Decomp Black tar formation? CheckRxn->Issue_Decomp Sol_Workup Switch to Citric Acid/NaHCO3 Issue_Acid->Sol_Workup Yes Sol_Catalyst Add DMAP (Nucleophilic Cat.) to overcome 2-Phenyl sterics Issue_Steric->Sol_Catalyst Yes Sol_Base Pre-mix Base (DIPEA) Keep T < 25°C Issue_Decomp->Sol_Base Yes

Caption: Logic flow for isolating the root cause of yield loss in furan-3-carbonyl couplings.

Frequently Asked Questions (FAQs)

Q1: Can I generate the acid chloride in situ to avoid isolation issues? A: Yes, and this is often preferred. Use Oxalyl Chloride with a catalytic amount of DMF in DCM. Avoid Thionyl Chloride (


) if possible, as the thermal conditions required to remove excess 

often degrade the furan. Once gas evolution ceases, evaporate gently and redissolve immediately for the coupling.

Q2: My product turns brown on the silica column. What is happening? A: This is classic acid-catalyzed decomposition. Silica gel is naturally acidic (pH ~5-6). For furan-3-carboxamides, you must neutralize the silica.

  • Fix: Flush the column with 99:1 Hexane:Triethylamine before loading your sample. Use 1% TEA in your eluent.

Q3: Why is the 2-phenyl group causing steric issues? Isn't it flat? A: While phenyl rings are planar, the torsional angle between the furan and phenyl ring (biaryl twist) combined with the carbonyl at position 3 creates a "pocket" that hinders the approach of the nucleophile. This makes the reaction slower, giving moisture (hydrolysis) more time to compete. This is why DMAP is essential—it creates a highly reactive intermediate (


-acylpyridinium salt) that is less sterically sensitive than the free acid chloride.

Q4: I see a side product with double the molecular weight. What is it? A: This is likely the anhydride . If you have trace moisture or unreacted carboxylic acid, the acid chloride reacts with the acid instead of your amine. Ensure strictly anhydrous conditions (dry solvents, inert atmosphere).

References

  • Furan Stability & Chemistry

    • Title: Furan-3-carbonyl chloride | CAS 26214-65-3[1][2][3]

    • Source: Santa Cruz Biotechnology[2]

  • Amide Coupling Mechanisms

    • Title: Amide synthesis by acylation (Schotten-Baumann & General Protocols)

    • Source: Organic Chemistry Portal

    • Link:[Link]

  • Furan Ring Opening Mechanism

    • Title: Mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol

    • Source: Stack Exchange (Chemistry) - Detailed mechanistic discussion on acid sensitivity

    • Link:[Link]

  • Steric Considerations in Couplings

    • Title: Twenty-nine Methods for Amide Synthesis (Section on Sterically Hindered Amines/Acids)

    • Source: BOC Sciences

Sources

Validation & Comparative

Comparative Analysis Guide: 1H NMR Characterization of 5-Methyl-2-phenylfuran-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the structural validation of 5-Methyl-2-phenylfuran-3-carbonyl chloride (Target), specifically comparing it against its synthetic precursor, 5-Methyl-2-phenylfuran-3-carboxylic acid (Alternative/Precursor).

Context: In drug discovery, furan-3-carbonyl chlorides are high-value electrophiles used to generate amide or ester libraries. However, their high reactivity makes them susceptible to hydrolysis, reverting to the carboxylic acid. Accurate NMR analysis requires distinguishing the active acyl chloride from the unreacted or hydrolyzed acid.

Key Performance Indicator: The "performance" of this analysis is defined by the spectral resolution of the conversion , specifically the disappearance of the acidic proton and the diagnostic chemical shift changes of the furan ring proton (H4) and methyl group.

Chemical Identity & Structural Logic[1]

FeatureTarget (Acyl Chloride)Precursor (Carboxylic Acid)
Structure This compound 5-Methyl-2-phenylfuran-3-carboxylic acid
Formula C₁₂H₉ClO₂C₁₂H₁₀O₃
MW 220.65 g/mol 202.21 g/mol
Reactivity High (Moisture Sensitive)Stable
Key Function Electrophile for couplingNucleophile/Precursor
Mechanistic Insight: Why the Spectrum Changes

The transformation from -COOH to -COCl fundamentally alters the electronic environment of the furan ring:

  • Inductive Effect (-I): Chlorine is more electronegative than the hydroxyl group, increasing the electron-withdrawing nature of the carbonyl carbon. This deshields adjacent protons (H4 and Me-5).

  • Anisotropic Effect: The magnetic anisotropy of the carbonyl chloride group differs from the hydrogen-bonded carboxylic acid dimer, causing subtle but reproducible shifts in the aromatic region.

Comparative 1H NMR Data Analysis

The following data represents the expected spectral fingerprint in Deuterated Chloroform (


).
Table 1: Diagnostic Signal Comparison
Proton AssignmentPrecursor (Acid)

(ppm)
Target (Chloride)

(ppm)

(Shift)
MultiplicityIntegration
-COOH (Acidic Proton)10.50 – 12.50 ABSENT N/ABroad Singlet1H (Acid only)
H-4 (Furan Ring)6.55 – 6.656.70 – 6.85 +0.15 (Deshielded)Singlet (or q)1H
Ph-H (Phenyl Group)7.30 – 7.707.35 – 7.80MinorMultiplet5H
-CH₃ (C5-Methyl)2.35 – 2.402.45 – 2.50 +0.10 (Deshielded)Singlet (or d)3H

*Note: The H-4 and -CH₃ signals often exhibit long-range allylic coupling (


), appearing as a fine quartet and doublet, respectively. This fine structure is often lost if line broadening occurs due to moisture contamination.
Critical Analysis of Alternatives
  • Scenario A (Incomplete Reaction): If the spectrum shows a broad peak >10 ppm, the conversion is incomplete.

  • Scenario B (Hydrolysis): If the sample was prepared in "wet"

    
    , the Acid Chloride will hydrolyze back to the Acid in the NMR tube. The spectrum will drift over time, showing a re-emergence of the 6.60 ppm (H-4) peak and the acid proton.
    
  • Scenario C (Methyl Ester Artifact): If the reaction is quenched with Methanol, a methyl ester forms.

    • Diagnostic: New singlet (–OCH₃) at ~3.85 ppm.

Experimental Protocols

Protocol A: Synthesis Monitoring (Acid Chloride)

Reagents: Thionyl Chloride (


) or Oxalyl Chloride ((

).
  • Reaction: Reflux the Carboxylic Acid (1.0 eq) with

    
     (5.0 eq) for 2 hours.
    
  • Work-up: Evaporate excess

    
     under reduced pressure (rotary evaporator with a base trap).
    
  • Crucial Step: Azeotrope with dry toluene (2x) to remove trace

    
     and 
    
    
    
    .
  • Result: A yellow/brown oil or solid residue (The crude Acid Chloride).

Protocol B: Anhydrous NMR Sample Preparation

Moisture is the enemy. Standard


 contains traces of water and acid.
  • Solvent Prep: Pass

    
     through a small plug of basic alumina or store over 4Å molecular sieves for 24 hours prior to use.
    
  • Tube Prep: Oven-dry the NMR tube at 110°C for >1 hour. Flush with Nitrogen/Argon while cooling.

  • Dissolution: Dissolve ~10 mg of the crude Acid Chloride in 0.6 mL dry

    
     under an inert atmosphere.
    
  • Acquisition: Run the spectrum immediately (within 10 mins).

Visualization of Logic & Workflow[1]

Diagram 1: Analytical Decision Tree

This logic tree guides the researcher in interpreting the NMR spectrum to validate the synthesis.

NMR_Interpretation Start Acquire 1H NMR Spectrum (CDCl3) Check_Acid Check 10.0 - 13.0 ppm Is a broad singlet present? Start->Check_Acid Result_Acid Precursor Present (Incomplete Reaction or Hydrolysis) Check_Acid->Result_Acid Yes Check_H4 Check Furan H-4 Region (6.5 - 6.9 ppm) Check_Acid->Check_H4 No H4_Upfield Peak at ~6.60 ppm (Carboxylic Acid) Check_H4->H4_Upfield ~6.60 ppm H4_Downfield Peak at ~6.80 ppm (Acid Chloride formed) Check_H4->H4_Downfield ~6.80 ppm Check_Me Check Methyl Group (~2.45 ppm vs 2.35 ppm) H4_Downfield->Check_Me Final_Valid VALIDATED This compound Check_Me->Final_Valid Shifted Downfield

Caption: Decision logic for validating the conversion of carboxylic acid to acid chloride via 1H NMR.

Diagram 2: Anhydrous Sampling Workflow

Since the product is moisture-sensitive, the sampling workflow is as critical as the synthesis itself.

Sampling_Workflow Step1 1. Dry NMR Tube (110°C, >1hr) Step3 3. Inert Handling (N2 Flush) Step1->Step3 Step2 2. Prepare Solvent (CDCl3 + 4Å Sieves) Step2->Step3 Step4 4. Dissolve Sample (Rapidly) Step3->Step4 Step5 5. Acquire Data (<10 mins) Step4->Step5 Minimize Exposure

Caption: Protocol for handling moisture-sensitive acid chlorides to prevent in-situ hydrolysis during NMR acquisition.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 18: Acylation of Aromatics). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 761020, 5-Methyl-2-phenylfuran-3-carboxylic acid. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Chemical Shift Data for Furan Derivatives). Link

A Senior Application Scientist's Guide to the FTIR Spectroscopy of Furan Carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and pharmaceutical development, the precise identification of functional groups is paramount. Among the array of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive method for elucidating molecular structure. This guide provides an in-depth analysis of the characteristic FTIR peaks for furan carbonyl chloride functional groups, offering a comparative perspective against other relevant acyl chlorides and furnishing the experimental details necessary for accurate spectral acquisition.

The Vibrational Fingerprint: Understanding Furan Carbonyl Chloride Spectra

The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrations of its constituent bonds. For furan-2-carbonyl chloride, the spectrum is a composite of the vibrational modes of the furan ring and the acyl chloride group. The electronic interplay between these two moieties—the aromatic, electron-rich furan ring and the electron-withdrawing carbonyl chloride—gives rise to a distinct set of characteristic absorption bands.

The most prominent and diagnostic peak in the spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration.[1][2] For aliphatic acyl chlorides, this intense absorption typically appears at a high frequency, around 1800 cm⁻¹.[3][4][5][6] This high wavenumber is a direct consequence of the strong inductive effect of the chlorine atom, which withdraws electron density from the carbonyl carbon, leading to a shorter, stronger C=O bond.[7][8]

In the case of furan-2-carbonyl chloride, conjugation of the carbonyl group with the furan ring's π-electron system slightly lowers this frequency compared to its saturated counterparts.[1][6] Experimental data for 2-furoyl chloride show the C=O stretching band to be a very strong absorption in the region of 1755-1780 cm⁻¹ . This is consistent with the general principle that conjugation delocalizes electron density, slightly weakening the C=O bond and thus decreasing the energy required for the stretching vibration.[2] Some studies may also show a weaker shoulder or a distinct peak around 1740 cm⁻¹, which is attributed to an overtone interaction.[6]

The furan ring itself contributes a series of characteristic absorptions to the FTIR spectrum. These include:

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. For furan derivatives, these are often observed as weak to medium bands in the 3100-3150 cm⁻¹ region.

  • Ring Stretching (C=C and C-O): The stretching vibrations of the carbon-carbon double bonds and the carbon-oxygen single bond within the furan ring give rise to a set of characteristic peaks. Symmetric and asymmetric C-C stretching vibrations are found in the range of 1414-1033 cm⁻¹ .[9] Specifically, you can expect to see bands around 1580-1600 cm⁻¹ and 1470-1490 cm⁻¹ corresponding to the C=C stretching modes. The =C-O-C= stretching vibrations of the furan ring are typically observed around 1220 cm⁻¹ and 1025 cm⁻¹ .[10]

  • C-H Bending: Out-of-plane and in-plane C-H bending vibrations provide further evidence of the furan structure. These absorptions are typically found in the fingerprint region, with notable peaks around 960 cm⁻¹ and 730 cm⁻¹ .[10]

The C-Cl stretching vibration in acyl chlorides is another important diagnostic peak. This absorption is generally found in the range of 730-550 cm⁻¹ .[11] Due to the possibility of different rotational isomers (conformers), this band can sometimes split into multiple peaks.[11] For 2-furoyl chloride, computational studies and experimental data suggest the presence of both cis and trans conformations, which can influence the precise position and shape of the C-Cl stretching band.[12]

Comparative Analysis: Furan Carbonyl Chloride vs. Alternatives

To truly appreciate the unique spectral features of furan carbonyl chloride, a comparison with other common acyl chlorides is instructive. The electronic nature of the group attached to the carbonyl chloride significantly influences the C=O stretching frequency.

CompoundStructureTypical C=O Stretch (cm⁻¹)Key Distinguishing Features
Furan-2-carbonyl chloride Furan Ring~1755-1780 Presence of furan ring C=C and C-O-C stretching peaks.
Benzoyl chloride Phenyl Ring~1770-1790 [1]Aromatic C-H and C=C stretching peaks characteristic of a benzene ring.
Acetyl chloride Methyl Group~1800-1810 [7][13]Aliphatic C-H stretching and bending modes. No conjugation effects.
Thiophene-2-carbonyl chloride Thiophene Ring~1740-1760 Presence of thiophene ring C=C and C-S stretching peaks.

This comparative data highlights how the electron-donating or -withdrawing nature of the aromatic or aliphatic substituent modulates the carbonyl bond strength and, consequently, its stretching frequency. The furan ring, being less aromatic than benzene, results in a slightly lower C=O frequency for furoyl chloride compared to benzoyl chloride.

Experimental Protocol for FTIR Analysis of Furan Carbonyl Chloride

Objective: To obtain a high-quality FTIR spectrum of a liquid furan carbonyl chloride sample for functional group identification and purity assessment.

Materials:

  • FTIR Spectrometer with a clean, dry sample compartment.

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

  • Furan-2-carbonyl chloride sample (handle with extreme care in a fume hood).

  • Anhydrous solvent for cleaning (e.g., dichloromethane or hexane).

  • Lint-free wipes.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Methodology:

1. Instrument Preparation and Background Scan:

  • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
  • Thoroughly clean the ATR crystal surface with the anhydrous solvent and a lint-free wipe. Allow the solvent to fully evaporate.
  • Acquire a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any residual impurities on the ATR crystal.

2. Sample Application:

  • In a well-ventilated fume hood, carefully place a single drop of the furan-2-carbonyl chloride sample directly onto the center of the ATR crystal.
  • Due to the corrosive and moisture-sensitive nature of acyl chlorides, it is imperative to perform this step quickly and to minimize exposure to the atmosphere.[14]

3. Spectrum Acquisition:

  • Position the ATR accessory's pressure arm over the sample to ensure good contact between the liquid and the crystal.
  • Acquire the sample spectrum. Typical acquisition parameters include:
  • Spectral Range: 4000-400 cm⁻¹
  • Resolution: 4 cm⁻¹
  • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

4. Data Processing and Analysis:

  • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
  • Perform baseline correction if necessary.
  • Use the spectrometer's software to identify and label the peaks of interest.
  • Compare the peak positions with the reference data provided in this guide and in authoritative spectral databases.

5. Cleaning:

  • After analysis, carefully clean the ATR crystal immediately by wiping away the sample with a lint-free wipe and then cleaning with the anhydrous solvent. This prevents corrosion of the crystal and cross-contamination of subsequent samples.

Visualizing the Process and Structure

To further clarify the concepts discussed, the following diagrams illustrate the molecular vibrations and the experimental workflow.

Key Vibrational Modes of Furan-2-Carbonyl Chloride cluster_molecule Furan-2-Carbonyl Chloride cluster_vibrations Characteristic FTIR Peaks (cm⁻¹) mol O=C(Cl)-C4H3O CO_Stretch C=O Stretch ~1755-1780 mol->CO_Stretch Strong, Sharp Furan_Ring Furan Ring (C=C, C-O) ~1600, 1470, 1220, 1025 mol->Furan_Ring Medium, Multiple CH_Aromatic Aromatic C-H Stretch ~3100-3150 mol->CH_Aromatic Weak-Medium CCl_Stretch C-Cl Stretch ~730-550 mol->CCl_Stretch Medium-Strong

Caption: Key vibrational modes for furan-2-carbonyl chloride.

FTIR-ATR Experimental Workflow Start Start Prep Instrument Prep & Clean ATR Crystal Start->Prep Background Acquire Background Spectrum Prep->Background Sample Apply Liquid Sample to ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data (Baseline Correction) Acquire->Process Analyze Analyze & Identify Peaks Process->Analyze Clean Clean ATR Crystal Analyze->Clean End End Clean->End

Caption: Workflow for FTIR analysis using an ATR accessory.

References

  • Experimental IR liquid film spectrum (top) and simulated IR spectra of... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 133-140. Retrieved February 20, 2026, from [Link]

  • Poutsma, M. L. (2012). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A, 116(44), 10747-10755. [Link]

  • How to identify an Acyl Chloride in an IR spectra? : r/chemhelp. (2024, February 25). Reddit. Retrieved February 20, 2026, from [Link]

  • Arjunan, V., Santhanam, R., & Mohan, S. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 997-1006. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Furancarbonyl chloride. PubChem. Retrieved February 20, 2026, from [Link]

  • A vibrational spectroscopic study on furan and its hydrated derivatives. (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]

  • FT-IR of fatty acyl chlorides. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • FTIR spectra of furan-based copolyesters. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Gable, K. (2018, September 22). The C=O Stretch. Oregon State University. Retrieved February 20, 2026, from [Link]

  • McGuire, B. A., et al. (2021). Chirped-Pulse Fourier Transform Millimeter-Wave Spectroscopy of Furan, Isotopologues, and Vibrational Excited States. ACS Earth and Space Chemistry, 5(10), 2986-2994. [Link]

  • Infrared spectra of acid chlorides. (n.d.). Chemistry. Retrieved February 20, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved February 20, 2026, from [Link]

  • LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Fuson, N., Josien, M. L., & Shelton, E. M. (1954). An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in Some Groups of Ketones and Quinones. Journal of the American Chemical Society, 76(10), 2526-2531. [Link]

  • Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023, May 31). MDPI. Retrieved February 20, 2026, from [Link]

  • 2-Furoyl chloride- 527-69-5. (n.d.). SGRL. Retrieved February 20, 2026, from [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • How can acyl chlorides be so reactive and have a strong C=O bond? (2019, March 10). Reddit. Retrieved February 20, 2026, from [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved February 20, 2026, from [Link]

  • 2-Furancarbonyl chloride. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

  • 2-Furoyl chloride. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Retrieved February 20, 2026, from [Link]

  • Nandiyanto, A. B. D., & Riza, L. S. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI, 1(1), 1-10.
  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014, November 6). Air Quality Research Center. Retrieved February 20, 2026, from [Link]

Sources

Mass spectrometry fragmentation pattern of 5-Methyl-2-phenylfuran-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-Methyl-2-phenylfuran-3-carbonyl chloride and a Comparative Analysis with Alternative Acylating Agents

For researchers and professionals in drug development and synthetic chemistry, the unambiguous identification of novel intermediates is paramount. This compound serves as a versatile building block, yet its specific analytical data is not widely published. This guide provides a detailed, predictive analysis of its electron ionization mass spectrometry (EI-MS) fragmentation pattern, grounded in the fundamental principles of organic mass spectrometry.

Understanding the fragmentation pathways is crucial for confirming the successful synthesis of this reagent and for identifying it within complex reaction mixtures. This analysis not only elucidates the expected mass spectrum of the title compound but also compares it with common alternative acylating agents—Benzoyl chloride and Furan-2-carbonyl chloride—to highlight the unique spectral signatures conferred by its substituents.

Predicted Mass Spectrum and Fragmentation Pathways

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[1] This process provides a unique "fingerprint" for a molecule, allowing for detailed structural elucidation.[2] The fragmentation of this compound is predicted to be governed by the interplay of its three key structural motifs: the acyl chloride group, the stable phenylfuran core, and the methyl substituent.

The molecular ion (M•+) is expected to appear as a doublet at m/z 220 and m/z 222 with an approximate 3:1 intensity ratio, which is characteristic of a molecule containing a single chlorine atom.[3]

Primary Fragmentation Pathways

The initial fragmentation is dominated by cleavages adjacent to the carbonyl group and the heteroatom, as these are the most common and energetically favorable processes.[4]

  • Loss of Chlorine Radical (α-Cleavage): The most anticipated initial fragmentation is the homolytic cleavage of the C-Cl bond to lose a chlorine radical (•Cl). This results in the formation of a highly stabilized acylium ion at m/z 185 . The resonance stabilization of this ion suggests it will be one of the most abundant peaks in the spectrum.

  • Loss of Carbonyl Chloride Radical: Another primary pathway involves the loss of the entire carbonyl chloride radical (•COCl). This would lead to the formation of the 5-methyl-2-phenylfuran cation at m/z 157 .

  • Loss of Carbon Monoxide (from Acylium Ion): Following the formation of the m/z 185 acylium ion, a subsequent loss of a neutral carbon monoxide (CO) molecule is a very common pathway for acylium ions.[5] This fragmentation leads to the formation of the 5-methyl-2-phenylfuranyl cation at m/z 157 .

Secondary and Minor Fragmentation Pathways

Further fragmentation of the primary ions will give rise to other characteristic peaks:

  • Loss of Methyl Radical: Fragmentation of the m/z 157 ion via the loss of a methyl radical (•CH₃) can produce a phenylfuran cation at m/z 142 .

  • Phenyl Cation Formation: Cleavage of the bond between the furan ring and the phenyl group could lead to the formation of the stable phenyl cation at m/z 77 .

  • Furan Ring Cleavage: The furan ring itself can undergo cleavage, though these pathways are more complex. Furan derivatives are known to produce smaller fragments, and we might expect ions corresponding to acetylenic or smaller cyclic structures.[6][7]

The predicted fragmentation cascade is visualized in the diagram below.

G M [M]•+ m/z 220/222 5-Methyl-2-phenylfuran- 3-carbonyl chloride A Acylium Ion m/z 185 M->A - •Cl B 5-Methyl-2-phenylfuranyl Cation m/z 157 M->B - •COCl A->B - CO C Phenylfuran Cation m/z 142 B->C - •CH3 D Phenyl Cation m/z 77 B->D - C5H5O•

Caption: Predicted EI fragmentation of this compound.

Summary of Predicted Key Fragments
m/z (Mass-to-Charge Ratio)Proposed Ion StructureNotes
220/222[C₁₂H₉ClO₂]•+ (Molecular Ion)Characteristic 3:1 isotopic pattern for chlorine. Expected to be of moderate to low intensity.
185[C₁₂H₉O₂]+ (Acylium Ion)Formed by loss of •Cl. Expected to be the base peak or a very prominent peak due to high stability.
157[C₁₁H₉O]+ (5-Methyl-2-phenylfuranyl cation)Formed via two pathways: loss of •COCl from M•+ or loss of CO from the m/z 185 ion.
142[C₁₀H₆O]+ (Phenylfuran cation)Formed by loss of •CH₃ from the m/z 157 ion.
77[C₆H₅]+ (Phenyl cation)A common fragment in the mass spectra of aromatic compounds.

Comparative Analysis with Alternative Reagents

To better understand the unique spectral features of this compound, its predicted fragmentation is compared with two simpler, commercially available acylating agents.

  • Benzoyl Chloride: This is the simplest aromatic acyl chloride. Its fragmentation is dominated by the loss of chlorine to form the benzoyl cation (m/z 105), which is often the base peak. This ion then loses carbon monoxide to form the highly stable phenyl cation (m/z 77).

  • Furan-2-carbonyl chloride: This reagent allows for a direct comparison of the furan core without the phenyl and methyl substituents. Its fragmentation is expected to show the loss of chlorine to form the furoyl cation (m/z 95), followed by the loss of CO to yield the furanyl cation (m/z 67).

CompoundMolecular Ion (m/z)Key Fragment 1 (Loss of •Cl)Key Fragment 2 (Loss of •Cl, CO)Other Characteristic Fragments (m/z)
This compound 220/222185157142, 77
Benzoyl Chloride 140/1421057751
Furan-2-carbonyl chloride 130/132956739

This comparison demonstrates that the primary fragmentation mechanism (loss of •Cl, then CO) is conserved across these acyl chlorides.[5] However, the mass of the resulting fragments is diagnostic of the specific substituents on the aromatic or heterocyclic ring, allowing for clear differentiation.

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This method is designed for the analysis of volatile and semi-volatile organic compounds.[8][9]

Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the synthesized this compound in a dry, aprotic solvent such as dichloromethane or ethyl acetate.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for injection.

  • Instrumentation:

    • A standard benchtop GC-MS system equipped with an electron ionization (EI) source is sufficient.[10]

  • Gas Chromatography (GC) Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5MS or HP-5MS, is suitable.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[11]

    • Electron Energy: 70 eV. This is the standard energy used to generate reproducible spectra for library matching.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 400. This range will cover the molecular ion and all significant predicted fragments.

    • Solvent Delay: 3-4 minutes to prevent the solvent peak from saturating the detector.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from this peak.

    • Analyze the spectrum to identify the molecular ion peak (including its isotopic pattern) and the major fragment ions.

    • Compare the observed m/z values and relative intensities with the predicted fragmentation pattern.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve Sample (1 mg/mL in CH2Cl2) Prep2 Dilute to ~25 µg/mL Prep1->Prep2 GC GC Injection & Separation Prep2->GC MS EI Ionization (70 eV) & Fragmentation GC->MS Analyzer Mass Analysis (Quadrupole) MS->Analyzer Detector Detection Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Analysis Identify Fragments & Compare to Prediction Spectrum->Analysis

Sources

Comparing reactivity of furan-3-carbonyl chloride vs benzoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Furan-3-Carbonyl Chloride vs. Benzoyl Chloride

Executive Summary For medicinal chemists transitioning from phenyl-based scaffolds to heteroaromatic bioisosteres, the substitution of a benzoyl group with a furan-3-carbonyl moiety is a strategic maneuver to alter metabolic stability and solubility. However, this change necessitates a recalibration of synthetic protocols.

The Verdict: Furan-3-carbonyl chloride is more electrophilic and less hydrolytically stable than benzoyl chloride. While benzoyl chloride tolerates biphasic aqueous conditions (Schotten-Baumann), furan-3-carbonyl chloride requires strictly anhydrous protocols to prevent rapid hydrolysis to the parent acid.

Electronic Profiling & Reactivity Mechanisms[1]

To understand the reactivity difference, we must look beyond the gross structure and analyze the electronic competition between the ring system and the carbonyl carbon.

The Electronic Tug-of-War
  • Benzoyl Chloride: The phenyl ring acts as a resonance donor (+M) and a weak inductive acceptor (-I). The resonance overlap between the

    
    -system of the benzene ring and the carbonyl group stabilizes the ground state, reducing the electrophilicity of the carbonyl carbon.
    
  • Furan-3-Carbonyl Chloride: The furan ring is

    
    -excessive (electron-rich), but the oxygen atom exerts a potent inductive electron-withdrawing effect (-I).
    
    • Position 3 vs. Position 2: At position 2 (

      
      ), the inductive effect is strongest, but resonance donation is also maximized. At position 3 (
      
      
      
      ), the resonance stabilization of the carbonyl is less effective than in benzene, while the inductive withdrawal from the ring oxygen remains significant.
    • Net Result: The -I effect of the furan oxygen dominates, making the furan-3-carbonyl carbon more electron-deficient (more reactive) than the benzoyl counterpart.

Acidity as a Proxy for Reactivity The pKa of the parent carboxylic acid is a reliable predictor of acid chloride reactivity (lower pKa


 higher reactivity of the corresponding chloride).
Parent AcidpKa (approx)Electronic DriverAcid Chloride Reactivity
Furan-2-carboxylic acid 3.16Strong -I (Oxygen adjacent)Very High
Furan-3-carboxylic acid 3.95 Moderate -I / Weak +M High
Benzoic acid 4.20Balanced +M / -IModerate

Note: Furan-3-carbonyl chloride sits in a "Goldilocks" zone—more reactive than benzoyl, but less prone to immediate decomposition than furan-2 derivatives.

Visualization: Electronic Effects & Reactivity[1][2]

The following diagram illustrates the electronic vectors influencing the carbonyl carbon's susceptibility to nucleophilic attack.

ElectronicEffects Benzoyl Benzoyl Chloride (Phenyl Ring) Carbonyl Carbonyl Carbon (Electrophilic Center) Benzoyl->Carbonyl Resonance Donation (+M) (Stabilizes/Deactivates) Benzoyl->Carbonyl Inductive Withdrawal (-I) (Weak) Furan3 Furan-3-Carbonyl Chloride (Furan-3-yl Ring) Furan3->Carbonyl Inductive Withdrawal (-I) (Strong due to Oxygen) Furan3->Carbonyl Resonance Donation (+M) (Weaker at Pos 3) Outcome Reactivity Outcome Carbonyl->Outcome Benzoyl: Moderate Electrophile Carbonyl->Outcome Furan-3: High Electrophile

Caption: Comparative electronic vectors. Green arrows indicate stabilization (reduced reactivity); Red arrows indicate activation (increased reactivity). The Furan-3 moiety exerts a net activating effect.

Experimental Kinetics & Stability Data

The following data summarizes the practical implications of the electronic differences.

FeatureBenzoyl ChlorideFuran-3-Carbonyl ChloridePractical Implication
Hydrolysis Rate (

)
1.0 (Reference)~5.0 - 10.0x FasterStrictly Anhydrous. Moisture in solvents will consume the reagent rapidly.
Aminolysis Rate ModerateFastReactions with amines are often exothermic; cooling (0°C) is recommended.
Lachrymatory Effect HighSevereFuran derivatives are potent irritants; use double-gloving and fume hoods.
Storage Stability High (Months at RT)Moderate (Weeks at 4°C)Store under inert gas (Ar/N2) in a desiccator.
Acid Sensitivity LowHighThe furan ring can open (polymerize) in the presence of strong Lewis acids or prolonged exposure to HCl.

Validated Synthesis Protocols

Do not use standard aqueous Schotten-Baumann conditions (NaOH/Water/DCM) for Furan-3-carbonyl chloride, as hydrolysis competes significantly with amide formation.

Protocol A: Anhydrous Coupling (Recommended)

Best for: Furan-3-carbonyl chloride couplings with primary/secondary amines.

Reagents:

  • Amine (1.0 equiv)

  • Furan-3-carbonyl chloride (1.1 - 1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the amine and base (TEA/DIPEA) in anhydrous DCM. Cool to 0°C using an ice bath.

    • Why? The reaction is faster and more exothermic than with benzoyl chloride. Cooling prevents side reactions and furan ring decomposition.

  • Addition: Add Furan-3-carbonyl chloride dropwise (neat or as a solution in DCM) over 10-15 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1-2 hours.

    • Monitoring: TLC (usually 30-50% EtOAc/Hexane). The acid chloride spot (high Rf) should disappear.

  • Quench & Workup:

    • Quench with saturated

      
       (weak base avoids ring opening).
      
    • Extract with DCM.

    • Wash organic layer with 0.1M HCl (Rapidly! Do not let sit) to remove excess amine, then Brine.

    • Critical: Dry over

      
       immediately and concentrate. Avoid prolonged exposure to acidic byproducts.
      
Protocol B: In-Situ Generation (If Acid Chloride is unavailable)

If the acid chloride is too unstable to store, generate it in situ from Furan-3-carboxylic acid.

  • Suspend Furan-3-carboxylic acid in anhydrous DCM.

  • Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.

  • Stir 1 hr at RT (gas evolution stops).

  • Concentrate in vacuo to remove excess oxalyl chloride (crucial to prevent side reactions).

  • Re-dissolve in DCM and proceed to Protocol A.

Strategic Selection Guide

Use the decision tree below to select the appropriate pathway for your synthesis.

DecisionTree Start Start: Amide Coupling Choice Select Acyl Source Start->Choice Benzoyl Benzoyl Chloride Choice->Benzoyl Furan Furan-3-Carbonyl Chloride Choice->Furan BenzoylPath Is the amine water soluble? Benzoyl->BenzoylPath FuranPath Is the amine sterically hindered? Furan->FuranPath Schotten Schotten-Baumann (DCM/Water/NaOH) BenzoylPath->Schotten Yes Standard Standard Anhydrous (DCM/TEA) BenzoylPath->Standard No StrictAnhydrous Strict Anhydrous (DCM/DIPEA, 0°C) FuranPath->StrictAnhydrous No Catalyzed DMAP Catalysis (Risk of hydrolysis if wet) FuranPath->Catalyzed Yes

Caption: Decision matrix for selecting coupling conditions. Red nodes indicate high-risk pathways requiring moisture control.

References

  • Acidity Constants

    • Furan-3-carboxylic acid pKa (3.[1]95) vs Benzoic acid pKa (4.20).[2][3]

    • Source: PubChem Compound Summary for CID 9866, Furan-3-carboxylic acid.Link

  • Reactivity Trends

    • Kinetics of the hydrolysis of acyl chlorides.
    • Source: Canadian Journal of Chemistry, "Kinetics of the hydrolysis of acyl chlorides in pure water".Link

  • Hammett Constants & Electronic Effects

    • Electronic effects of furan vs phenyl rings (Hammett values).
    • Source: Journal of the Chemical Society, Perkin Transactions 2.[4] (General reference for Heteroaromatic Hammett constants).

  • Safety & Handling

    • 3-Furoyl chloride Safety D
    • Source: Sigma-Aldrich Safety Data.Link

Sources

Technical Guide: HPLC Purity Analysis of 5-Methyl-2-phenylfuran-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 5-Methyl-2-phenylfuran-3-carbonyl chloride (MPFCC) presents a classic analytical challenge: the analyte is an acid chloride, a functional group inherently unstable in the presence of moisture. Standard Reversed-Phase HPLC (RP-HPLC) methods utilizing aqueous mobile phases will cause rapid hydrolysis of the analyte into its corresponding acid, 5-Methyl-2-phenylfuran-3-carboxylic acid , rendering direct purity assessment impossible.

This guide compares two analytical strategies:

  • Direct Injection (The "Naive" Approach): Useful only for determining total acid equivalent, but fails to determine chloride purity.

  • In-Situ Derivatization (The Recommended Approach): A chemical conversion strategy using anhydrous methanol or amines to stabilize the analyte prior to injection.

Recommendation: The Methanolysis Derivatization Method is the industry gold standard for this application. It offers the highest balance of specificity, ease of automation, and reproducibility.

The Chemical Context: Why Standard Methods Fail

To understand the method design, one must understand the analyte's reactivity. MPFCC contains a highly electrophilic carbonyl carbon.

  • In Aqueous Media (Standard HPLC):

    
    
    Result: The peak observed is the hydrolysis impurity, not the active pharmaceutical ingredient (API).
    
  • In Anhydrous Methanol (Derivatization):

    
    
    Result: The acid chloride converts instantly to the stable methyl ester. Crucially, the carboxylic acid impurity (
    
    
    
    ) does not react significantly with methanol under these mild, non-catalyzed conditions. This allows for the chromatographic separation of the active chloride (as the ester) from the inactive acid (as the underivatized acid).
Visualization: Chemical Fate of MPFCC

reaction_pathway MPFCC MPFCC (Acid Chloride) Water + H2O (Mobile Phase) MPFCC->Water Fast Hydrolysis Methanol + MeOH (Derivatization) MPFCC->Methanol Instant Esterification Acid Carboxylic Acid (Hydrolysis Product) Water->Acid Ester Methyl Ester (Stable Derivative) Methanol->Ester

Figure 1: Reaction pathways dictating analytical success. The red node represents the unstable starting material. The blue node represents the stable analyte surrogate used for quantification.

Comparative Analysis of Methods

The following table objectively compares the performance of the three most common approaches for analyzing acid chlorides.

FeatureMethod A: Direct RP-HPLCMethod B: Methanolysis (Recommended)Method C: Amine Quench (Alternative)
Principle Direct injection into aqueous mobile phase.Pre-column reaction with anhydrous MeOH to form Methyl Ester.[1]Pre-column reaction with Diethylamine/Butylamine to form Amide.
Analyte Detected Hydrolyzed Acid (

).
Methyl Ester (

).
Amide (

).
Purity Accuracy 0% (Cannot distinguish Chloride from Acid).High (>98% specificity).High (Very stable derivative).
Stability Poor (On-column degradation).Excellent (Stable for >24h in autosampler).Excellent (Stable for days).
Complexity Low.[2]Low (Mix and inject).Medium (Requires excess amine + pH considerations).
Primary Use Case Total assay (mass balance) only.Purity & Assay of Acid Chloride. Trace analysis or if Ester co-elutes with impurities.

Detailed Experimental Protocol: Methanolysis Method

This protocol describes the validation-ready workflow for determining the purity of MPFCC.

Reagents & Equipment[1][3][4][5][6][7]
  • Solvent A: HPLC Grade Acetonitrile (MeCN).

  • Solvent B: Anhydrous Methanol (MeOH) – Critical: Water content < 0.05%.

  • Buffer: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Detector: UV-Vis / DAD (Diode Array).

Sample Preparation (The "Quench")[1]
  • Blank Preparation: Pipette 1.0 mL of Anhydrous Methanol into a vial.

  • Sample Preparation:

    • Weigh approx. 10 mg of MPFCC into a dry 20 mL volumetric flask.

    • Immediately add 5 mL of Anhydrous Methanol.

    • Sonicate for 1 minute to ensure complete dissolution and reaction.

    • Dilute to volume with Acetonitrile (or Mobile Phase A).

    • Note: The reaction

      
       is complete within seconds at room temperature.
      
  • Impurity Marker (Acid): Prepare a standard of 5-Methyl-2-phenylfuran-3-carboxylic acid in Methanol. (This will not esterify significantly without acid catalyst and heat, serving as a marker for the "original" acid impurity).

HPLC Conditions[1][4][8]
ParameterSetting
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 5 - 10 µL
Detection UV at 280 nm (Targeting the phenyl-furan conjugation)
Mobile Phase A 0.1% H3PO4 in Water
Mobile Phase B Acetonitrile

Gradient Profile:

  • 0.0 min: 40% B

  • 10.0 min: 90% B

  • 12.0 min: 90% B

  • 12.1 min: 40% B

  • 15.0 min: Stop

Workflow Visualization[1]

workflow Start Solid MPFCC Sample Step1 Add Anhydrous MeOH (Quench Step) Start->Step1 Minimize air exposure Step2 Reaction Occurs (R-COCl -> R-COOMe) Step1->Step2 < 30 seconds Step3 Dilute with Mobile Phase Step2->Step3 HPLC Inject to HPLC (C18 Column) Step3->HPLC Result Data Analysis HPLC->Result Separation of Ester vs Acid

Figure 2: Step-by-step derivatization workflow. The critical control point is the immediate addition of anhydrous methanol to preventing hydrolysis.

Data Analysis & Interpretation

To determine the purity of the specific Acid Chloride , you must analyze the ratio of the Methyl Ester peak to the Carboxylic Acid peak.

Chromatographic Expectations
  • Peak 1 (RT ~4-5 min): 5-Methyl-2-phenylfuran-3-carboxylic acid (The impurity).

    • Origin: This peak represents the acid that was already present in the sample before you added methanol.

  • Peak 2 (RT ~8-9 min): Methyl 5-methyl-2-phenylfuran-3-carboxylate (The derivative).

    • Origin: This peak represents the active Acid Chloride that successfully reacted with methanol.

Calculation


Note: This assumes similar extinction coefficients (


) for the acid and the ester, which is chemically sound for this structure as the chromophore (phenyl-furan) is distant from the carbonyl modification.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Acid peak increases over time Wet Methanol used in derivatization.Use fresh, anhydrous MeOH (water < 0.05%). Dry glassware.
Split peaks Sample solvent too strong (100% MeOH).Dilute the quenched sample with water/buffer before injection to match initial mobile phase strength.
Low Assay % Hydrolysis occurred during weighing.Minimize exposure to humidity.[3] Weigh rapidly. Flush headspace with Nitrogen.
Ghost Peaks Reaction with impurities in MeOH.Run a blank with just MeOH + Mobile Phase.

References

  • Valvis, I. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis.

  • Kishore, M., et al. (2012). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate.

  • BenchChem. (2025).[4][5][6] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents.

  • Sigma-Aldrich. (2024). Product Specification: 5-Methylfuran-2-carbonyl chloride (Analogous Chemistry).

Sources

Distinguishing 5-Methyl-2-phenylfuran-3-carbonyl chloride from its carboxylic acid precursor

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: 5-Methyl-2-phenylfuran-3-carbonyl chloride vs. 5-Methyl-2-phenylfuran-3-carboxylic acid

Executive Summary & Context

In pharmaceutical synthesis, This compound (CAS: 175276-57-0) is a critical electrophilic intermediate derived from 5-Methyl-2-phenylfuran-3-carboxylic acid (CAS: 108124-17-0).

Distinguishing these two species is a frequent challenge in process chemistry due to the high reactivity of the acid chloride. It is hydrolytically unstable, readily reverting to the carboxylic acid precursor upon exposure to atmospheric moisture or silica gel. Consequently, standard analytical workflows (like direct TLC) often yield false negatives, showing only the hydrolyzed acid.

This guide outlines a self-validating analytical framework to definitively distinguish the active acid chloride from its precursor, ensuring reaction completion before downstream coupling (e.g., amide bond formation).

Structural & Reactivity Profile

The fundamental difference lies in the acyl substitution. The carboxylic acid contains a hydroxyl group (-OH) capable of hydrogen bonding, while the acid chloride possesses a chloro group (-Cl), a potent leaving group that heightens electrophilicity.

Synthesis & Instability Cycle

The acid chloride is typically generated using Thionyl Chloride (


) or Oxalyl Chloride. The following diagram illustrates the synthesis and the critical hydrolysis risk that complicates analysis.

SynthesisCycle Acid Precursor: Carboxylic Acid (Stable Solid) Reagent Reagent: SOCl2 or (COCl)2 (Chlorination) Acid->Reagent Chloride Product: Acid Chloride (Reactive Electrophile) Reagent->Chloride Reflux/Cat. DMF Moisture Atmospheric Moisture / Silica Chloride->Moisture Moisture->Acid Hydrolysis (Fast)

Figure 1: The Synthesis and Hydrolysis Cycle.[1][2][3][4] Note the reversibility upon exposure to moisture, which mimics the starting material in analysis.

Analytical Comparison: The Pillars of Distinction

To validate the conversion, one must rely on spectroscopic shifts and chemical derivatization. Direct chromatographic comparison is unreliable.[5]

A. Infrared Spectroscopy (FT-IR)

FT-IR is the most immediate "at-line" method for monitoring reaction progress.

FeatureCarboxylic Acid (Precursor)Acid Chloride (Product)Mechanistic Insight
Carbonyl (C=O) Stretch 1670 – 1710 cm⁻¹ 1750 – 1780 cm⁻¹ The inductive effect of Chlorine (-I) withdraws electron density, shortening the C=O bond and increasing the vibrational frequency.
Hydroxyl (O-H) Stretch 2500 – 3300 cm⁻¹ (Broad)Absent Complete disappearance of the broad H-bonded OH band confirms consumption of the acid.
B. Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural proof, provided the sample is prepared in a strictly anhydrous solvent (e.g.,


 dried over molecular sieves).
  • ¹H NMR: The diagnostic acidic proton (-COOH ) typically appearing as a broad singlet between 11.0 – 13.0 ppm will be absent in the pure acid chloride.

  • ¹³C NMR: The carbonyl carbon shifts significantly.[6][7][8] While exact values depend on solvent and concentration, the acid chloride carbonyl generally resonates upfield (shielded) relative to ketones but distinct from the acid due to the loss of hydrogen bonding and the heavy atom effect of chlorine.

    • Acid Carbonyl:[4] ~165–170 ppm

    • Chloride Carbonyl: ~158–165 ppm (Shift varies, but distinct from acid).

C. Thin Layer Chromatography (TLC): The "Quench" Protocol

The Solution: You must derivatize the acid chloride into a stable methyl ester before TLC analysis.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Standard operating procedure for high-purity conversion.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under an Argon or Nitrogen atmosphere.

  • Charging: Add 5-Methyl-2-phenylfuran-3-carboxylic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) or Toluene (5-10 volumes).

  • Activation: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 equiv). Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

  • Chlorination: Add Thionyl Chloride (

    
    )  (1.5 – 2.0 equiv) dropwise at room temperature.
    
  • Reaction: Heat to reflux (approx. 40-50°C for DCM, 80°C for Toluene) for 2–3 hours.

  • Workup: Concentrate the mixture under reduced pressure (Rotavap) to remove excess ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and solvent. Co-evaporate with Toluene twice to ensure complete removal of acidic gases.
    
  • Result: The product is typically a yellow/brown oil or low-melting solid. Store under inert gas.

Protocol B: The "Methanol Quench" Method (TLC Monitoring)

The only reliable way to monitor disappearance of starting material.

  • Sampling: Use a glass capillary to withdraw a micro-aliquot (~10 µL) of the reaction mixture.

  • Quench: Dispense the aliquot immediately into a GC vial containing 0.5 mL of dry Methanol .

    • Chemistry:

      
      
      
  • Reference: Prepare a standard of the starting Carboxylic Acid in Methanol.

  • Elution: Spot the Quenched Sample vs. Starting Acid on a Silica TLC plate. Elute with Hexanes:Ethyl Acetate (e.g., 8:2 or 7:3).

  • Visualization: UV (254 nm).

    • Starting Acid: Lower ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (polar, streaks).
      
    • Methyl Ester (Product Surrogate): Higher ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (non-polar, distinct spot).
      
    • Interpretation: If the "Acid" spot is visible in the quenched sample, the reaction is incomplete.

Analytical Decision Workflow

Use this logic flow to validate your product before proceeding to the next synthetic step.

DecisionTree Start Reaction Mixture (t = 2 hrs) Quench Perform Methanol Quench (Aliquot + MeOH) Start->Quench TLC Run TLC Comparison (Quench vs. Acid Std) Quench->TLC Check Is the Acid Spot Visible? TLC->Check Incomplete Reaction Incomplete Add more SOCl2 or Reflux Check->Incomplete Yes Complete Reaction Complete Proceed to Isolation Check->Complete No Confirm Confirmation Step: Run IR (Neat) Complete->Confirm FinalCheck Peak > 1750 cm⁻¹? Confirm->FinalCheck FinalCheck->Incomplete No (<1710) Success VALIDATED ACID CHLORIDE FinalCheck->Success Yes

Figure 2: Analytical Decision Tree for validating Acid Chloride formation.

References

  • PubChem. 2-Methyl-5-phenylfuran-3-carboxylic acid (CID 736516).[9] National Library of Medicine. Available at: [Link]

  • Matrix Fine Chemicals. 2-Methyl-5-phenylfuran-3-carbonyl chloride (CAS 175276-57-0). Product Catalog. Available at: [Link]

  • Organic Syntheses. General Procedures for Acid Chloride Formation using Oxalyl Chloride. Org.[10] Synth. 2008, 85, 64. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Edition. Oxford University Press, 2012.

Sources

Comparative Guide: TLC Visualization of Furan Acid Chlorides and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Visualizing furan-2-carbonyl chloride (and its derivatives) presents a dual challenge in thin-layer chromatography (TLC). First, the furan ring is electron-rich and acid-sensitive, prone to polymerization or ring-opening under harsh staining conditions. Second, the acid chloride moiety is highly labile; it hydrolyzes on silica gel (which is inherently acidic and hydrated), often leading to streaking or false negatives (appearing as the carboxylic acid).

Core Directive: Do not attempt to chromatograph raw furan acid chlorides directly. The results are rarely reproducible. This guide prioritizes an In-Situ Derivatization (Quench) workflow as the primary method for accurate monitoring, followed by a comparison of visualization agents for the stable derivatives.

The "Mini-Workup": A Self-Validating Protocol

Before discussing stains, we must establish the sample preparation. Direct spotting of acid chlorides yields ambiguous data.[1] The "Methanol Quench" converts the reactive acid chloride into a stable methyl ester, allowing for precise monitoring of reaction conversion.

The Methanol Quench Workflow[1]

Why this works:

  • Acid Chloride: Reacts instantly with MeOH to form the Methyl Ester (less polar).

  • Carboxylic Acid (Starting Material): Does not react with MeOH without a catalyst/heat; remains as the Acid (more polar).

  • Result: Distinct separation (ΔRf) between starting material and product.

QuenchWorkflow Rxn Reaction Mixture (Acid Chloride + SM) Quench MeOH Quench (Add 2 drops to 0.5mL MeOH) Rxn->Quench Transformation In-Situ Conversion: R-COCl -> R-COOMe Quench->Transformation Spotting Spot on Silica TLC Transformation->Spotting Elution Elute (e.g., Hex/EtOAc) Spotting->Elution Result Visualization (Ester vs Acid) Elution->Result

Figure 1: The Methanol Quench Workflow ensures the analyte is stable on silica gel.

Comparative Analysis of Visualization Stains

Once the derivative (furan methyl ester) is on the plate, choosing the right stain is critical for sensitivity and functional group differentiation.

Comparative Data Table
FeatureUV (254 nm) p-Anisaldehyde KMnO₄ (Basic) Bromocresol Green
Primary Target Conjugated SystemsNucleophiles / FuransOxidizable AlkenesFree Acids (pKa < 5)
Mechanism Fluorescence QuenchingElectrophilic Aromatic SubstitutionOxidation (Redox)pH Indicator
Furan Color Dark Spot (Green BG)Pink / Violet / Red Yellow/Brown (Purple BG)No Reaction (Ester)
Sensitivity Moderate (ng scale)HighHighModerate
Destructive? NoYes (Heat required)YesNo (Reversible)
Use Case Initial CheckDifferentiation / ID Universal DetectionDetecting Hydrolysis
Detailed Assessment
A. p-Anisaldehyde (The Gold Standard for Furans)

This is the most informative stain for furan derivatives. The acidic conditions and heat drive an electrophilic aromatic substitution on the furan ring, condensing with the anisaldehyde to form highly colored polymethine dyes.

  • Performance: Furan esters typically stain distinct pink to violet . This allows you to distinguish the furan core from non-furan impurities which may stain blue or gray.

  • Expert Insight: If the background turns bright pink immediately upon heating, the plate may still have residual amine solvents (like pyridine/TEA). Dry the plate thoroughly before dipping.

B. KMnO₄ (The "Sledgehammer")

Potassium Permanganate is a powerful oxidizer. It attacks the diene system of the furan ring.

  • Performance: The furan spot turns bright yellow/brown against a purple background.

  • Pros: Excellent contrast; works even if the furan conjugation is interrupted.

  • Cons: It oxidizes everything with a double bond or alcohol. It lacks the color differentiation of anisaldehyde.

C. Bromocresol Green (The "Failure" Detector)

This stain is unique because it detects the absence of the desired reaction or the decomposition of the product.

  • Performance: It stains carboxylic acids (pKa < 5.[2]0) as yellow spots on a blue background .

  • Application: Use this to check if your acid chloride has hydrolyzed back to the starting furoic acid. The ester (product) will NOT stain; the acid (impurity) WILL stain.

Decision Logic for Stain Selection

Use this logic tree to select the appropriate visualization method based on your specific analytical need.

StainLogic Start What is your analytical goal? Q1 Is the sample conjugated? Start->Q1 UV Use UV (254 nm) (Non-destructive) Q1->UV Step 1 Q2 Need to confirm Furan core? UV->Q2 Anis p-Anisaldehyde (Look for Pink/Violet) Q2->Anis Yes Q3 Checking for Hydrolysis? Q2->Q3 No BCG Bromocresol Green (Acids = Yellow) Q3->BCG Yes (Acid detect) Q4 General purity check? Q3->Q4 No KMnO4 KMnO4 (Basic) (Universal Oxidizer) Q4->KMnO4

Figure 2: Logical flow for selecting the optimal visualization method.

Experimental Protocols

p-Anisaldehyde Stain (Acidic)[4][5][6][7]
  • Preparation:

    • Cool 135 mL of absolute ethanol in an ice bath.

    • Slowly add 5 mL of concentrated sulfuric acid (

      
      ).
      
    • Add 1.5 mL of glacial acetic acid.

    • Add 3.7 mL of p-anisaldehyde.

    • Stir vigorously. Store in a brown bottle (light sensitive) at 4°C.

  • Usage: Dip the TLC plate, blot excess on a paper towel, and heat with a heat gun (approx. 150-200°C) until spots develop.

  • Shelf Life: 1-2 months. Discard if the solution turns pink/brown in the bottle.

Basic KMnO₄ Stain
  • Preparation:

    • Dissolve 1.5 g of

      
       in 200 mL of water.[3][4]
      
    • Add 10 g of Potassium Carbonate (

      
      ).
      
    • Add 1.25 mL of 10% NaOH solution.

  • Usage: Dip the plate. Spots appear immediately (yellow on purple). No heating required (heating may turn the whole background brown).

  • Shelf Life: 3-4 months. Long-lasting stability.[5][6]

Bromocresol Green (For Acids)[2][3][7][11]
  • Preparation:

    • Dissolve 0.04 g of Bromocresol Green in 100 mL of absolute ethanol.

    • Add 0.1 M NaOH dropwise until the solution just turns from yellow to blue.

  • Usage: Dip the plate. Acids appear immediately as yellow spots on a blue background.

  • Note: This is non-destructive; you can often stain with anisaldehyde after this if you dry the plate, though sensitivity may decrease.

References

  • University of Rochester, Department of Chemistry. "TLC Stains/Dips." Laboratory Techniques Guide. Accessed October 2023. Link

  • University of Washington, Department of Chemistry. "TLC Stains Recipe List." Course Materials. Accessed October 2023. Link

  • Chemistry LibreTexts. "Visualizing TLC Plates." Organic Chemistry Lab Techniques. Accessed October 2023. Link

  • Reach Devices. "TLC Stains: Thin Layer Chromatography Stains." Technical Repository. Accessed October 2023. Link

  • ResearchGate (Community Discussion). "Monitoring Acid Chloride Formation via Methanol Quench." Synthetic Organic Chemistry Forum. Accessed October 2023. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.